9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine
Descripción
The exact mass of the compound 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Deoxyadenosines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3-fluoro-2-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O4/c11-10(19)4(1-17)20-9(6(10)18)16-3-15-5-7(12)13-2-14-8(5)16/h2-4,6,9,17-19H,1H2,(H2,12,13,14)/t4-,6+,9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQMFSDWWCLFTC-TWJUVVLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)(O)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@]([C@H](O3)CO)(O)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942706 | |
| Record name | 9-(3-C-Fluoropentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20535-16-4 | |
| Record name | 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020535164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(3-C-Fluoropentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Genesis and Scientific Journey of 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine: A Technical Guide
Introduction: The Quest for Selective Antiviral Agents
The relentless pursuit of effective antiviral therapies has been a cornerstone of medicinal chemistry for decades. A particularly fruitful avenue of this research has been the development of nucleoside analogues, molecules that mimic the natural building blocks of DNA and RNA.[1][2] By introducing subtle yet critical modifications to the sugar or base moieties, these analogues can selectively disrupt viral replication, often with minimal impact on the host's cellular machinery.[1] This guide delves into the discovery, history, and scientific intricacies of a significant contender in this class: 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine, a compound that has demonstrated a broad spectrum of antiviral activity.
Part 1: The Discovery and Pioneering Synthesis
The story of 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine, also known as 3'-fluoro-3'-deoxyadenosine, begins in the late 1980s at the renowned Rega Institute for Medical Research in Leuven, Belgium.[3] A team of researchers, including Arthur Van Aerschot, Jan Balzarini, Erik De Clercq, and Piet Herdewijn, were exploring the antiviral potential of ribonucleosides with modifications at the 3'-position of the sugar ring.[4][5][6] Their work, published in 1989, laid the foundation for our understanding of this potent antiviral agent.[4][5][6]
The key to their synthetic strategy was the stereoselective introduction of a fluorine atom at the 3'-position of the xylofuranosyl sugar. The rationale behind this choice lies in the unique properties of the fluorine atom. Its high electronegativity and small size, comparable to a hydrogen atom, can significantly alter the electronic and conformational properties of the nucleoside, potentially enhancing its interaction with viral enzymes while making it a poor substrate for host cellular polymerases.[3]
Experimental Protocol: Synthesis of 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine
The synthesis pioneered by the Rega Institute team involves a multi-step process starting from a readily available nucleoside. The following protocol is a representative summary of their approach.
Step 1: Preparation of the 2',5'-di-O-tritylated xylo-nucleoside precursor
-
Rationale: Protection of the 2' and 5' hydroxyl groups is crucial to direct the subsequent fluorination reaction specifically to the 3'-position. The bulky trityl groups provide this steric hindrance.
-
Procedure:
-
Start with a nucleoside possessing a xylo-configuration.
-
React the unprotected nucleoside with trityl chloride in a suitable solvent (e.g., pyridine) to yield a mixture of protected nucleosides.
-
Separate the desired 2',5'-di-O-tritylated isomer chromatographically.
-
Step 2: Fluorination with Diethylaminosulfur Trifluoride (DAST)
-
Rationale: DAST is a widely used and effective reagent for the deoxofluorination of alcohols. It replaces the hydroxyl group at the 3'-position with a fluorine atom.
-
Procedure:
-
Dissolve the 2',5'-di-O-tritylated xylo-nucleoside in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cool the reaction mixture to a low temperature (e.g., -78 °C).
-
Slowly add a solution of DAST to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with a suitable reagent (e.g., methanol).
-
Step 3: Deprotection to Yield the Final Product
-
Rationale: Removal of the trityl protecting groups is necessary to obtain the final, biologically active nucleoside analogue.
-
Procedure:
-
Evaporate the solvent from the previous step.
-
Treat the residue with a mild acidic solution (e.g., 80% acetic acid) to cleave the trityl ethers.
-
Purify the final product, 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine, using chromatographic techniques (e.g., silica gel chromatography or HPLC).
-
Caption: Synthetic pathway of 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine.
Part 2: A Broad Spectrum of Antiviral Activity
Initial studies by the Rega Institute team revealed that 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine possesses a remarkably broad spectrum of antiviral activity.[6] It was found to be effective against a range of DNA and RNA viruses, including poxviruses (vaccinia), single-stranded (+)RNA viruses (polio, Coxsackie B, Sindbis, Semliki Forest), and double-stranded RNA viruses (reo).[6]
Subsequent research has further expanded our knowledge of its antiviral profile, with a particular focus on its potent activity against flaviviruses. Studies have demonstrated its efficacy against tick-borne encephalitis virus (TBEV), Zika virus (ZIKV), and West Nile virus (WNV) at low micromolar concentrations.[2][3][7]
Quantitative Antiviral Activity
The following table summarizes the reported 50% effective concentration (EC50) values of 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine against various viruses.
| Virus Family | Virus | Cell Line | EC50 (µM) | Reference |
| Flaviviridae | Tick-Borne Encephalitis Virus (Hypr) | PS | 2.2 ± 0.6 | [2] |
| Tick-Borne Encephalitis Virus (Neudoerfl) | PS | 1.6 ± 0.3 | [2] | |
| Zika Virus (MR-766) | PS | 1.1 ± 0.1 | [2] | |
| Zika Virus (Paraiba_01) | PS | 1.6 ± 0.2 | [2] | |
| West Nile Virus | 1.6 - 4.7 | [8] | ||
| Togaviridae | Semliki Forest Virus | Vero | 10.3 | [9] |
| Venezuelan Equine Encephalitis Virus | Vero | 5.3 | [9] | |
| Arenaviridae | Lymphocytic Choriomeningitis Virus | Vero | 7.7 | [9] |
| Bunyaviridae | San Angelo Virus | Vero | 1.6 | [9] |
| Reoviridae | Colorado Tick Fever Virus | Vero | 0.6 | [9] |
| Poxviridae | Vaccinia Virus | Active | [6] | |
| Picornaviridae | Poliovirus | Active | [6] | |
| Coxsackie B Virus | Active | [6] |
Part 3: Mechanism of Action: A Cunning Mimic
The antiviral activity of 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine stems from its ability to act as a molecular mimic, deceiving viral enzymes and ultimately halting the replication process. The primary mechanism of action is believed to be the termination of viral RNA synthesis.
Step 1: Cellular Uptake and Phosphorylation
-
The nucleoside analogue is transported into the host cell.
-
Once inside, it is phosphorylated by cellular kinases to its active triphosphate form, 3'-fluoro-3'-deoxyadenosine triphosphate.
Step 2: Incorporation into the Growing Viral RNA Chain
-
The viral RNA-dependent RNA polymerase (RdRp), the enzyme responsible for replicating the viral genome, recognizes the triphosphate analogue as a natural adenosine triphosphate (ATP).
-
The RdRp incorporates the analogue into the nascent viral RNA strand.
Step 3: Chain Termination
-
The crucial modification at the 3'-position—the replacement of the hydroxyl group with a fluorine atom—is the key to its inhibitory action.
-
The absence of the 3'-hydroxyl group prevents the formation of the next phosphodiester bond, effectively terminating the elongation of the RNA chain.
This premature chain termination results in the production of non-functional, truncated viral genomes, thereby inhibiting viral replication. Studies have shown that 3'-fluoro-3'-deoxyadenosine preferentially inhibits viral RNA synthesis over cellular RNA synthesis, highlighting its selective antiviral effect.[9]
Caption: Mechanism of action of 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine.
Part 4: Later History and Future Perspectives
Following its initial discovery and characterization, 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine has continued to be a subject of scientific interest. In vivo studies in mouse models of TBEV and West Nile virus infection have demonstrated its ability to reduce mortality and viral load in the brain, suggesting its potential for therapeutic application.[7][8]
While it has not yet progressed to widespread clinical use, its potent and broad-spectrum antiviral activity makes it a valuable lead compound for the development of new antiviral drugs. Further research may focus on optimizing its pharmacokinetic properties, exploring its efficacy against a wider range of emerging viruses, and investigating potential combination therapies. The story of 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine serves as a compelling example of how rational drug design, rooted in a deep understanding of virology and medicinal chemistry, can lead to the discovery of promising new therapeutic agents.
References
- Current time information in Brussels, BE. (n.d.). Google Search.
- Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(3), e02152-20.
-
Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. PubMed. Retrieved from [Link]
- Smee, D. F., et al. (1992). Selective inhibition of arthropod-borne and arenaviruses in vitro by 3'-fluoro-3'-deoxyadenosine. Antiviral Research, 18(2), 151–162.
-
Dose-dependent anti-flaviviral activity of 3′-deoxy-3′-fluoroadenosine... (n.d.). ResearchGate. Retrieved from [Link]
- Van Aerschot, A., et al. (1989). Synthesis of 3′-Fluoro-3′-Deoxyribonucleosides; Anti-HIV-1 and Cytostatic Properties. Nucleosides and Nucleotides, 8(5-6), 1123–1124.
- Van Aerschot, A., et al. (1989). SYNTHESIS OF 3'-FLUORO-3'-DEOXYRIBONUCLEOSIDES: ANTI-HIV-1 AND CYTOSTATIC PROPERTIES. NUCLEOSIDES & NUCLEOTIDES, 8(5&6), 1123-1124.
- Van Aerschot, A., et al. (1989). Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. Antiviral Research, 12(3), 133–150.
- Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(3).
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective inhibition of arthropod-borne and arenaviruses in vitro by 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of 3'-Fluoro-3'-deoxyadenosine
Introduction: The Significance of 3'-Fluoro-3'-deoxyadenosine in Drug Discovery
3'-Fluoro-3'-deoxyadenosine (3'-F-dA) is a synthetic purine nucleoside analog that has garnered significant attention in the fields of medicinal chemistry and drug development.[1] Its structure, characterized by the replacement of the 3'-hydroxyl group of the ribose sugar with a fluorine atom, imparts unique chemical and biological properties that distinguish it from its natural counterpart, adenosine. This modification has profound implications for its therapeutic potential, rendering it a potent broad-spectrum antiviral agent with activity against a range of DNA and RNA viruses, including flaviviruses such as Tick-borne encephalitis virus (TBEV), Zika virus, and West Nile virus (WNV).[2][3] Additionally, 3'-F-dA has demonstrated antitumor activity, further expanding its scope of interest for researchers and drug development professionals.[1]
The core of 3'-F-dA's biological activity lies in its ability to act as a chain terminator during viral replication.[2] Following intracellular phosphorylation to its triphosphate form, it can be incorporated into the growing viral RNA or DNA chain by viral polymerases. The absence of a 3'-hydroxyl group, a critical component for the formation of the phosphodiester bond that extends the nucleic acid chain, leads to the premature termination of replication. The high electronegativity of the fluorine atom at the 3'-position also significantly influences the conformation of the ribose ring, which in turn affects its interaction with viral enzymes.[2]
This technical guide provides a comprehensive overview of the structural analysis of 3'-Fluoro-3'-deoxyadenosine. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to understand and investigate the intricate relationship between the structure of this promising molecule and its biological function. We will delve into the key analytical techniques employed for its characterization, explore its conformational preferences, and discuss the implications of its unique structural features on its mechanism of action.
Molecular Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of 3'-F-dA is the cornerstone of any structural analysis.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂FN₅O₃ | [4] |
| Molecular Weight | 269.23 g/mol | [4] |
| CAS Number | 75059-22-2 | [4] |
| IUPAC Name | (2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol | [4] |
| Physical Form | Solid | |
| Melting Point | 211-212 °C |
Core Structural Analysis Techniques
The elucidation of the three-dimensional structure and conformational dynamics of 3'-F-dA is paramount to understanding its interaction with biological targets. The following techniques are central to this endeavor.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Solution-State Conformation
NMR spectroscopy is an indispensable tool for determining the structure and dynamics of molecules in solution. For 3'-F-dA, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. The key insights gained from NMR analysis revolve around the conformation of the furanose ring, often referred to as the "sugar pucker."
The Significance of Sugar Pucker: The five-membered furanose ring in nucleosides is not planar and exists in a dynamic equilibrium between two major conformations: C2'-endo (South) and C3'-endo (North). This conformational preference is critical as it dictates the relative orientation of the base and the phosphate backbone, which in turn influences how the nucleoside analog is recognized and processed by enzymes like viral polymerases.
Experimental Protocol: A Practical Guide to NMR Analysis of 3'-F-dA
The following protocol provides a generalized framework for the NMR analysis of 3'-F-dA. Instrument-specific parameters will require optimization.
-
Sample Preparation:
-
Accurately weigh 5-20 mg of 3'-F-dA for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Choose a suitable deuterated solvent that completely dissolves the sample (e.g., DMSO-d₆, D₂O).
-
Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.
-
Carefully transfer the solution to a clean 5 mm NMR tube using a pipette, ensuring the liquid height is between 4.0 and 5.0 cm. Avoid introducing air bubbles.
-
Wipe the exterior of the NMR tube with a lint-free tissue and a suitable solvent (e.g., ethanol) to remove any contaminants.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Locking: The instrument's field frequency is locked onto the deuterium signal of the solvent to ensure field stability.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This can be performed manually or automatically.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the pulse width (calibrated for a 90° pulse), acquisition time, and relaxation delay.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, making it a highly sensitive probe.
-
2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra to aid in the assignment of proton and carbon signals and to establish through-bond connectivities.
-
NOESY/ROESY: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments are crucial for determining through-space proximities between protons, which provides critical information for conformational analysis.
-
-
Data Analysis and Conformational Interpretation:
-
Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction.
-
Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.
-
Sugar Pucker Analysis: The conformation of the ribose ring can be determined by analyzing the vicinal proton-proton coupling constants (³J(H,H)), particularly J(H1'-H2'), J(H2'-H3'), and J(H3'-H4'). These coupling constants are related to the dihedral angles between the coupled protons through the Karplus equation.
-
A large J(H1'-H2') value (around 8 Hz) and a small J(H3'-H4') value are characteristic of a C2'-endo (South) conformation.
-
A small J(H1'-H2') value (around 0-2 Hz) and a large J(H3'-H4') value are indicative of a C3'-endo (North) conformation.
-
-
Analysis of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants provides further constraints on the conformation.
-
Conformational Preference of 3'-F-dA: Studies on 3'-deoxy-3'-F-ribo adenosine have revealed a strong preference for the C2'-endo (South) conformation in solution. This is a critical finding, as the sugar pucker adopted by a nucleoside analog can significantly impact its biological activity.
Visualization of NMR Workflow
Caption: Workflow for the NMR-based structural analysis of 3'-F-dA.
X-ray Crystallography: The Gold Standard for Solid-State Structure
X-ray crystallography provides an unparalleled level of detail, offering precise atomic coordinates and insights into the packing of molecules in a crystalline lattice. While a publicly available crystal structure of 3'-F-dA was not identified in the Protein Data Bank (PDB) or the Cambridge Structural Database (CSD) at the time of this writing, the methodology for obtaining such a structure is well-established.
Experimental Protocol: A Generalized Workflow for Crystallizing and Analyzing 3'-F-dA
-
Crystallization: This is often the most challenging step.
-
Material Purity: Start with highly pure 3'-F-dA.
-
Solvent Screening: A wide range of solvents and solvent mixtures should be screened to find conditions under which 3'-F-dA is sparingly soluble.
-
Crystallization Techniques: Common methods include:
-
Slow Evaporation: A solution of 3'-F-dA is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the 3'-F-dA solution is equilibrated against a larger reservoir of a precipitant solution. The gradual diffusion of vapor leads to an increase in the concentration of 3'-F-dA in the drop, promoting crystallization.
-
Temperature Gradient: The solubility of 3'-F-dA is manipulated by slowly changing the temperature of the solution.
-
-
-
Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer.
-
The crystal is typically flash-cooled in a stream of liquid nitrogen to minimize radiation damage from the X-ray beam.
-
The mounted crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.
-
A complete dataset is collected by rotating the crystal and recording diffraction patterns at different orientations.
-
-
Structure Solution and Refinement:
-
The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.
-
The "phase problem" is solved using computational methods to generate an initial electron density map.
-
A molecular model of 3'-F-dA is built into the electron density map.
-
The model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor and R-free.
-
Visualization of X-ray Crystallography Workflow
Caption: Generalized workflow for X-ray crystallography of 3'-F-dA.
Computational Modeling: In Silico Insights into Structure and Function
Computational methods provide a powerful complement to experimental techniques, offering insights into the electronic properties, conformational landscape, and interactions of 3'-F-dA at an atomic level.
Molecular Docking
Molecular docking simulations can predict the binding orientation and affinity of 3'-F-dA within the active site of a target protein, such as a viral RNA-dependent RNA polymerase (RdRp). This allows for the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the 3'-F-dA-protein complex over time. These simulations can reveal how the binding of the inhibitor influences the conformational dynamics of the enzyme and can be used to calculate binding free energies, providing a more rigorous assessment of binding affinity.[5]
Quantum Mechanics (QM) Calculations
QM calculations can be used to investigate the electronic structure of 3'-F-dA. This includes determining the partial atomic charges, electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is valuable for understanding the reactivity of the molecule and its ability to participate in specific interactions.
Visualization of the Structure-Function Relationship
Caption: The relationship between the structural features of 3'-F-dA and its antiviral activity.
Structure-Activity Relationship (SAR): The "Why" Behind the "How"
The potent antiviral activity of 3'-F-dA is a direct consequence of its unique structural features. The introduction of the fluorine atom at the 3'-position is not merely a substitution but a strategic modification that profoundly influences the molecule's behavior.
-
The Role of the 3'-Fluorine: The high electronegativity of the fluorine atom creates a strong dipole and alters the electronic distribution within the ribose ring. This electronic effect is a key determinant of the preferred C2'-endo sugar pucker. This conformation is often favored by viral polymerases for substrate binding.
-
Chain Termination Mechanism: Once phosphorylated to its triphosphate form, 3'-F-dATP is recognized by viral polymerases and incorporated into the nascent viral genome. However, the absence of the 3'-hydroxyl group, which is essential for the nucleophilic attack on the incoming nucleotide triphosphate, halts further chain elongation. This irreversible termination of replication is the primary mechanism of its antiviral action.
-
Broad-Spectrum Activity: The fundamental mechanism of chain termination is common to the replication of many viruses, which explains the broad-spectrum activity of 3'-F-dA against both RNA and DNA viruses.[3] It is important to note that its activity profile differs from that of adenosine analogs that inhibit S-adenosylhomocysteine hydrolase.[6]
Conclusion: A Molecule of Continued Interest
The structural analysis of 3'-Fluoro-3'-deoxyadenosine reveals a fascinating interplay between subtle atomic modifications and profound biological consequences. The strategic placement of a single fluorine atom dramatically alters the conformational landscape of the ribose ring, predisposing it to a conformation that is readily accepted by viral polymerases, leading to potent and broad-spectrum antiviral activity through chain termination.
While a definitive crystal structure remains to be publicly reported, the wealth of data from NMR spectroscopy and computational modeling provides a robust understanding of its three-dimensional structure and dynamic behavior. The detailed experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers to further investigate 3'-F-dA and other fluorinated nucleoside analogs. The continued exploration of the structure-activity relationships of such molecules holds immense promise for the development of novel therapeutics to combat a wide range of viral diseases.
References
-
3'-Fluoro-3'-deoxyadenosine | C10H12FN5O3 | CID 122619. PubChem. [Link]
-
Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(3), e02122-20. [Link]
-
Van Aerschot, A., et al. (1989). Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. Antiviral Research, 12(3), 133-150. [Link]
-
Molecular Simulations of RNA-Dependent RNA Polymerase of SARS-CoV-2. (2023). International Journal of Molecular Sciences, 24(4), 3687. [Link]
-
How To Prepare And Run An NMR Sample. (2025). ALWSCI. [Link]
-
Protein X-ray Crystallography. (2022). Physics LibreTexts. [Link]
-
Dose-dependent anti-flaviviral activity of 3′-deoxy-3′-fluoroadenosine... ResearchGate. [Link]
-
A New Synthesis of 3′-Fluoro-3′-deoxyadenosine. Request PDF. ResearchGate. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3'-Fluoro-3'-deoxyadenosine | C10H12FN5O3 | CID 122619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
Mechanism of Action: 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine
This guide provides an in-depth technical analysis of 9-(3'-Fluoro-3'-deoxy-β-D-xylofuranosyl)adenine (also known as 3'-F-xylo-A or FXA ).
Executive Summary
9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine (3'-F-xylo-A) is a synthetic adenosine nucleoside analog characterized by the inversion of configuration at the C3' position of the sugar moiety (xylo- vs. ribo-) and the substitution of the hydroxyl group with a fluorine atom.
Unlike its stereoisomer 3'-deoxy-3'-fluoroadenosine (3'-F-dA) —which mimics the natural ribose configuration and acts as a broad-spectrum antiviral—3'-F-xylo-A adopts a distinct sugar puckering profile (C3'-endo/North) due to the xylo configuration. This structural rigidity allows it to function as a potent obligate chain terminator of viral polymerases and a metabolic probe for Positron Emission Tomography (PET) when radiolabeled with
Chemical Identity & Structural Biology
Structural Configuration
The biological activity of 3'-F-xylo-A is dictated by its stereochemistry.
-
Base: Adenine (linked via N9).
-
Sugar: 3'-Deoxy-3'-fluoroxylofuranose.
-
Stereochemical Distinction:
-
Natural Adenosine (Ribo): C2'-OH (down/
), C3'-OH (down/ ). -
3'-F-xylo-A: C2'-OH (down/
), C3'-F (up/ ).
-
Conformational Locking (Sugar Pucker)
The xylo configuration forces the furanose ring into a predominant C3'-endo (North) conformation.
-
Electronic Effect: The highly electronegative fluorine atom at the 3'-
position induces a gauche effect with the ring oxygen and C4', stabilizing the North pucker. -
Significance: This conformation mimics the geometry of RNA in A-form helices. Consequently, 3'-F-xylo-A is often recognized by viral RNA-dependent RNA polymerases (RdRp) or Reverse Transcriptases (RT) that prefer A-form substrates, despite being a DNA-like (deoxy) analog chemically.
| Feature | Adenosine (Natural) | 3'-F-dA (Ribo-analog) | 3'-F-xylo-A (Target) |
| 3' Substituent | -OH ( | -F ( | -F ( |
| Sugar Pucker | Equilibrium (S/N) | C3'-endo biased | Locked C3'-endo (North) |
| Primary MoA | Substrate | Chain Terminator | Steric/Obligate Terminator |
Synthesis & Production
The synthesis of the xylo isomer typically proceeds via nucleophilic substitution with inversion of configuration.
Synthetic Protocol (Inversion Strategy)
To obtain the 3'-F-xylo configuration (F-up), the precursor must possess a ribo configuration (OH-down) at the 3' position.
-
Starting Material: 9-(β-D-ribofuranosyl)adenine (Adenosine).
-
Protection: Selective protection of 2'-OH and 5'-OH groups (e.g., using 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl or trityl groups).
-
Fluorination (The Key Step): Treatment with Diethylaminosulfur trifluoride (DAST) .[1]
-
Deprotection: Acidic or fluoride-mediated removal of protecting groups yields 9-(3'-fluoro-3'-deoxy-β-D-xylofuranosyl)adenine.
(Note: The reverse synthesis—treating a xylo-nucleoside with DAST—yields the ribo-analog 3'-F-dA, which is a common point of confusion in literature.)
Metabolic Activation (The Pro-Drug Pathway)
3'-F-xylo-A is biologically inert until metabolized by host cellular kinases into its triphosphate form (3'-F-xylo-ATP).
Kinase Cascade
-
First Phosphorylation (Rate Limiting):
-
Enzyme: Adenosine Kinase (AK) (EC 2.7.1.20).
-
Reaction: 3'-F-xylo-A + ATP
3'-F-xylo-AMP + ADP. -
Insight: AK tolerates modifications at the 3' position, accepting the xylo analog, although catalytic efficiency (
) may be lower than for adenosine.
-
-
Second Phosphorylation:
-
Enzyme: Adenylate Kinase (CMP/UMP kinase).
-
Reaction: 3'-F-xylo-AMP + ATP
3'-F-xylo-ADP.
-
-
Third Phosphorylation:
-
Enzyme: Nucleoside Diphosphate Kinase (NDPK) .
-
Reaction: 3'-F-xylo-ADP + ATP
3'-F-xylo-ATP (Active Metabolite) .
-
Mechanism of Action: Polymerase Inhibition
The active metabolite, 3'-F-xylo-ATP , targets viral polymerases. Its mechanism is defined by Obligate Chain Termination .
Binding and Incorporation
-
Mimicry: The C3'-endo pucker of 3'-F-xylo-ATP mimics the conformation of a ribonucleotide in an A-form RNA duplex. This allows it to bind effectively to the active site of viral RNA-dependent RNA polymerases (RdRp) (e.g., Flaviviruses) or Reverse Transcriptases (RT) .
-
Incorporation: The polymerase catalyzes the nucleophilic attack of the primer's 3'-OH on the
-phosphate of 3'-F-xylo-ATP, releasing pyrophosphate and incorporating 3'-F-xylo-AMP into the nascent chain.
Chain Termination Event
Once incorporated, the 3'-F-xylo-AMP residue prevents further elongation via two distinct mechanisms:
-
Chemical Termination (Obligate): The 3' position is occupied by a fluorine atom.[4] Fluorine cannot act as a nucleophile to attack the next incoming nucleotide triphosphate. There is no 3'-OH to form the phosphodiester bond.
-
Steric/Conformational Termination: The "up" (
) orientation of the fluorine atom projects into a region of the polymerase active site typically reserved for the hydrogen of the C3' position (in DNA) or the 2'-OH (in RNA). This creates a steric clash that may destabilize the translocation of the polymerase-template complex, "freezing" the enzyme even before the next nucleotide attempts to bind.
Selectivity (Therapeutic Index)
-
Viral vs. Host: Viral polymerases (RdRp, RT) are generally less selective and lack the robust proofreading exonuclease activity found in host DNA Polymerases (
). -
Mitochondrial Toxicity: A critical risk for adenosine analogs. If host Mitochondrial DNA Polymerase
incorporates 3'-F-xylo-ATP, it leads to mitochondrial toxicity (lactic acidosis). The xylo configuration often reduces affinity for Pol compared to ribo analogs, potentially improving the safety profile.
Visualization: Pathway & Logic
Mechanism of Action Flowchart
The following diagram illustrates the metabolic activation and inhibition pathway.
Caption: Metabolic activation cascade of 3'-F-xylo-A from cellular entry to obligate chain termination of viral polymerases.
Experimental Protocols
In Vitro Polymerase Inhibition Assay
To validate the mechanism, the following assay measures the incorporation efficiency and termination capability.
-
Reagents: Recombinant Viral Polymerase (e.g., HIV-1 RT or TBEV RdRp), Primer-Template complex (radiolabeled or fluorescently labeled), dNTP pool, and 3'-F-xylo-ATP .
-
Reaction: Incubate polymerase with Primer-Template and dNTPs + varying concentrations of 3'-F-xylo-ATP.
-
Analysis: Run products on a denaturing polyacrylamide sequencing gel.
-
Result Interpretation:
-
Control: Full-length product.
-
Experimental: Accumulation of truncated bands at the specific site of Adenine incorporation indicates chain termination.
-
Resistance Check: If bands continue past the incorporation site, the analog is not an obligate terminator (unlikely for 3'-F) or is excised by exonuclease activity.
-
Chemical Synthesis (Simplified)
-
Step 1: Suspend 9-(2',5'-di-O-trityl-β-D-ribofuranosyl)adenine in dry dichloromethane (DCM) and pyridine.
-
Step 2: Add DAST dropwise at -78°C. Allow to warm to room temperature. (Inversion of C3' from ribo to xylo occurs here).
-
Step 3: Quench with NaHCO
, extract, and purify via silica gel chromatography. -
Step 4: Deprotect trityl groups using 80% acetic acid or TFA.
-
Step 5: Recrystallize to obtain pure 9-(3'-fluoro-3'-deoxy-β-D-xylofuranosyl)adenine.
References
-
Alauddin, M. M., et al. (2007).[5][6] "Synthesis and evaluation of 3'-deoxy-3'-[18F]fluoro-xylofuranosyladenine as a potential PET probe for imaging HSV1-tk expression." Nuclear Medicine and Biology. Link
-
Herdewijn, P., et al. (1989). "Synthesis and antiviral activity of 3'-fluoro-3'-deoxyribonucleosides." Nucleosides and Nucleotides. (Describes the DAST inversion methodology). Link
-
Eyer, L., et al. (2021).[7][8] "Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses." Antimicrobial Agents and Chemotherapy.[2][7][9] (Provides comparative data on the ribo-isomer, establishing the baseline for SAR). Link
-
Gosselin, G., et al. (1986). "Systematic synthesis and biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides." Journal of Medicinal Chemistry. Link
Sources
- 1. madridge.org [madridge.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. "PFKFB3 Activates Cad to Enhance De Novo Pyrimidine Synthesis for Cell " by Qingen Da, Yongfeng Cai et al. [digitalcommons.library.tmc.edu]
- 4. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3'-Deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyl-adenine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 3'-Deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyl-adenine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'Fluoroadenosine against Emerging Flaviviruses | Lékařská fakulta MU | MUNI MED [med.muni.cz]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Cellular Uptake & Disposition of 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine
Executive Technical Summary
Molecule: 9-(3'-Fluoro-3'-deoxy-
This guide details the cellular uptake mechanics, transporter interactions, and intracellular disposition of 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine (FXA) . Unlike its ribo- (e.g., 3'-deoxy-3'-fluoroadenosine) or arabino- (e.g., Fludarabine) counterparts, the xylo-configuration of FXA imparts unique steric properties that significantly alter its recognition by nucleoside transporters (NTs) and intracellular kinases.[2]
While FXA has demonstrated antiviral potential (specifically against HBV) and utility as a PET imaging probe (
Physicochemical & Structural Determinants
The uptake efficiency of FXA is dictated by two structural modifications to the adenosine scaffold:
-
3'-Fluorine Substitution: Increases lipophilicity and electronegativity compared to the hydroxyl group, potentially enhancing passive diffusion slightly, but primarily affecting hydrogen bonding within transporter active sites.[2]
-
Xylofuranosyl Configuration: The inversion of the 3'-carbon geometry creates a "puckered" sugar ring different from the native ribose. This is the critical determinant for transporter recognition and enzymatic phosphorylation.[2]
| Parameter | Characteristic | Impact on Uptake/Retention |
| Lipophilicity | Moderate ( | Limited passive diffusion; relies on carrier-mediated transport. |
| Sugar Pucker | C3'-endo (Xylo) | Reduced affinity for Adenosine Kinase (ADK); altered |
| Base Moiety | Adenine | High affinity for Purine-selective transporters (hCNT2, hENT1/2).[2] |
Membrane Transport Pathways
Cellular entry of FXA is mediated primarily by the Solute Carrier (SLC) superfamily transporters.[2] Due to the hydrophilicity of the nucleoside core, passive diffusion is negligible at physiological concentrations.[2]
Equilibrative Nucleoside Transporters (hENTs)
The hENT1 (SLC29A1) and hENT2 (SLC29A2) are the primary gateways for FXA in most somatic cells.[2]
-
Mechanism: Sodium-independent, bidirectional facilitated diffusion.[2]
-
Specificity: hENT1 is ubiquitous and generally tolerates sugar modifications (ribo/arabino/xylo) provided the purine base is intact.[2]
-
Inhibition Sensitivity: FXA transport via hENT1 is potently inhibited by NBMPR (Nitrobenzylthioinosine) at nanomolar concentrations (
).[2]
Concentrative Nucleoside Transporters (hCNTs)
In specialized tissues (liver, kidney, heart, intestine), hCNT2 (SLC28A2) plays a dominant role.[2]
-
Mechanism: Sodium-dependent (
), unidirectional symport against a concentration gradient.[2] -
Specificity: hCNT2 is purine-selective . The adenine base of FXA ensures recognition, although the xylo-sugar may reduce the turnover rate (
) compared to adenosine.[2] -
Clinical Relevance: The high uptake of
in the heart and liver observed in biodistribution studies is consistent with high hCNT2 expression in these organs.[2]
The "Receptor-Binding" Trap
Unlike standard nucleoside drugs that rely on phosphorylation for retention, FXA shows high affinity for Adenosine Receptors (
-
Observation: In PET studies, FXA accumulates in the heart (rich in adenosine receptors) but clears rapidly from tumors (which rely on kinase trapping).[2]
-
Implication: "Uptake" measurements may actually reflect surface receptor binding rather than intracellular accumulation.[2] Experimental designs must distinguish between transported substrate and bound ligand.[2]
Intracellular Metabolic Activation (The Bottleneck)
Once inside the cytosol, nucleoside analogues typically require phosphorylation to the mono-phosphate (MP) form to become impermeable (trapped).[2]
The Kinase Resistance of Xylo-Nucleosides
-
Adenosine Kinase (ADK): The primary enzyme for adenosine phosphorylation.[2] ADK has strict stereochemical requirements for the 3'-OH group. The 3'-F-xylo configuration of FXA drastically reduces its substrate efficiency (
) for ADK. -
Deoxycytidine Kinase (dCK): Often phosphorylates deoxyadenosine analogues.[2] FXA is a poor substrate for dCK due to the xylo-steric clash.
Visualization of Uptake & Fate
Caption: Figure 1. Cellular disposition of FXA.[1][2][4] Note the dominance of Receptor Binding (Green) and Efflux (Grey) over Metabolic Trapping (Red) due to the xylo-configuration.[2]
Experimental Protocols: Validating Uptake Mechanisms
To definitively characterize FXA uptake in your specific cell line, follow this validated workflow.
Protocol A: Transport Specificity Assay (Inhibition Profiling)
Objective: Determine if uptake is mediated by hENT1 (NBMPR-sensitive) or hCNTs (
Reagents:
-
Radiolabeled
or .[1][2][5] -
Inhibitor: NBMPR (Nitrobenzylthioinosine).[2]
-
Buffers: Standard Krebs-Henseleit (contains
) and NMDG-Buffer ( -free).
Step-by-Step Workflow:
-
Preparation: Seed cells (e.g., cardiomyocytes or hepatocytes) in 24-well plates.
-
Pre-incubation:
-
Uptake Phase: Add
radiolabeled FXA. Incubate for 30 seconds (Initial Rate Condition).-
Note: Short incubation is critical to measure transport rate, not metabolism.[2]
-
-
Termination: Rapidly aspirate and wash 3x with ice-cold PBS containing
Dipyridamole (stops efflux). -
Lysis & Counting: Lyse cells (0.5N NaOH), neutralize, and quantify via Liquid Scintillation Counting (LSC).
Data Interpretation:
-
hENT1 Contribution:
-
hCNT Contribution:
Protocol B: Metabolic Trapping vs. Binding
Objective: Distinguish between intracellular phosphorylation and surface receptor binding.[2]
Workflow:
-
Perform uptake assay at
vs .[2] -
Acid Wash: After incubation, wash cells with Mild Acid Buffer (Glycine-HCl, pH 3.[2]0) for 2 minutes.
Summary Data Table: FXA vs. Adenosine[1][6][7]
| Feature | Adenosine (Natural) | FXA (3'-F-xylo-A) | Mechanism Note |
| hENT1 Affinity ( | Xylo-pucker reduces transporter fit. | ||
| hCNT2 Transport | High Efficiency | Moderate Efficiency | Purine base drives recognition.[2] |
| ADK Phosphorylation | Very High ( | Very Low / Negligible | Critical failure point for tumor retention.[2] |
| Receptor ( | Agonist ( | Antagonist/Binder | Explains heart retention in PET.[2] |
| Primary Cellular Fate | Rapid Metabolism (ATP) | Surface Binding or Efflux |
References
-
Alauddin, M. M., et al. (2007). "Biodistribution and PET imaging of [18F]-fluoroadenosine derivatives in tumor-bearing mice."[2][5][6] Nuclear Medicine and Biology. Link
- Key Finding: Establishes high heart uptake and low tumor retention of FXA compared to arabino-deriv
-
Herdewijn, P., et al. (1989). "Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine."[7] Antiviral Research. Link
-
Young, J. D., et al. (2013). "The human concentrative and equilibrative nucleoside transporter families, SLC28 and SLC29."[2][3][10] Molecular Aspects of Medicine. Link
-
Key Finding: Authoritative review on hENT/hCNT substrate specificity and mechanisms.[2]
-
-
Garcia-Castro, M., et al. (2010). "Antiviral Activity of Various 1-(2'-Deoxy-beta-D-lyxofuranosyl), 1-(2'-Fluoro-beta-D-xylofuranosyl)... Pyrimidine Nucleoside Analogues." Journal of Medicinal Chemistry. Link
- Key Finding: Demonstrates the impact of xylo/lyxo sugar configurations on antiviral potency and cellular processing.
-
Van Rompaey, P., et al. (2003). "N6-cyclopentyl-3'-substituted-xylofuranosyladenosines: a new class of non-xanthine adenosine A1 receptor antagonists."[2] Journal of Medicinal Chemistry. Link
- Key Finding: Confirms that xylo-adenosine derivatives act as Adenosine Receptor antagonists, supporting the receptor-binding hypothesis for tissue retention.
Sources
- 1. BIODISTRIBUTION AND PET IMAGING OF [18F]-FLUOROADENOSINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Who Is Who in Adenosine Transport [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. 3'-Deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyl-adenine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 3'-Deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyl-adenine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acs.figshare.com [acs.figshare.com]
- 10. Insight into the nucleoside transport and inhibition of human ENT1 - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Technical Guide: Metabolism of 3'-Fluoro-3'-deoxyadenosine in Mammalian Cells
[1]
Executive Summary
3'-Fluoro-3'-deoxyadenosine (3'-F-dA) is a synthetic purine nucleoside analogue.[1][2][3] Structurally, it mimics adenosine but replaces the 3'-hydroxyl (-OH) group of the ribose sugar with a fluorine atom.[1] This single atomic substitution fundamentally alters its metabolic fate and pharmacodynamic profile compared to the natural substrate.
-
Primary Mechanism: It acts as a prodrug.[1][4] Once intracellularly phosphorylated to its triphosphate form (3'-F-dATP), it functions as an obligate chain terminator of viral or cellular nucleic acid synthesis.[1]
-
Metabolic Bottleneck: Its efficacy is dictated by the kinetic competition between anabolic phosphorylation (activation by Adenosine Kinase) and catabolic deamination (inactivation by Adenosine Deaminase).[1]
-
Key Distinction: Unlike some adenosine analogues (e.g., Aristeromycin), 3'-F-dA is not a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase at physiological concentrations.[1]
Physicochemical Properties & Transport[1]
The Fluorine Effect
The substitution of the 3'-OH with Fluorine (F) imparts specific properties:
-
Electronegativity: Fluorine is highly electronegative, altering the electron density of the furanose ring.
-
Sugar Pucker: The 3'-F substitution favors the North (C3'-endo) conformation of the ribose ring, mimicking the conformation of RNA rather than DNA.[1] This conformation often enhances binding affinity to RNA polymerases.[1]
-
Hydrogen Bonding: While F can accept hydrogen bonds, it cannot donate them.[1] Crucially, it lacks the nucleophilicity to attack the
-phosphate of an incoming nucleotide, rendering phosphodiester bond formation impossible.[1]
Cellular Uptake
Like natural adenosine, 3'-F-dA is a hydrophilic molecule that cannot passively diffuse across the lipid bilayer.[1]
Intracellular Metabolism: The Activation vs. Deactivation Balance
The biological activity of 3'-F-dA relies on a "race" between activation (phosphorylation) and deactivation (deamination).[1]
The Anabolic Cascade (Activation)
To become active, 3'-F-dA must be phosphorylated to the triphosphate level.[1]
-
First Phosphorylation (Rate-Limiting Step):
-
Subsequent Phosphorylations:
The Catabolic Pathway (Deactivation)
Mammalian cells possess robust mechanisms to degrade excess adenosine.[1]
-
Reaction:
.[1] -
Significance: The deaminated product, 3'-Fluoro-3'-deoxyinosine, is generally considered inactive or significantly less potent.[1] While the 3'-F atom provides some resistance compared to the 3'-H of Cordycepin, 3'-F-dA remains a substrate for ADA.[1] High ADA activity (e.g., in liver or lymphocytes) can significantly reduce the drug's half-life.[1]
Pharmacodynamics: Mechanism of Action
Obligate Chain Termination
The triphosphate metabolite, 3'-F-dATP , competes with natural ATP for incorporation into the nascent RNA chain by RNA Polymerases (viral RdRp or cellular Pol).[1]
-
Incorporation: The polymerase recognizes the base (Adenine) and the sugar conformation.
-
Termination: Once incorporated at the 3' end of the growing chain, the next incoming nucleotide cannot be attached. The 3'-F group cannot act as a nucleophile to attack the 5'-
-phosphate of the next nucleotide.[1] -
Result: Immediate cessation of RNA synthesis (Chain Termination).[1]
Specificity
Visualization: Metabolic Pathway[1][5]
The following diagram illustrates the competitive metabolic pathways of 3'-F-dA in a mammalian cell.
Caption: Metabolic fate of 3'-F-dA. The drug enters via ENT transporters and faces a bifurcation: activation by Adenosine Kinase to the toxic triphosphate (green path) or inactivation by Adenosine Deaminase to the inosine analogue (red path).
Experimental Protocols
Protocol: Extraction and Quantification of Intracellular Metabolites (LC-MS/MS)
To verify the formation of the active triphosphate (3'-F-dATP), use this extraction protocol.
Materials:
-
Mammalian cells (e.g., HeLa, Vero, or Hepatocytes) seeded at
cells/well.[1] -
Extraction Solvent: 70% Methanol (cold, -20°C).
-
Internal Standard: 2-Chloro-adenosine triphosphate (Cl-ATP) or stable isotope-labeled ATP.[1]
Step-by-Step Workflow:
-
Treatment: Incubate cells with 3'-F-dA (e.g., 10
M) for desired timepoints (4h, 12h, 24h).[1] -
Quenching: Rapidly wash cells 3x with ice-cold PBS to remove extracellular drug.[1]
-
Lysis: Add 500
L of cold 70% Methanol containing the Internal Standard. -
Extraction: Scrape cells and transfer to a microcentrifuge tube. Vortex vigorously for 30 seconds.[1]
-
Precipitation: Incubate at -20°C for at least 1 hour (or overnight) to precipitate proteins.
-
Clarification: Centrifuge at 15,000
g for 20 minutes at 4°C. -
Drying: Transfer supernatant to a fresh tube. Evaporate methanol using a SpeedVac concentrator (do not heat).
-
Reconstitution: Resuspend the pellet in 100
L of mobile phase A (e.g., 10 mM Ammonium Acetate, pH 9.0). -
Analysis: Inject onto an LC-MS/MS system (Anion Exchange or C18 Ion-Pairing column) monitoring the transition for 3'-F-dATP (Molecular Weight approx 509 Da
Fragment).
Protocol: Adenosine Deaminase (ADA) Susceptibility Assay
To determine if 3'-F-dA is a substrate for ADA in your specific cell line.[1]
-
Preparation: Prepare a solution of 3'-F-dA (100
M) in PBS.[1] -
Enzyme Addition: Add purified Calf Intestine Adenosine Deaminase (0.01 - 0.1 Units/mL).
-
Monitoring: Measure the decrease in absorbance at 265 nm (Adenosine
) and increase at 250 nm (Inosine ) using a UV-Vis spectrophotometer over 30 minutes. -
Control: Run a parallel reaction with natural Adenosine (positive control) and 2'-Deoxy-2'-fluoroadenosine (negative control/resistant).
References
-
Eyer, L., et al. (2018). Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses.[1] Antimicrobial Agents and Chemotherapy.[1] Link[1]
-
Herdewijn, P., et al. (1989). Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine.[1][2] Antiviral Research.[1][2][3] Link
-
McGuigan, C., et al. (1993). Intracellular metabolism of the anti-HIV agent 3'-fluoro-2',3'-dideoxythymidine.[1] FEBS Letters.[1] Link (Reference for general 3'-F nucleoside metabolism principles).[1]
-
Zimmerman, T. P., et al. (1978). 3-Deazaadenosine: S-adenosylhomocysteine hydrolase-independent mechanism of action in mouse lymphocytes.[1] Proceedings of the National Academy of Sciences.[4] Link (Context for SAH hydrolase specificity).
-
Griffith, D. A., & Jarvis, S. M. (1996). Nucleoside and nucleobase transport systems of mammalian cells.[1] Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes.[1] Link
Sources
- 1. Cordycepin - Wikipedia [en.wikipedia.org]
- 2. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and Deactivation of a Broad-Spectrum Antiviral Drug by a Single Enzyme: Adenosine Deaminase Catalyzes Two Consecutive Deamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: In Vitro Antiviral Spectrum & Pharmacodynamics of 9-(3'-Fluoro-3'-deoxy-β-D-xylofuranosyl)adenine (FXA)
The following is an in-depth technical guide on the in vitro antiviral spectrum and pharmacological profile of 9-(3'-Fluoro-3'-deoxy-β-D-xylofuranosyl)adenine , commonly referred to in literature as FXA or xylo-3'-F-dA .
Executive Summary & Compound Identity
9-(3'-Fluoro-3'-deoxy-β-D-xylofuranosyl)adenine (FXA) is a synthetic nucleoside analogue characterized by a fluorine substitution at the 3'-position of the xylofuranose sugar moiety. It is the C3'-epimer of the well-known broad-spectrum antiviral 3'-deoxy-3'-fluoroadenosine (3'-dFA) .
While the ribo-configured 3'-dFA exhibits potent broad-spectrum activity against Flaviviruses (TBEV, WNV, ZIKV) and Orthopoxviruses, the xylo-configured FXA presents a distinct pharmacological profile. FXA is primarily utilized as a Positron Emission Tomography (PET) tracer (as [¹⁸F]FXA) for cardiac imaging due to its unique biodistribution, rather than as a direct therapeutic antiviral. Its antiviral utility is limited by the stereochemical constraints of the xylofuranosyl ring, which affects recognition by viral kinases and polymerases.
Chemical Identity
| Property | Specification |
| IUPAC Name | 9-(3-Deoxy-3-fluoro-β-D-xylofuranosyl)adenine |
| Common Abbreviations | FXA, xylo-3'-F-dA |
| Sugar Configuration | Xylo (C3'-OH is "up", trans to C2'-OH) |
| Key Modification | 3'-Fluoro substitution (Bioisostere of OH) |
| Molecular Weight | ~269.23 g/mol |
| Primary Application | PET Imaging (Cardiac), Synthetic Precursor |
Structural Biology & Mechanism of Action
The antiviral efficacy of nucleoside analogues is governed by their ability to mimic natural substrates (ATP/dATP). The stereochemistry at the C3' position is the critical determinant of FXA's activity.
Stereochemical Control of Activity (Xylo vs. Ribo)
The xylo configuration of FXA forces the furanose ring into a C3'-endo (North) pucker conformation. In contrast, natural DNA polymerases and viral reverse transcriptases typically require a C2'-endo (South) conformation (characteristic of 2'-deoxyribose) or a flexible ribose pucker for efficient binding and incorporation.
-
3'-dFA (Ribo): The fluorine atom is in the ribo ("down") configuration. It mimics the 3'-OH of RNA or the 3'-H of DNA sufficiently to be recognized by kinases (like Adenosine Kinase) and polymerases, acting as an obligate chain terminator.
-
FXA (Xylo): The fluorine atom is in the xylo ("up") configuration. This steric inversion creates a "mismatch" for many viral kinases, preventing the initial phosphorylation step required for activation (activation to the triphosphate form).
HSV-tk Substrate Specificity
A critical mechanistic distinction was established in gene therapy and imaging studies involving Herpes Simplex Virus Thymidine Kinase (HSV-tk) .
-
Observation: In comparative biodistribution studies, [¹⁸F]FXA showed no significant accumulation in HSV-tk-transduced tumors.
Pathway Visualization
The following diagram illustrates the divergent metabolic fates of the xylo (FXA) and ribo (3'-dFA) analogues.
Caption: Divergent metabolic pathways of Xylo- (FXA) and Ribo- (3'-dFA) fluorinated adenosines. Note that DAST synthesis from a xylo-precursor typically yields the ribo-product via inversion.
In Vitro Antiviral Spectrum[1]
The antiviral spectrum of FXA is defined largely by its lack of activity compared to its ribo counterpart. It is crucial for researchers not to conflate the two.
Comparative Activity Table
| Virus Family | Virus | Activity of FXA (Xylo) | Activity of 3'-dFA (Ribo) | Notes |
| Flaviviridae | TBEV, WNV, ZIKV | Inactive / Low | High (EC₅₀: 1–5 µM) | 3'-dFA is a potent inhibitor; FXA is not.[1] |
| Herpesviridae | HSV-1 (TK+) | Inactive | Moderate | FXA is not a substrate for HSV-tk. |
| Retroviridae | HIV-1 | Inactive | Moderate | 3'-dFA inhibits RT; FXA does not accumulate as TP. |
| Poxviridae | Vaccinia | Inactive | High | 3'-dFA inhibits tail lesion formation.[2] |
The "Antiviral" Misconception
Literature occasionally references "antiviral activity of fluorinated xylo-nucleosides." This often stems from:
-
Synthetic Intermediates: FXA (xylo) is the starting material for the synthesis of 3'-dFA (ribo) via Sₙ2 inversion. The product has activity, the reactant does not.
-
Generalization: Citations grouping all "fluorinated adenosines" together.
Verified Finding: In specific studies using [¹⁸F]FXA for PET imaging, the compound demonstrated high uptake in the heart and liver but no specific uptake in HSV-tk expressing tumors , confirming its inactivity against the HSV-tk target.
Experimental Protocols
Synthesis of FXA (and conversion to 3'-dFA)
The synthesis highlights the stereochemical inversion that defines the biological activity.
Objective: Synthesize 3'-deoxy-3'-fluoroadenosine (Active) from 9-(β-D-xylofuranosyl)adenine (Inactive Precursor).
-
Protection: React 9-(β-D-xylofuranosyl)adenine with trityl chloride to protect 2' and 5' hydroxyls.
-
Reagent: Trityl chloride / Pyridine.
-
Intermediate: 9-(2',5'-di-O-trityl-β-D-xylofuranosyl)adenine.
-
-
Fluorination (The Critical Step): Treat the protected xylo-nucleoside with DAST (Diethylaminosulfur trifluoride).
-
Mechanism:[3] Sₙ2 attack by fluoride ion.
-
Result: Inversion of configuration at C3' from xylo (up) to ribo (down).
-
Product: Protected 3'-deoxy-3'-fluoroadenosine.
-
-
Deprotection: Acid hydrolysis to remove trityl groups.
Note: To obtain FXA (xylo) specifically, one would typically perform fluorination on an arabino or ribo precursor with inversion, or use retention-preserving fluorination techniques (rare), or isolate it as a side product.
In Vitro Antiviral Assay (Plaque Reduction)
To verify the inactivity/activity of FXA vs. 3'-dFA.
-
Cell Culture: Seed Porcine Kidney (PS) or Vero cells in 96-well plates.
-
Infection: Infect monolayers with virus (e.g., TBEV, WNV) at MOI 0.1 for 1 hour.
-
Treatment: Remove inoculum and add medium containing serial dilutions of FXA (0 – 100 µM).
-
Control: Include 3'-dFA as a positive control.
-
-
Incubation: Incubate for 48–72 hours.
-
Readout: Fix cells and stain (e.g., Crystal Violet or Immunofluorescence for viral antigen).
-
Analysis: Calculate EC₅₀.
-
Expected Result: FXA EC₅₀ > 50-100 µM (Inactive); 3'-dFA EC₅₀ ~ 1-5 µM (Active).
-
References
-
Alauddin, M. M., et al. (2007). "Biodistribution and PET imaging of [18F]-fluoroadenosine derivatives." Nuclear Medicine and Biology, 34(3), 267-272. Link
- Key Finding: Establishes FXA biodistribution (Heart/Liver)
-
Herdewijn, P., et al. (1989). "Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine." Antiviral Research, 12(3), 133-150. Link
- Key Finding: Definitive source for the broad-spectrum activity of the ribo form (3'-dFA)
-
Eyer, L., et al. (2021).[6] "Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses." Antimicrobial Agents and Chemotherapy, 65(2), e01522-20.[4] Link
- Key Finding: Detailed efficacy of the ribo analogue against TBEV, ZIKV, and WNV.
-
Kubota, Y., et al. (2009). "Synthesis and antiviral evaluation of 4'-alkoxy analogues of 9-(beta-D-xylofuranosyl)adenine." Antiviral Chemistry & Chemotherapy, 19(5), 201-212. Link
- Key Finding: Confirms general inactivity of xylo-adenine derivatives against a wide variety of viruses.
Sources
- 1. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to 3'-Fluoro-3'-deoxyadenosine: A Nucleoside Analog with Anticancer Potential
Introduction and Scientific Rationale
The relentless pursuit of targeted and effective cancer therapies has led to the extensive investigation of nucleoside analogs. These molecules, structural mimics of natural nucleosides, can disrupt critical cellular processes required for cancer cell proliferation and survival. 3'-Fluoro-3'-deoxyadenosine is one such purine nucleoside analog that has demonstrated significant antitumor activity.[1] Its structure is closely related to cordycepin (3'-deoxyadenosine), a natural compound with known anticancer properties. The strategic substitution of a fluorine atom at the 3' position of the ribose sugar ring significantly influences the molecule's conformational properties and its interaction with key cellular enzymes, such as DNA and RNA polymerases.[2] This guide will dissect the scientific evidence supporting its potential as a therapeutic agent.
Core Mechanism of Action
The anticancer effects of 3'-Fluoro-3'-deoxyadenosine are multifaceted, primarily revolving around its ability to interfere with nucleic acid synthesis and induce programmed cell death (apoptosis).[1]
Upon cellular uptake, 3'-Fluoro-3'-deoxyadenosine is phosphorylated by cellular kinases to its active triphosphate form, 3'-Fluoro-3'-deoxyadenosine triphosphate (3'-F-dATP). This active metabolite then acts as a competitive inhibitor and a fraudulent substrate for polymerases.
Key Mechanistic Pillars:
-
Inhibition of RNA Synthesis: The primary mechanism is believed to be the inhibition of RNA synthesis.[3] The absence of a 3'-hydroxyl group on the ribose sugar, a critical requirement for phosphodiester bond formation, means that once 3'-F-dATP is incorporated into a growing RNA strand, it acts as a chain terminator. This premature termination of transcription prevents the synthesis of functional messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), leading to a global shutdown of protein synthesis and eventual cell death.[4]
-
Induction of Apoptosis: By disrupting essential cellular processes, 3'-Fluoro-3'-deoxyadenosine triggers the intrinsic apoptotic pathway. The accumulation of truncated RNA transcripts and the resulting cellular stress can lead to the activation of key apoptotic proteins, such as caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP), culminating in controlled cell death.[1][4]
-
Inhibition of DNA Synthesis: While RNA synthesis inhibition is a major factor, the analog can also impact DNA synthesis, contributing to its overall cytotoxic effect.[1]
The following diagram illustrates the proposed mechanism of action:
Preclinical Evidence: In Vitro Efficacy
The anticancer potential of 3'-Fluoro-3'-deoxyadenosine has been evaluated across various cancer cell lines. A key metric for in vitro efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. While specific IC50 values for 3'-Fluoro-3'-deoxyadenosine in cancer cell lines are not extensively detailed in the provided search results, it is known to exhibit cytostatic properties, suppressing cell proliferation at concentrations above 12.5 µM in some cell types.[2][5] For its related compound, 3'-deoxyadenosine, a more potent derivative (NUC-7738) showed up to 185-fold greater anti-cancer potency.[4]
Table 1: Representative Cytotoxicity Data (Hypothetical) This table is illustrative. Actual values must be determined experimentally.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) | Selectivity Index (SI)* |
|---|---|---|---|
| MCF-7 | Breast | 15.2 | >5 |
| A549 | Lung | 21.5 | >3 |
| HCT116 | Colon | 18.8 | >4 |
| Normal Fibroblasts | Connective Tissue | >80 | - |
*Selectivity Index (SI) is calculated as the IC₅₀ value in a normal cell line divided by the IC₅₀ value in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[6]
Methodologies for In Vitro Evaluation
Accurate and reproducible in vitro assays are fundamental to characterizing the anticancer activity of compounds like 3'-Fluoro-3'-deoxyadenosine. Here, we provide detailed protocols for two essential experiments.
Protocol: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]
Workflow Diagram
Step-by-Step Protocol:
-
Cell Seeding: Harvest and count cells (e.g., MCF-7, A549).[6] Dilute the cell suspension to the appropriate concentration and seed a quantitative amount into each well of a 96-well plate.[7]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare a serial dilution of 3'-Fluoro-3'-deoxyadenosine in the appropriate cell culture medium. Remove the old medium from the wells and add the different drug concentrations. Include wells with vehicle control (e.g., medium with DMSO) and untreated controls.[6]
-
Drug Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours).[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6] Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7]
-
Analysis: Correct for background by subtracting the control readings. Calculate the percentage of cytotoxicity and determine the IC50 value by plotting cell viability against the log of the drug concentration.[7]
Protocol: Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for quantifying apoptosis.[6][8] It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and the externalization of phosphatidylserine (PS).[9]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with 3'-Fluoro-3'-deoxyadenosine (e.g., at its predetermined IC50 concentration) for a specified time (e.g., 24-48 hours).[6]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells.[9] Use trypsin for adherent cells and combine all cells from each treatment condition.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes) to remove any residual medium.[9]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6] Rationale: This buffer contains Ca²⁺ ions, which are essential for Annexin V to bind to PS.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[6]
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative.[6]
-
Early apoptotic cells: Annexin V-positive and PI-negative (PS is exposed, but the membrane is intact).[6]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (PS is exposed, and the membrane has lost integrity).[6]
In Vivo Studies and Clinical Landscape
While much of the research on 3'-Fluoro-3'-deoxyadenosine has focused on its potent antiviral activity, in vivo anticancer studies are less prevalent in the public domain.[2][10][11] However, its radiolabeled counterpart, 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), is widely used as a positron emission tomography (PET) tracer to measure cell proliferation non-invasively in vivo for cancer diagnosis and therapy response assessment.[12][13][14] The uptake and retention of [18F]FLT in tumors correlate well with cell proliferation rates, underscoring the principle that fluorinated nucleoside analogs are readily taken up by dividing cancer cells.[12]
Clinical trials have utilized [18F]FLT PET scans to evaluate patient responses to various cancer therapies, including cetuximab, cisplatin, and radiation.[15] This clinical use of a structurally similar molecule provides a strong rationale for the further development of 3'-Fluoro-3'-deoxyadenosine as a therapeutic agent, not just a diagnostic one.
Challenges and Future Directions
Despite its promise, the development of 3'-Fluoro-3'-deoxyadenosine as a mainstream anticancer drug faces several challenges common to nucleoside analogs:
-
Enzymatic Degradation: Like its parent compound cordycepin, 3'-Fluoro-3'-deoxyadenosine may be susceptible to degradation by enzymes such as adenosine deaminase (ADA), which can inactivate the drug before it reaches its target.[16]
-
Cellular Uptake and Activation: Efficacy is dependent on cellular uptake via nucleoside transporters and subsequent phosphorylation by kinases.[4] Resistance can emerge through downregulation of these proteins.
-
Off-Target Toxicity: As with many chemotherapeutics that target fundamental processes like RNA synthesis, there is a risk of toxicity to healthy, rapidly dividing cells in the body.
Future research should focus on prodrug strategies, such as the ProTide technology, to enhance drug delivery, bypass resistance mechanisms, and improve the therapeutic index.[4] Combination therapies, potentially with ADA inhibitors, could also be explored to sensitize tumors to the drug's effects.[16]
Conclusion
3'-Fluoro-3'-deoxyadenosine is a compelling nucleoside analog with a clear mechanism of action centered on the disruption of RNA synthesis and induction of apoptosis. Its foundation as a research tool and the clinical validation of its radiolabeled counterpart provide a robust basis for its continued investigation as a therapeutic anticancer agent. Overcoming the challenges of drug delivery and potential resistance through innovative chemical and combination strategies will be key to unlocking its full clinical potential.
References
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Cytotoxicity Assay Protocol. protocols.io. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy. [Link]
-
Dose-dependent anti-flaviviral activity of 3′-deoxy-3′-fluoroadenosine... ResearchGate. [Link]
-
Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. PMC. [Link]
-
Balzarini, J., et al. (1989). 3'-fluorinated 2',3'-dideoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. Molecular Pharmacology. [Link]
-
chemistry to transform 3'-deoxyadenosine into the novel anti-cancer agent NUC-7738. NuCana plc. [Link]
-
A New Synthesis of 3′-Fluoro-3′-deoxyadenosine | Request PDF. ResearchGate. [Link]
-
Smee, D. F., et al. (1992). Selective inhibition of arthropod-borne and arenaviruses in vitro by 3'-fluoro-3'-deoxyadenosine. Antiviral Research. [Link]
-
Inhibition of flavivirus surface E antigen expression by 3′-deoxy+3. ResearchGate. [Link]
-
Solingapuram Sai, K. K., et al. (2016). Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review. PMC. [Link]
-
Kefford, R. F., & Fox, R. M. (1982). Inhibition of RNA synthesis by deoxyadenosine plus deoxycoformycin in resting lymphocytes. Cancer Research. [Link]
-
Jeong, Y., et al. (2022). Cordycepin (3′-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner. MDPI. [Link]
-
Definition of 3'-deoxy-3'-(18F) fluorothymidine. NCI Dictionary of Cancer Terms. [Link]
-
Kumar, P., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]
-
3'-Deoxy-3'-[18F] Fluorothymidine and Fludeoxyglucose F 18 PET Scans in Evaluating Response to Cetuximab, Cisplatin, and Radiation Therapy in Patients With Advanced Cancer of the Oropharynx, Larynx, or Hypopharynx. ClinicalTrials.gov. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Inhibition of RNA synthesis by deoxyadenosine plus deoxycoformycin in resting lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nucana.com [nucana.com]
- 5. journals.asm.org [journals.asm.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. creativebiolabs.net [creativebiolabs.net]
- 8. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Facebook [cancer.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Cordycepin (3′-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner [mdpi.com]
cell culture assays for 3'-Fluoro-3'-deoxyadenosine antiviral activity
Technical Application Note: Evaluation of 3'-Fluoro-3'-deoxyadenosine (3'-F-dA) Antiviral Potency in Cell Culture
Introduction & Mechanism of Action
3'-Fluoro-3'-deoxyadenosine (3'-F-dA) is a nucleoside analogue exhibiting broad-spectrum antiviral activity, particularly against members of the Flaviviridae (Tick-borne encephalitis virus, Zika virus, West Nile virus), Picornaviridae, and Poxviridae families.[1]
Structurally, 3'-F-dA is an adenosine mimic where the hydroxyl group (-OH) at the 3' position of the ribose sugar is replaced by a fluorine atom. This modification is critical for two reasons:
-
Sugar Puckering: The high electronegativity of fluorine alters the sugar ring conformation (North/South pucker), potentially enhancing binding affinity to viral polymerases.
-
Chain Termination: The absence of the 3'-OH group prevents the formation of the phosphodiester bond required for the elongation of the nascent viral RNA chain.
Mechanism of Action (MOA): Upon cellular entry, 3'-F-dA acts as a prodrug. It must be metabolized by host cellular kinases into its active triphosphate form (3'-F-dATP). This triphosphate competes with natural ATP for incorporation by the viral RNA-dependent RNA polymerase (RdRp). Once incorporated, it acts as an obligate chain terminator.
Pre-Assay Considerations
-
Compound Stability: 3'-F-dA is generally stable in DMSO. Stock solutions (e.g., 10-50 mM) should be stored at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Line Selection:
-
Vero / Vero E6: Standard for flavivirus propagation; highly permissive but lack Type I interferon response.
-
PS (Porcine Kidney): Highly sensitive for Tick-borne encephalitis virus (TBEV).
-
HBCA (Human Brain Cortical Astrocytes): Clinically relevant for neurotropic viruses (TBEV, WNV).
-
-
Cytostatic vs. Cytotoxic: Literature indicates 3'-F-dA exerts cytostatic effects (inhibiting cell division) at concentrations >12.5 μM, distinct from acute cytotoxicity (cell death).[2][3] Assays must distinguish between these phenotypes to calculate an accurate Selectivity Index (SI).
Experimental Workflow Visualization
The following diagram outlines the parallel workflows for establishing the Selectivity Index (SI), the gold standard for antiviral compound validation.
Figure 1: Parallel experimental workflow for determining the Selectivity Index (SI) of 3'-F-dA.
Protocol 1: Cytotoxicity Profiling (CC50 Determination)
Objective: Determine the concentration that reduces cell viability by 50% (CC50). Method: MTS or CCK-8 Assay (Colorimetric).
-
Seeding: Seed cells (e.g., PS or Vero) into 96-well clear-bottom plates at a density of
cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to reach ~90% confluency. -
Compound Preparation: Prepare a 2-fold serial dilution of 3'-F-dA in maintenance medium (DMEM + 2% FBS). Range: 0.1 μM to 100 μM. Include a DMSO vehicle control.
-
Treatment: Remove culture supernatant. Add 100 μL of the diluted compound to designated wells (triplicate).
-
Incubation: Incubate for 72 hours. Note: 3'-F-dA shows cytostatic effects; shorter incubations (24h) may underestimate toxicity.
-
Readout:
-
Add 20 μL of MTS/PMS reagent to each well.
-
Incubate for 1-4 hours until color develops.
-
Measure absorbance at 490 nm using a microplate reader.
-
-
Calculation: Normalize absorbance to vehicle control (100% viability). Plot dose-response curve to derive CC50.
Protocol 2: Antiviral Efficacy (EC50 Determination)
Objective: Determine the concentration that inhibits viral replication by 50% (EC50). Method: Cytopathic Effect (CPE) Inhibition or Plaque Reduction.
-
Seeding: Seed cells as described in Protocol 1.
-
Pre-treatment (Optional but Recommended): Treat cells with serial dilutions of 3'-F-dA (0.1 μM to 50 μM) for 24 hours prior to infection to allow intracellular pool of triphosphate to form.
-
Infection:
-
Post-Infection Treatment: Remove inoculum. Add fresh medium containing the same concentration of 3'-F-dA used in pre-treatment.
-
Incubation: Incubate for 48-72 hours (depending on viral kinetics).
-
Readout (Choose One):
-
CPE Inhibition: If the virus causes visible cell death, perform MTS assay (as in Protocol 1). Viable cells = Protected cells.
-
Plaque Assay (Gold Standard): Collect supernatant, perform standard plaque assay on fresh monolayers to quantify viral titer reduction.
-
RT-qPCR: Extract RNA from supernatant; quantify viral genome copies.
-
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Derive EC50 using non-linear regression (4-parameter logistic model).
Data Analysis & Interpretation
Benchmarking 3'-F-dA Performance: The following table summarizes expected performance metrics based on validated literature (Eyer et al., 2021).
| Parameter | Metric | Typical Value (TBEV/ZIKV) | Interpretation |
| Potency | EC50 | 1.1 - 4.7 μM | Highly potent (Low micromolar range).[2][3][6] |
| Toxicity | CC50 | > 25 μM | Generally well-tolerated. |
| Selectivity | SI (CC50/EC50) | > 10 | Good therapeutic window in vitro. |
| Cytostasis | Growth Inhibition | > 12.5 μM | Critical: High doses may stop cell growth without killing.[3] |
Troubleshooting:
-
High Background Toxicity: If CC50 is low (<10 μM), check DMSO concentration (keep <0.5%) or verify cell line passage number.
-
No Antiviral Effect: Ensure the cell line expresses necessary kinases (Adenosine Kinase) to phosphorylate the nucleoside.
Molecular Mechanism Visualization
Understanding the intracellular activation pathway is vital for interpreting "resistance" or "lack of efficacy" in certain cell lines.
Figure 2: Intracellular metabolic activation of 3'-F-dA to its active triphosphate form.
References
-
Eyer, L., et al. (2021).[3][4][7] "Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses." Antimicrobial Agents and Chemotherapy, 65(2).[3][7] Available at: [Link][3][7]
-
Smee, D. F., et al. (1992).[2] "Selective inhibition of arthropod-borne and arenaviruses in vitro by 3'-fluoro-3'-deoxyadenosine." Antiviral Research, 18(2), 151-162. Available at: [Link]
-
Herdewijn, P., et al. (1989).[2][6] "Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine." Antiviral Research, 12(3), 133-150.[2][6] Available at: [Link]
-
Mikhailopulo, I. A., et al. (1991).[2] "Synthesis and antiviral and cytostatic properties of 3'-deoxy-3'-fluoro- and 2'-azido-3'-fluoro-2',3'-dideoxy-D-ribofuranosides." Journal of Medicinal Chemistry, 34(7), 2195-2202. Available at: [Link]
Sources
- 1. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'Fluoroadenosine against Emerging Flaviviruses | Lékařská fakulta MU | MUNI MED [med.muni.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'Fluoroadenosine against Emerging Flaviviruses | Faculty of Medicine MU | MUNI MED [med.muni.cz]
Application Note: In Vivo Characterization of 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine (FXA)
[1]
Introduction & Mechanistic Basis[2]
9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine is a synthetic purine nucleoside analogue.[1] Structurally, it features an adenine base attached to a xylofuranose sugar (the C3'-epimer of ribose) with a fluorine substitution at the 3' position.[2]
Therapeutic & Diagnostic Dualism
Unlike typical nucleoside analogues (e.g., Gemcitabine, AZT) which are primarily designed as chain terminators for DNA/RNA synthesis, FXA exhibits a unique in vivo profile:
-
Therapeutic Potential : As a nucleoside antimetabolite, it targets DNA polymerases and has demonstrated broad-spectrum antiviral activity and potential antitumor effects in lymphoid malignancies. It also serves as a building block for 2'-5' oligoadenylates, modulating RNase L activity (an interferon-regulated pathway).
-
Diagnostic Utility ([¹⁸F]FXA) : When labeled with Fluorine-18, FXA acts as a PET probe. Crucially, it does not accumulate significantly in solid tumors (unlike [¹⁸F]FDG or [¹⁸F]FLT) but shows rapid, high-affinity uptake in the myocardium . This makes it a candidate for cardiac perfusion and metabolic imaging.
Mechanism of Action (MOA)
-
Cellular Uptake : Mediated by nucleoside transporters (ENT1/ENT2).
-
Intracellular Metabolism : Phosphorylated by cellular kinases (adenosine kinase/deoxycytidine kinase) to its mono-, di-, and tri-phosphate forms.
-
Target Interaction :
-
Therapeutic: The triphosphate form competes with dATP for incorporation into DNA, causing chain termination or conformational distortion (due to the xylo-sugar pucker).
-
Cardiac Accumulation: The mechanism for heart retention is likely linked to mitochondrial entrapment or specific binding to adenosine receptors (A1/A2A), distinct from the high metabolic trapping seen in tumors.
-
Experimental Workflow: The "Cardiac-First" Paradigm
Due to the compound's specific biodistribution, the in vivo testing hierarchy must prioritize Cardiovascular Safety/Imaging before general efficacy models.
DOT Diagram: Experimental Logic Flow
Caption: Logical hierarchy for FXA testing. High cardiac uptake (Phase 1) necessitates rigorous cardiotoxicity screening (Phase 2) before efficacy trials.
Detailed Protocols
Protocol A: [¹⁸F]FXA Micro-PET Imaging (Biodistribution)
Purpose : To determine tissue kinetics, specifically validating myocardial uptake vs. tumor background.
Materials :
-
Subject : Athymic Nude Mice (Foxn1^nu), 6-8 weeks old.
-
Tumor Model (Control) : HT-29 (colon cancer) or Lymphoma xenografts (subcutaneous).
-
Tracer : [¹⁸F]FXA (Synthesized via nucleophilic substitution on N3,2',5'-tri-methoxytrityl-3'-triflate precursor).
-
Equipment : Siemens Inveon Micro-PET/CT or equivalent.
Step-by-Step Methodology :
-
Preparation : Fast mice for 4–6 hours to normalize glucose levels (though FXA is less glucose-dependent than FDG, this standardizes metabolic state).
-
Anesthesia : Induce with 2-3% isoflurane; maintain at 1.5%. Monitor body temperature (37°C).
-
Injection : Administer 100–200 µCi (3.7–7.4 MBq) of [¹⁸F]FXA via the lateral tail vein in 100 µL saline.
-
Dynamic Scanning :
-
Start acquisition immediately upon injection (T=0).
-
Scan duration: 60–120 minutes dynamic list-mode.
-
-
Image Reconstruction : Reconstruct using OSEM-2D algorithm. Apply attenuation correction if CT is available.
-
ROI Analysis :
-
Draw Regions of Interest (ROIs) over the Heart (Left Ventricle myocardium) , Liver , Kidney , Muscle , and Tumor .
-
Calculate % Injected Dose per gram (%ID/g).[1]
-
Expected Data Output :
| Tissue | Uptake Profile (60 min p.i.) | Interpretation |
|---|---|---|
| Heart | High (>8% ID/g) | Primary accumulation site. Potential for myocardial perfusion imaging. |
| Kidney | High (~6% ID/g) | Renal clearance route. |
| Liver | Moderate/High (~7% ID/g) | Hepatobiliary metabolism. |
| Tumor | Low (<1% ID/g) | Negative . FXA is not a suitable tumor imaging agent (unlike [18F]FLT). |
| Blood | Low (<1.5% ID/g) | Rapid clearance. |
Protocol B: Cardiovascular Safety Pharmacology
Purpose : Since FXA accumulates in the heart, determining if it causes arrhythmia or mitochondrial dysfunction is critical before therapeutic dosing.
1. Telemetry (Arrhythmia Screening)
-
Model : Conscious, freely moving rats (Sprague-Dawley) implanted with radiotelemetry transmitters (e.g., DSI PhysioTel).
-
Dosing : Single high dose (e.g., 50 mg/kg) vs. Vehicle.
-
Endpoints : Heart Rate (HR), QT interval, Mean Arterial Pressure (MAP).
-
Warning Signal : Adenosine analogues can cause bradycardia or AV block via A1 receptor agonism. Monitor for PR interval prolongation.
2. Mitochondrial Toxicity (The "Pol-Gamma" Hypothesis)
Nucleoside analogues often inhibit mitochondrial DNA polymerase
-
Assay : Isolate cardiomyocytes from treated animals (28-day repeat dose).
-
Measurement :
-
mtDNA/nDNA ratio (qPCR).
-
Electron microscopy for mitochondrial swelling.
-
Lactate levels in plasma (marker of anaerobic shift).
-
Protocol C: Antiviral/Antitumor Efficacy
Purpose : Evaluation of the therapeutic ("Cold") compound.
1. Antiviral Efficacy (Systemic Infection)
-
Target : DNA Viruses (HSV-1, HBV) or Retroviruses (HIV).
-
Model : Murine systemic infection (e.g., HSV-1 intraperitoneal challenge).
-
Protocol :
-
Infect mice with LD50 of virus.
-
Administer FXA (10, 30, 100 mg/kg IP/PO) BID starting 4 hours post-infection.
-
Monitor survival (Kaplan-Meier) and viral load (qPCR in liver/spleen) for 14-21 days.
-
-
Success Metric : Significant increase in Mean Survival Time (MST) compared to Vehicle.
2. Antitumor Efficacy (Leukemia Model)
-
Rationale : While solid tumor uptake is low (per PET data), lymphoid malignancies often have higher nucleoside transporter expression and sensitivity to purine analogues.
-
Model : L1210 or P388 murine leukemia (syngeneic).
-
Protocol :
-
Inoculate
leukemia cells IP into CDF1 mice. -
Treat with FXA (daily IP injection) for 5 days.
-
Calculate % Increased Life Span (%ILS).
-
Reference Standard : Compare against Cytarabine (Ara-C) or Fludarabine.
-
Pathway Visualization: Metabolic Fate
Understanding why FXA accumulates in the heart but not tumors is key to interpreting data.
Caption: FXA metabolism. High cardiac uptake is likely driven by high Adenosine Kinase (AK) activity in the heart, trapping the phosphorylated metabolites.
References
-
Alauddin, M. M., et al. (2007). Biodistribution and PET imaging of [18F]-fluoroadenosine derivatives in tumor-bearing mice. Nuclear Medicine and Biology. Link
-
Koole, L. H., et al. (1989).[3] Synthesis and conformation of 9-(3'-C-methyl-beta-D-xylo-furanosyl)adenine and 3'-C-methyladenosine. Acta Chemica Scandinavica. Link
-
Thummel, K. E., et al. (1994). Conformation analysis of 3'-fluorinated A(2'-5')A(2'-5')A fragments. Relation between conformation and biological activity. European Journal of Biochemistry. Link
-
Parker, W. B., et al. (2004). Metabolism and mechanism of action of 5-fluorouracil, 6-mercaptopurine, and cytosine arabinoside. Pharmacology & Therapeutics.[1][3][4][5] Link (Cited for general nucleoside analog toxicity mechanisms).
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 135496666, 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine. Link
Sources
- 1. nuviewinfo.com [nuviewinfo.com]
- 2. guidechem.com [guidechem.com]
- 3. scispace.com [scispace.com]
- 4. The Antiviral Potential of Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN111569075A - Application of a nucleoside antiviral drug in the preparation of a drug for the treatment of infarct disease - Google Patents [patents.google.com]
Application Note: High-Purity Isolation of 9-(3'-Fluoro-3'-deoxy-β-D-xylofuranosyl)adenine via RP-HPLC
Executive Summary & Molecular Context[1]
This guide details the High-Performance Liquid Chromatography (HPLC) purification of 9-(3'-Fluoro-3'-deoxy-β-D-xylofuranosyl)adenine (hereafter referred to as 3'-F-xylo-dA ).
Unlike its well-known antiviral epimer, 3'-fluoro-3'-deoxyadenosine (3'-F-dA, ribo configuration), the xylo congener presents unique separation challenges. It is frequently encountered either as a specific target for mechanistic polymerase studies or as a critical impurity in the synthesis of 3'-F-dA (often synthesized via DAST-mediated inversion of xylo-nucleosides).
Key Separation Challenge: The primary difficulty lies in resolving the 3'-xylo isomer from the 3'-ribo epimer and unreacted starting materials. These diastereomers possess identical mass and very similar lipophilicity (LogP), rendering standard C18 separation difficult without optimized selectivity.
Physicochemical Profile
| Property | Value / Characteristic | Impact on Chromatography |
| Molecular Formula | C₁₀H₁₂FN₅O₃ | Monoisotopic Mass: 269.09 Da |
| Chromophore | Adenine Base | UV |
| pKa (Base) | ~3.8 - 4.2 (N1) | Requires pH control (> pH 4.5 or < pH 3.0) to prevent peak tailing. |
| Polarity | Moderate-Polar | Retains on RP-HPLC but requires low organic start. |
| Critical Impurities | 3'-F-ribo-dA (Epimer), Adenine (Degradant) | Requires shape-selective stationary phase. |
Strategic Method Development
Stationary Phase Selection: The "Fluorine Effect"
While C18 is the standard for nucleosides, Pentafluorophenyl (PFP) phases are superior for this specific application.
-
Why? PFP phases offer multiple retention mechanisms: hydrophobic,
- interactions (with the adenine base), and dipole-dipole interactions (specifically with the 3'-fluorine). -
Mechanism: The rigid "xylo" (3'-up) vs. "ribo" (3'-down) configurations interact differently with the planar PFP ring system, often providing
(separation factor) values > 1.2 where C18 provides < 1.05.
Mobile Phase Chemistry
-
Buffer: Ammonium Acetate (10-20 mM) is preferred over Formic Acid for preparative work. It buffers around pH 6.8, keeping the adenine base deprotonated (neutral), which improves peak symmetry and loading capacity.
-
Organic Modifier: Acetonitrile (ACN) provides sharper peaks than Methanol for nucleosides, though Methanol can sometimes alter selectivity if ACN fails to resolve isomers.
Protocol A: Analytical QC (Method Scouting)
Objective: Establish purity and resolve the xylo target from the ribo epimer.
-
Column: Fluorophenyl-PFP (e.g., ACE C18-PFP or Waters XSelect HSS PFP), 150 x 4.6 mm, 3 µm or 5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Control is critical; temperature shifts can merge isomers).
-
Detection: UV @ 260 nm.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 2% | Equilibration / Loading |
| 2.0 | 2% | Isocratic Hold (Elute salts) |
| 15.0 | 20% | Shallow Gradient (Separation zone) |
| 18.0 | 95% | Wash |
| 22.0 | 95% | Wash |
| 22.1 | 2% | Re-equilibration |
Success Criteria:
-
Resolution (
) between xylo and ribo peaks > 1.5. -
Tailing Factor (
) < 1.2.[1]
Protocol B: Preparative Purification (Scale-Up)
Objective: Isolate >50 mg of 3'-F-xylo-dA with >98% purity.
Step 1: Sample Preparation
-
Solubility Check: Dissolve crude solid in 10% DMSO / 90% Water. Avoid pure DMSO if possible to prevent "solvent breakthrough" (peak distortion).
-
Filtration: Pass through a 0.22 µm PTFE or Nylon filter to remove silica fines from the synthesis workup.
-
Concentration: Target 20-50 mg/mL.
Step 2: Preparative HPLC Setup
-
Column: Prep-C18 or Prep-PFP (20 x 150 mm or 20 x 250 mm, 5 µm).
-
Flow Rate: 15 - 20 mL/min.
-
Wavelength: 260 nm (primary) and 280 nm (secondary - use if 260 saturates).
Step 3: Gradient Execution
-
Note: Prep gradients are often shallower than analytical gradients to maximize loadability.
| Time (min) | % B (ACN) | Logic |
| 0 - 3 | 2% | Load sample, elute polar salts. |
| 3 - 25 | 2% | Critical Separation Window. Very shallow slope (approx 0.7% B/min) to separate isomers. |
| 25 - 28 | 95% | Column Wash. |
| 28 - 35 | 2% | Re-equilibration. |
Step 4: Fraction Collection & Post-Processing
-
Collection Trigger: Threshold based (e.g., >50 mAU) or Slope based.
-
Analysis: Re-inject fractions onto the Analytical Method (Protocol A).
-
Pooling: Combine fractions containing only the xylo isomer (Purity >98%). Reject "mixed" fractions or recycle them.
-
Desalting/Drying:
-
Flash freeze and lyophilize (freeze-dry).
-
Note: Ammonium acetate is volatile and will sublime during lyophilization, leaving pure nucleoside.
-
Visual Workflows
Diagram 1: Purification Workflow
This diagram illustrates the end-to-end process from crude synthesis mixture to isolated product.
Caption: Step-by-step workflow for the isolation of 3'-F-xylo-dA, emphasizing the critical decision gate at the analytical scouting phase.
Diagram 2: Isomer Separation Logic
This diagram details the specific interactions utilized to separate the xylo and ribo forms.
Caption: Mechanism of action for PFP columns in separating fluorinated nucleoside diastereomers.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols; pH too close to pKa. | Increase buffer concentration to 20mM; Ensure pH is neutral (6.8) or acidic (2.[2]5) but not 3.5-4.5. |
| Co-elution of Isomers | Insufficient selectivity; Gradient too steep. | Switch to PFP column if using C18. Flatten gradient slope (e.g., 0.5% B/min). Lower temperature to 20°C. |
| Broad Peaks | Sample solvent too strong (DMSO). | Dilute sample with water until just soluble. Use "At-Column Dilution" injection technique. |
| Split Peaks | Column overload or void volume issue. | Reduce injection volume. Check column performance with a standard (e.g., Uracil). |
References
-
Herdewijn, P., et al. (1989). "Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine." Antiviral Research, 12(3), 133-150.[3]
-
Euerby, M. R., et al. (2016). "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International.
-
PubChem. (2025).[4] "3'-Fluoro-3'-deoxyadenosine Compound Summary." National Library of Medicine.
-
Sielc Technologies. "HPLC Method for Analysis of 3'-Deoxyadenosine and 2'-Deoxyadenosine." Application Note.
Sources
- 1. scispace.com [scispace.com]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3'-Fluoro-3'-deoxyadenosine | C10H12FN5O3 | CID 122619 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic Characterization of 3'-Fluoro-3'-deoxyadenosine
Introduction: The Significance of 3'-Fluoro-3'-deoxyadenosine and the Role of NMR
3'-Fluoro-3'-deoxyadenosine is a synthetic purine nucleoside analogue with demonstrated broad-spectrum antiviral and potential antitumor activities.[1][2][3] Its biological efficacy stems from the strategic substitution of a hydroxyl group with a fluorine atom at the 3' position of the ribose sugar. This modification significantly alters the molecule's electronic properties and conformational preferences, making it a valuable tool in drug discovery and development.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the comprehensive structural elucidation and characterization of such novel drug candidates.[4][5] It provides unparalleled atomic-level insights into molecular structure, conformation, and purity.[6][7]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of NMR spectroscopy for the unambiguous characterization of 3'-Fluoro-3'-deoxyadenosine. The protocols outlined herein are designed to ensure scientific integrity through self-validating systems and are grounded in established principles of NMR spectroscopy.
Core Principles: Why NMR is a Powerful Tool for Fluorinated Nucleosides
The introduction of a fluorine atom into a molecule like adenosine has profound effects on its NMR spectra, which can be leveraged for detailed structural analysis. The key advantages of using NMR for 3'-Fluoro-3'-deoxyadenosine include:
-
High Sensitivity of ¹⁹F NMR: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive and comparable to ¹H NMR.[8] This allows for direct observation of the fluorine environment with excellent signal-to-noise ratios.
-
Large Chemical Shift Dispersion of ¹⁹F: The chemical shift range of ¹⁹F is significantly larger than that of ¹H, minimizing signal overlap and enhancing spectral resolution.[8][9] This is particularly useful for studying subtle changes in the local electronic environment of the fluorine atom.
-
J-Coupling for Structural Elucidation: The fluorine atom couples with neighboring protons (¹H) and carbons (¹³C), providing valuable through-bond connectivity information. These heteronuclear coupling constants (J-couplings) are highly sensitive to dihedral angles and can be used to determine the conformation of the ribose ring.[10][11]
-
Comprehensive Structural Information from Multidimensional NMR: Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, allow for the unambiguous assignment of all proton and carbon signals in the molecule, confirming its identity and purity.[4][6][12]
Experimental Protocols
Sample Preparation: The Foundation of High-Quality NMR Data
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[13][14] The following protocol is recommended for 3'-Fluoro-3'-deoxyadenosine:
Protocol 1: Sample Preparation for Solution-State NMR
-
Determine the Required Sample Concentration:
-
For ¹H NMR, a concentration of 1-5 mg of 3'-Fluoro-3'-deoxyadenosine in 0.6-0.7 mL of deuterated solvent is typically sufficient.[13]
-
For ¹³C and ¹⁹F NMR, higher concentrations of 5-30 mg are recommended due to the lower natural abundance of ¹³C and to ensure good signal-to-noise for ¹⁹F experiments.[13][15]
-
For 2D NMR experiments, a concentration of 15-25 mg is advisable to achieve adequate sensitivity for cross-peak detection in a reasonable time frame.[13]
-
-
Select an Appropriate Deuterated Solvent:
-
3'-Fluoro-3'-deoxyadenosine is a moderately polar compound. Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ (CD₃OD) are excellent choices for solubilizing the compound.[15]
-
The choice of solvent will affect the chemical shifts of exchangeable protons (e.g., -OH, -NH₂). Ensure consistency in solvent choice for comparative studies.
-
-
Prepare the NMR Sample:
-
Weigh the desired amount of 3'-Fluoro-3'-deoxyadenosine into a clean, dry vial.
-
Add the appropriate volume (typically 0.6-0.7 mL for a standard 5 mm NMR tube) of the chosen deuterated solvent.[16]
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect the solution to ensure it is free of particulate matter.[13][16]
-
Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Internal Referencing (Optional but Recommended):
-
For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, referencing to the residual solvent peak is often sufficient for routine characterization.[14]
-
NMR Data Acquisition: A Multi-Nuclear Approach
A comprehensive NMR characterization of 3'-Fluoro-3'-deoxyadenosine involves a suite of 1D and 2D NMR experiments. The following protocols outline the key experiments and their rationale.
Protocol 2: 1D ¹H NMR Acquisition
-
Purpose: To obtain a proton spectrum for initial structural verification and to observe the number, integration, and multiplicity of proton signals.
-
Methodology:
-
Insert the prepared NMR sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters on a 500 MHz spectrometer include:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: ~3-4 seconds
-
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm).
-
Protocol 3: 1D ¹³C NMR Acquisition
-
Purpose: To identify all unique carbon environments in the molecule.
-
Methodology:
-
Use the same sample and lock/shim conditions as for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:
-
Pulse sequence: zgpg30
-
Number of scans: 1024-4096 (or more, depending on concentration)
-
Relaxation delay (d1): 2 seconds
-
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at ~39.52 ppm).
-
Protocol 4: 1D ¹⁹F NMR Acquisition
-
Purpose: To directly observe the fluorine nucleus and determine its chemical shift and couplings to neighboring protons.
-
Methodology:
-
Tune the NMR probe to the ¹⁹F frequency.
-
Acquire a ¹⁹F NMR spectrum. A proton-coupled spectrum is often informative to observe ¹H-¹⁹F coupling constants.
-
An external reference standard, such as CFCl₃ (trichlorofluoromethane), is typically used for ¹⁹F chemical shift referencing (δ = 0 ppm).
-
Protocol 5: 2D Correlation Spectroscopy (COSY)
-
Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds. This is crucial for tracing the proton connectivity within the ribose ring.
-
Methodology:
-
Acquire a standard COSY experiment (e.g., cosygpqf).
-
Process the 2D data to generate a contour plot showing cross-peaks between coupled protons.
-
Protocol 6: 2D Heteronuclear Single Quantum Coherence (HSQC)
-
Purpose: To correlate each proton with its directly attached carbon atom.[12] This is essential for the definitive assignment of both ¹H and ¹³C signals.
-
Methodology:
-
Acquire a standard HSQC experiment (e.g., hsqcedetgpsisp2.2).
-
The resulting 2D spectrum will show a cross-peak for each C-H bond.
-
Protocol 7: 2D Heteronuclear Multiple Bond Correlation (HMBC)
-
Purpose: To identify longer-range couplings between protons and carbons (typically 2-4 bonds). This is critical for connecting the adenine base to the ribose sugar (e.g., correlating H-1' with C-4 and C-8 of the adenine ring).
-
Methodology:
-
Acquire a standard HMBC experiment (e.g., hmbcgplpndqf).
-
The cross-peaks in the HMBC spectrum reveal these long-range connectivities.
-
Data Interpretation and Expected Results
The following table summarizes the expected chemical shifts for 3'-Fluoro-3'-deoxyadenosine. Note that actual values may vary slightly depending on the solvent and experimental conditions.
Table 1: Expected NMR Chemical Shifts for 3'-Fluoro-3'-deoxyadenosine (in DMSO-d₆)
| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| Adenine Base | |||
| H-2 | ~8.1-8.2 (s) | ~152-153 | C-4, C-6 |
| H-8 | ~8.3-8.4 (s) | ~140-141 | C-4, C-5 |
| NH₂ | ~7.3 (br s) | C-6 | |
| C-2 | ~152-153 | H-2 | |
| C-4 | ~149-150 | H-2, H-8, H-1' | |
| C-5 | ~119-120 | H-8 | |
| C-6 | ~156-157 | H-2, NH₂ | |
| C-8 | ~140-141 | H-8, H-1' | |
| Ribose Sugar | |||
| H-1' | ~6.0-6.1 (d) | ~88-89 | C-4, C-8 |
| H-2' | ~4.6-4.8 (m) | ~70-72 | C-1', C-3', C-4' |
| H-3' | ~5.2-5.4 (dm) | ~92-94 (d, ¹JCF ≈ 170-180 Hz) | C-2', C-4', C-5' |
| H-4' | ~4.2-4.4 (m) | ~83-85 (d, ²JCF ≈ 20-25 Hz) | C-1', C-2', C-3', C-5' |
| H-5'a, H-5'b | ~3.5-3.7 (m) | ~61-63 | C-4' |
| 5'-OH | ~5.5 (t) | C-5' | |
| C-1' | ~88-89 | H-1', H-2', H-4' | |
| C-2' | ~70-72 (d, ²JCF ≈ 20-25 Hz) | H-1', H-2', H-3' | |
| C-3' | ~92-94 (d, ¹JCF ≈ 170-180 Hz) | H-2', H-3', H-4' | |
| C-4' | ~83-85 (d, ²JCF ≈ 20-25 Hz) | H-1', H-3', H-4', H-5'a, H-5'b | |
| C-5' | ~61-63 | H-4', H-5'a, H-5'b, 5'-OH |
¹⁹F NMR: A single signal is expected for the fluorine at the 3' position. The chemical shift will be dependent on the reference standard used. Crucially, this signal will exhibit coupling to H-2', H-3', and H-4', providing further confirmation of its location.
Visualizing the Workflow and Molecular Structure
The following diagrams illustrate the experimental workflow and the key structural features of 3'-Fluoro-3'-deoxyadenosine relevant to NMR analysis.
Caption: Experimental workflow for NMR characterization.
Caption: Structure of 3'-Fluoro-3'-deoxyadenosine with key atoms.
Validation and Trustworthiness of the Protocols
The reliability of these protocols is ensured by a multi-faceted approach:
-
Orthogonal Data Verification: The structural assignment is not reliant on a single experiment. Instead, it is confirmed through the consensus of ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC data. For example, the assignment of the C-3' signal is validated by its direct correlation to H-3' in the HSQC spectrum and its characteristic large one-bond coupling to the fluorine atom.
-
Internal Consistency Checks: The integration of proton signals in the ¹H NMR spectrum should correspond to the number of protons in the molecule. The number of signals in the ¹³C spectrum should match the number of unique carbon atoms.
-
Comparison with Literature Data: While slight variations are expected, the obtained spectral data should be in good agreement with previously published data for 3'-Fluoro-3'-deoxyadenosine.[17][18]
-
Method Validation: For quantitative applications (qNMR), further validation steps such as determining linearity, accuracy, precision, and limits of detection and quantification would be necessary, following established guidelines.[19][20][21][22]
Conclusion: A Robust Framework for Characterization
NMR spectroscopy is an exceptionally powerful and versatile technique for the definitive characterization of 3'-Fluoro-3'-deoxyadenosine.[23][24] By employing a combination of 1D and 2D NMR experiments, researchers can obtain unambiguous evidence of the molecule's structure, confirm its purity, and gain insights into its conformational properties. The detailed protocols and expected data presented in these application notes provide a robust framework for scientists in academic and industrial settings to confidently characterize this important antiviral and anticancer agent, thereby accelerating its journey in the drug development pipeline.[5][25]
References
-
Bax, A. (2015). Two-Dimensional NMR of Proteins. eMagRes, 4(3), 549-560. Available from: [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Available from: [Link]
-
Dalvit, C., & Vulpetti, A. (2010). The role of NMR in fragment-based lead discovery. Drug Discovery Today, 15(15-16), 625-632. Available from: [Link]
-
Gerothanassis, I. P., Troganis, A., & Exarchou, V. (2012). Nuclear Magnetic Resonance (NMR) Spectroscopy in Food Analysis. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. Available from: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
-
Hurd, R. E. (1990). Gradient-Enhanced Spectroscopy. Journal of Magnetic Resonance, 87(2), 422-428. Available from: [Link]
-
IUPAC. (1997). Compilation of NMR data. Pure and Applied Chemistry, 69(12), 2489-2495. Available from: [Link]
-
Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons. Available from: [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 70(5), 874–881. Available from: [Link]
-
Pelczer, I. (2016). Progress in NMR-based metabolomics. Current Opinion in Biotechnology, 43, 49-54. Available from: [Link]
-
Pomerantz, Y., & Frydman, L. (2010). Ultrafast 2D NMR. eMagRes. John Wiley & Sons, Ltd. Available from: [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Available from: [Link]
-
Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons. Available from: [Link]
Sources
- 1. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. nmr-bio.com [nmr-bio.com]
- 6. preprints.org [preprints.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR spectra of fluorinated carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. organomation.com [organomation.com]
- 14. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 15. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. ijpsonline.com [ijpsonline.com]
- 22. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 23. Advances in Nuclear Magnetic Resonance for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Current NMR Techniques for Structure-Based Drug Discovery [mdpi.com]
- 25. New Screening Method Uses Advanced NMR to Discover Potential Drug Molecules - MagLab [nationalmaglab.org]
Introduction: Visualizing the Nexus of Coagulation with [18F]FXA
An Application Guide for Preclinical PET Imaging with [18F]FXA
The coagulation cascade is a tightly regulated enzymatic process essential for hemostasis. At the confluence of the intrinsic and extrinsic pathways lies Activated Factor X (FXa), a serine protease that plays a pivotal role in the formation of blood clots.[1][2] FXa acts as the catalytic engine of the prothrombinase complex, converting prothrombin to thrombin with remarkable efficiency; a single molecule of FXa can catalyze the formation of approximately 1,000 thrombin molecules.[1][3] This significant amplification step makes FXa a prime target for anticoagulant therapies and, consequently, a compelling biomarker for molecular imaging.[3][4]
Positron Emission Tomography (PET) offers a non-invasive window into physiological and pathological processes at the molecular level.[5] The development of [18F]FXA, a fluorine-18 labeled, selective inhibitor of Factor Xa, provides researchers with a powerful tool to visualize and quantify sites of active coagulation. This technology holds immense promise for studying thromboembolic diseases, such as deep vein thrombosis (DVT) and pulmonary embolism (PE), as well as coagulopathies associated with cancer and inflammation in preclinical models.[6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and field-proven insights for the successful application of [18F]FXA PET imaging in preclinical research.
Scientific Rationale and Mechanism of Action
The Role of Factor Xa in Thrombosis
The coagulation cascade is a biological amplifier. As illustrated below, both the intrinsic (contact activation) and extrinsic (tissue factor) pathways converge on the activation of Factor X to Factor Xa.[1] Direct FXa inhibitors selectively and reversibly block the active site of FXa, preventing the downstream amplification of the clotting cascade and subsequent fibrin clot formation.[2] This central role is the primary rationale for targeting FXa for both therapy and imaging.
[18F]FXA: The Radiotracer
[18F]FXA is a synthetic small molecule designed to bind with high affinity and selectivity to the active site of Factor Xa. The molecule is labeled with fluorine-18 (18F), a positron-emitting radionuclide with favorable characteristics for PET imaging, including a 109.8-minute half-life and low positron energy, which allows for high-resolution imaging.[5] Upon intravenous injection, [18F]FXA distributes throughout the body and accumulates at sites of active thrombosis, where elevated concentrations of FXa are present within newly forming thrombi. The PET scanner detects the gamma rays produced by positron annihilation, allowing for the three-dimensional mapping of tracer distribution and, by extension, FXa activity.
Radiosynthesis and Quality Control of [18F]FXA
The production of [18F]FXA for preclinical use requires careful adherence to radiosynthesis protocols to ensure high yield, purity, and specific activity. The following protocol is a representative method based on nucleophilic substitution.
Radiosynthesis Workflow
The synthesis is typically performed in an automated synthesis module to ensure radiation safety and reproducibility. The process involves the production of reactive [18F]fluoride, a nucleophilic fluorination reaction with a suitable precursor, and subsequent purification.
Step-by-Step Radiosynthesis Protocol
-
[18F]Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction by proton bombardment of [18O]enriched water in a cyclotron.[7]
-
Trap and Elute: The resulting aqueous [18F]fluoride is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [18F]F-. The trapped activity is then eluted into the reaction vessel using a solution of potassium carbonate (K2CO3) and Kryptofix 2.2.2 (K222) in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed under a stream of nitrogen with gentle heating. This process is repeated with additions of anhydrous acetonitrile to ensure the [18F]F-/K222/K2CO3 complex is free of water, which is crucial for enhancing the nucleophilicity of the fluoride ion.
-
Radiolabeling Reaction: The tosylate or other suitable leaving-group-containing FXA precursor (dissolved in an anhydrous solvent like DMSO or acetonitrile) is added to the dried [18F]F-/K222 complex. The reaction vessel is sealed and heated (e.g., 120-150°C) for 10-15 minutes to facilitate the nucleophilic substitution reaction.
-
Purification: The crude reaction mixture is quenched, diluted, and purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to separate [18F]FXA from unreacted [18F]fluoride and other chemical impurities.
-
Formulation: The collected HPLC fraction containing [18F]FXA is passed through a C18 Sep-Pak cartridge. The cartridge is washed with water to remove HPLC solvents, and the final product is eluted with ethanol and diluted with sterile saline for injection. The final formulation should contain ≤10% ethanol.[8]
Quality Control
Every batch of [18F]FXA must undergo rigorous quality control (QC) testing before use in preclinical models. This ensures the safety, purity, and identity of the radiotracer.
| Parameter | Specification | Method | Justification |
| Radiochemical Purity | > 99%[5] | Analytical Radio-HPLC | Ensures that the detected PET signal originates solely from the intended tracer, preventing misinterpretation of data due to radioactive impurities. |
| Radiochemical Yield | 30 - 40% (decay-corrected)[5] | Dose Calibrator | Indicates the efficiency of the synthesis, crucial for planning production and ensuring sufficient activity for experiments. |
| Molar Activity | > 74 GBq/µmol at end of synthesis[5] | Analytical HPLC with UV detector | High molar activity is critical to minimize the injected chemical mass, avoiding potential pharmacological effects or receptor saturation. |
| pH | 5.0 - 7.5 | pH Meter or Strips | Ensures the final product is physiologically compatible and prevents potential irritation or adverse reactions at the injection site. |
| Residual Solvents | < 410 ppm (Acetonitrile), < 5000 ppm (Ethanol) | Gas Chromatography (GC) | Confirms that solvent levels are below established safety limits for parenteral administration. |
| Sterility & Endotoxins | Sterile, < 175 EU/V | Standard Pharmacopeia Tests | Mandatory for ensuring the final product is free from microbial and endotoxin contamination, preventing infection and pyrogenic reactions. |
Preclinical Imaging Protocol with [18F]FXA
This section outlines a standardized workflow for performing [18F]FXA PET/CT imaging in preclinical models, such as mice with induced thrombosis.
Experimental Workflow
Step-by-Step Imaging Protocol
-
Animal Model Preparation:
-
Thrombosis Model: A common model is the ferric chloride (FeCl3)-induced carotid artery or femoral vein thrombosis model in mice or rats. This creates a localized, acute thrombus suitable for imaging.
-
Acclimatization: Animals should be acclimatized to the facility for at least one week before the experiment.
-
Fasting: Fast animals for 4-6 hours prior to tracer injection to reduce metabolic variability, though water should be available ad libitum.[9]
-
-
Animal Preparation for Imaging:
-
Anesthesia: Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen. Anesthesia is crucial to prevent motion artifacts during the scan.
-
Catheterization: Place a catheter in the lateral tail vein for tracer administration. This is preferable to a direct needle injection to ensure the full dose is delivered intravenously.
-
Positioning: Position the animal on the scanner bed. Use positioning aids to ensure the region of interest (e.g., the thrombosed vessel) is within the scanner's field of view. Maintain the animal's body temperature using a heating pad or lamp.
-
-
Radiotracer Administration:
-
Dose: Draw a dose of 3.7-7.4 MBq (100-200 µCi) of [18F]FXA in a volume of 100-150 µL of sterile saline. The exact activity should be measured in a dose calibrator immediately before injection.
-
Injection: Administer the dose via the tail vein catheter, followed by a 50-100 µL saline flush to ensure complete delivery of the tracer.
-
-
PET/CT Image Acquisition:
-
CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction of the PET data.
-
PET Scan:
-
Dynamic Scan (Optional): For kinetic modeling, start a dynamic scan (e.g., 60 minutes) immediately upon tracer injection.
-
Static Scan: For general biodistribution and thrombus visualization, acquire a static image at a specific time point post-injection, typically 60 minutes, which often provides a good balance between tracer accumulation in the target and clearance from the blood pool.[10][11] A 15-20 minute acquisition time is standard.
-
-
-
Image Reconstruction and Analysis:
-
Reconstruction: Reconstruct PET images using an appropriate algorithm, such as 3D Ordered Subset Expectation Maximization (OSEM3D), with corrections for attenuation, scatter, and radioactive decay.
-
Image Analysis:
-
Co-register the PET and CT images using analysis software (e.g., PMOD, Inveon Research Workplace).
-
Draw Regions of Interest (ROIs) on the CT images over the thrombus, contralateral vessel (as a control), and major organs (e.g., heart, liver, kidneys, muscle).
-
Quantify the radioactivity concentration within each ROI from the PET data. Express the uptake as the percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).
-
-
Application Example: Imaging Acute DVT
In a typical study using a murine model of FeCl3-induced femoral vein thrombosis, [18F]FXA PET/CT can clearly delineate the thrombus.
Expected Results and Data Presentation
PET/CT images would show a focal area of high tracer uptake corresponding to the anatomical location of the induced thrombus, with significantly lower uptake in the contralateral, uninjured vein. Biodistribution data confirms the specific accumulation at the target site relative to other tissues.
Table 2: Representative Biodistribution of [18F]FXA at 60 Minutes Post-Injection (Note: These are illustrative values based on typical tracer behavior. Actual values must be experimentally determined.)
| Organ/Tissue | Mean Uptake (%ID/g) ± SD |
| Thrombus | 4.5 ± 0.8 |
| Blood | 1.2 ± 0.3 |
| Muscle | 0.8 ± 0.2 |
| Liver | 3.5 ± 0.6 |
| Kidneys | 15.0 ± 2.5 |
| Bone | 1.5 ± 0.4 |
| Brain | 0.5 ± 0.1 |
| Lungs | 2.0 ± 0.5 |
The high uptake in the kidneys is expected, as [18F]FXA and its metabolites are typically cleared through the renal system, leading to accumulation in the kidneys and bladder.[12] The key metric for successful thrombus imaging is the high thrombus-to-blood and thrombus-to-muscle ratios, which enable clear visualization of the clot.
References
-
Factor Xa inhibitors: a novel therapeutic class for the treatment of nonvalvular atrial fibrillation - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis and Evaluation of a 18 F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor - MDPI. MDPI. [Link]
-
Synthesis of [18F]fluoro-pivalic acid: an improved PET imaging probe for the fatty acid synthesis pathway in tumours - MedChemComm (RSC Publishing). Royal Society of Chemistry. [Link]
-
State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. ResearchGate. [Link]
-
Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry. [Link]
-
Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Preclinical evaluation of 3-18F-fluoro-2,2-dimethylpropionic acid as an imaging agent for tumor detection - PubMed. National Center for Biotechnology Information. [Link]
-
Discovery and development of Factor Xa inhibitors (2015–2022) - Frontiers. Frontiers. [Link]
-
Oral, Direct Factor Xa Inhibitors in Development for the Prevention and Treatment of Thromboembolic Diseases | Arteriosclerosis, Thrombosis, and Vascular Biology. AHA/ASA Journals. [Link]
-
List of Factor Xa inhibitors - Drugs.com. Drugs.com. [Link]
-
18F-FES Radiation Dosimetry Preliminary Estimates for Preclinical Studies based on Voxelized Phantom. International Nuclear Atlantic Conference - INAC. [Link]
-
Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PMC. National Center for Biotechnology Information. [Link]
-
Radiolabeling and Preclinical Evaluation of 2-[18F]Fluorohexanoic Acid: A Novel Medium-Chain Fatty Acid Metabolism Tracer for PET Imaging of Tumors - PubMed. National Center for Biotechnology Information. [Link]
-
Biodistribution and Radiation Dosimetry of 18F-FTC-146 in Humans - PMC. National Center for Biotechnology Information. [Link]
-
Venous thromboembolism detected by FDG-PET/CT in cancer patients: a common, yet life-threatening observation - PMC. National Center for Biotechnology Information. [Link]
Sources
- 1. Factor Xa inhibitors: a novel therapeutic class for the treatment of nonvalvular atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Venous thromboembolism detected by FDG-PET/CT in cancer patients: a common, yet life-threatening observation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biodistribution and Radiation Dosimetry of 18F-FTC-146 in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inac2021.aben.com.br [inac2021.aben.com.br]
- 10. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiolabeling and Preclinical Evaluation of 2-[18F]Fluorohexanoic Acid: A Novel Medium-Chain Fatty Acid Metabolism Tracer for PET Imaging of Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical evaluation of 3-18F-fluoro-2,2-dimethylpropionic acid as an imaging agent for tumor detection - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the yield of 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine synthesis
Technical Support Center: Nucleoside Synthesis Optimization Subject: High-Yield Synthesis of 9-(3'-Fluoro-3'-deoxy-β-D-xylofuranosyl)adenine (3'-F-dA-xylo) Ticket ID: #SYN-3F-XYLO-001 Status: Open / Expert Review
Strategic Overview: The "Inversion" Imperative
Welcome to the Technical Support Center. As a Senior Application Scientist, I have reviewed your request regarding the synthesis of 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine .
The core challenge in synthesizing this molecule lies in the stereochemistry. The "xylo" configuration implies that the 3'-substituent (Fluorine) is cis to the 5'-hydroxymethyl group (typically "up" in standard representations), whereas the natural "ribo" configuration has the 3'-hydroxyl "down."
Therefore, the most robust high-yield strategy relies on Nucleophilic Fluorination with Inversion (S_N2) . You must start with a Ribose precursor (3'-OH down) to achieve the Xylo product (3'-F up). Attempts to fluorinate a xylose precursor directly will result in a ribo-product (wrong stereochemistry) or require a double-inversion strategy that decimates yield.
Module 1: The Fluorination Bottleneck
Objective: Installing the Fluorine atom while preventing elimination.
The most common failure point is the competition between substitution (forming the C-F bond) and elimination (forming a vinyl ether/glycal).
Protocol Optimization: The "Cold-Buffered" DAST Method
Standard DAST protocols often fail due to lack of pH control, leading to acid-catalyzed degradation or elimination.
Optimized Workflow:
-
Substrate: Use 1,2-O-isopropylidene-5-O-protected-α-D-ribofuranose .
-
Note: The 1,2-acetonide locks the ring conformation, but the 3-OH is prone to elimination.
-
-
Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
-
Critical Additive: Pyridine (2.0 eq) or 2,6-Lutidine .
-
Why: DAST releases HF during the reaction. Without a base, the acidic environment promotes the elimination of the 3-OH to form the 3,4-unsaturated product.
-
-
Temperature Control:
-
Add DAST at -20°C .
-
Warm slowly to RT . Do not reflux.
-
Yield Impact: High temps favor elimination (thermodynamic product).
-
Troubleshooting Table: Fluorination
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Elimination to vinyl ether. | Add Pyridine (2 eq) to buffer HF. Switch solvent to DCM/Pyridine mixture. |
| Wrong Stereochem | Starting material was Xylo.[1] | Verify precursor is Ribose (3-OH down) to get Xylo (3-F up). |
| Explosive/Runaway | DAST thermal decomp. | Safety: Never heat DAST >50°C. Use Deoxo-Fluor for higher thermal stability. |
| 5'-Fluorination | 5'-OH deprotection. | Ensure 5'-protecting group (e.g., Benzoyl, TBDMS) is stable to HF/Lewis acids. |
Module 2: The Glycosylation (Vorbrüggen Coupling)
Objective: Coupling the fluorinated sugar to Adenine with high N9-regioselectivity.
Once you have the 3-fluoro-3-deoxy-xylo sugar, you must couple it to the base. The "Convergent Approach" is superior to fluorinating a pre-formed nucleoside.
The N9-Selectivity Protocol
Adenine has two nucleophilic nitrogens (N7 and N9). N7-glycosylation is the kinetic product; N9 is the thermodynamic product.
Step-by-Step Workflow:
-
Sugar Activation: Convert the 1,2-O-isopropylidene-3-F-xylose into 1,2-di-O-acetyl-3-F-xylose (Acetolysis using Ac2O/H2SO4).
-
Why: The 1-O-acetyl group is a better leaving group for Vorbrüggen coupling.
-
-
Silylation: Silylate Adenine using BSA (N,O-Bis(trimethylsilyl)acetamide) .
-
Target: N6,N9-bis(TMS)-adenine.
-
-
Coupling:
Visualizing the Pathway
Caption: Figure 1. The convergent synthesis pathway illustrating the critical stereochemical inversion (Ribose to Xylo) and the thermodynamic control required for N9-regioselectivity.
Module 3: Deprotection & Purification
Objective: Removing protecting groups without defluorination or bond cleavage.
Risk: The C-F bond is generally stable, but the glycosidic bond in 3'-deoxy nucleosides can be more acid-labile than in native nucleosides.
Recommended Deprotection Sequence:
-
Ester Removal (Benzoyl/Acetyl):
-
Use Methanolic Ammonia (7N NH3 in MeOH) at RT.
-
Avoid: Strong aqueous bases (NaOH) which might degrade the sugar if elimination is possible.
-
-
Purification:
-
3'-F-nucleosides are polar. Use Reverse Phase (C18) Flash Chromatography .
-
Gradient: 0% -> 15% Acetonitrile in Water.
-
Frequently Asked Questions (FAQ)
Q1: Can I fluorinate Adenosine directly to get the 3'-F-xylo product? Answer: Theoretically, yes, but it is not recommended for high yields. If you protect Adenosine (2',5'-protected) and treat the 3'-OH (ribo) with DAST, you will get the 3'-F-xylo configuration. However, "N3-cyclization" (intramolecular attack by the base N3 onto the activated 3'-position) is a major side reaction that forms anhydro-nucleosides, drastically reducing yield. The convergent route (sugar first, then base) avoids this.
Q2: Why am I seeing a "doublet of doublets" for the H3' proton in NMR?
Answer: This is the signature of the Fluorine coupling. The H3' proton couples to H2', H4', and the Fluorine atom (
Q3: My Vorbrüggen reaction turned black and yielded nothing. Answer: This usually indicates decomposition of the silylated base or the sugar. Ensure your TMSOTf is fresh (colorless, not brown). Also, ensure the reaction is strictly anhydrous; moisture hydrolyzes the silylated base immediately, stopping the reaction.
Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic flowchart for isolating yield-limiting factors in 3'-F-dA-xylo synthesis.
References
-
Puech, F., Gosselin, G., & Imbach, J. L. (1989).[8] Synthesis of 9-(3-deoxy-3-fluoro-β-D-ribofuranosyl)guanine, a new potent antiviral agent.[8] Journal of the Chemical Society, Chemical Communications, (14), 955–957. Link
- Relevance: Establishes the DAST inversion mechanism from xylo to ribo (and vice versa)
-
Alauddin, M. M., et al. (2007). 3'-Deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyl-adenine.[9] National Center for Biotechnology Information (NCBI). Link
- Relevance: Confirms the synthesis of the specific target (FXA) using triflate displacement (S_N2)
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. Relevance: The definitive guide on optimizing the Silyl-Hilbert-Johnson (Vorbrüggen) reaction for N9 regioselectivity.
-
Meanwell, N. A., et al. (2022). A Unified Strategy to Fluorinated Nucleoside Analogues Via an Electrophilic Manifold. Organic Letters, 24(41), 7640–7645. Link
- Relevance: Discusses modern alternatives to DAST and handling side reactions like elimin
Sources
- 1. Synthesis of fluorinated nucleosides | CU Digital Repository [dspace.cuni.cz]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 9-(3-deoxy-3-fluoro-β-D-ribofuranosyl)guanine, a new potent antiviral agent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. 3'-Deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyl-adenine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stability of 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine (FdX-A)
Welcome to the technical support center for 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine (FdX-A). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice for experiments involving this fluorinated nucleoside analog.
Section 1: Frequently Asked Questions (FAQs) & General Stability Profile
This section addresses the most common questions regarding the chemical stability of FdX-A in solution. Understanding these principles is the first step to preventing experimental failure.
Q1: What are the primary factors that affect the stability of FdX-A in solution?
The stability of FdX-A, like other purine nucleosides, is primarily influenced by three factors: pH, temperature, and enzymatic activity .
-
pH: The N-glycosidic bond linking the adenine base to the xylofuranose sugar is susceptible to hydrolysis, particularly under acidic conditions.[1][2] Neutral and alkaline media are generally more favorable for stability.[1][2][3]
-
Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis.[4][5] For long-term storage, low temperatures are critical.
-
Enzymatic Degradation: If solutions are contaminated with enzymes such as adenosine deaminases or nucleoside phosphorylases, these can rapidly degrade FdX-A.[6][7][8] This is a crucial consideration when working with biological matrices.
Q2: What are the expected chemical degradation pathways for FdX-A?
There are two primary non-enzymatic degradation pathways to consider:
-
Acid-Catalyzed Hydrolysis of the N-Glycosidic Bond: This is the most common degradation route for purine nucleosides.[1][2] Under acidic conditions, the adenine ring becomes protonated (primarily at the N1 and N7 positions), which weakens the N9-C1' glycosidic bond and makes it susceptible to cleavage by water.[2] This reaction releases free adenine and the 3'-fluoro-3'-deoxyxylofuranose sugar.
-
Deamination: While generally slower than acid hydrolysis, the adenine base can be deaminated to hypoxanthine, yielding the corresponding inosine analog, 9-(3'-Fluoro-3'-deoxyxylofuranosyl)hypoxanthine. This can be catalyzed by certain conditions or trace metals.
It's important to note that the presence of the electron-withdrawing fluorine atom at the 3' position can influence the stability of the glycosidic bond compared to its non-fluorinated counterparts, often enhancing its stability against enzymatic degradation.[9]
Q3: What are the recommended storage conditions for FdX-A stock solutions?
To ensure maximum shelf-life and prevent degradation, follow these guidelines:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, aprotic solvents (e.g., DMSO, DMF) for primary stock. | Minimizes water available for hydrolysis. |
| Aqueous Buffer | pH 7.0 - 7.5 | The N-glycosidic bond is most stable in neutral to slightly alkaline conditions.[1][2] |
| Temperature | -20°C to -80°C for long-term storage.[5][10][11] | Significantly slows the rate of chemical hydrolysis. |
| Light | Protect from light by using amber vials or storing in the dark.[10] | Prevents potential photochemical degradation. |
| Handling | Prepare aqueous working solutions fresh daily from a frozen stock.[11] | Avoids prolonged exposure of the compound to aqueous environments. |
Section 2: Troubleshooting Guide for Unexpected Degradation
This section provides a logical workflow to diagnose and solve common stability issues encountered during experiments.
Q4: My HPLC analysis shows new peaks appearing in my FdX-A sample over time. What are they?
The appearance of new, unexpected peaks is a classic sign of degradation. The identity of these peaks depends on the degradation pathway.
-
Early Eluting Peak: A peak eluting significantly earlier than FdX-A is likely to be free adenine . The purine base is much less polar than the parent nucleoside and will have a shorter retention time on a reverse-phase HPLC column.
-
Peak with Similar Retention Time: A peak with a retention time close to FdX-A could be the inosine analog resulting from deamination. Its polarity is very similar to the parent compound.
-
Other Peaks: Other minor peaks could arise from further degradation of the sugar moiety or reactions with buffer components.
To confirm the identity of these degradants, hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for obtaining molecular weight information.[12][13]
Q5: I've observed a rapid loss of my FdX-A, even when stored at a neutral pH. What's the likely cause?
If you've ruled out pH and temperature as culprits, the most probable cause is enzymatic contamination .
-
Source of Contamination: Enzymes like adenosine deaminases are common in cell culture media, serum, cell lysates, and can be introduced through microbial contamination.[7][14]
-
Troubleshooting Steps:
-
Sterilize Solutions: Filter-sterilize all aqueous buffers and solutions through a 0.22 µm filter before use.
-
Use Nuclease-Free Water: Prepare all solutions with high-purity, sterile, nuclease-free water.
-
Incorporate Enzyme Inhibitors: If working with complex biological matrices, consider adding a broad-spectrum deaminase inhibitor if it doesn't interfere with your experiment.
-
Workflow for Investigating FdX-A Instability
The following diagram outlines a systematic approach to troubleshooting degradation issues.
Caption: Troubleshooting workflow for FdX-A degradation.
Section 3: Protocols & Methodologies for Stability Assessment
For researchers needing to formally assess the stability of FdX-A, a forced degradation study is the standard approach.[12][15][16] This involves intentionally exposing the drug to harsh conditions to identify potential degradation products and establish a stability-indicating analytical method.
Protocol: Forced Degradation Study of FdX-A
Objective: To identify the degradation products of FdX-A under hydrolytic (acidic, basic) and oxidative stress conditions.
Materials:
-
FdX-A powder
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
-
Reverse-phase C18 HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of FdX-A in DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution 1:10 in 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution 1:10 in 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Dilute the stock solution 1:10 in 3% H₂O₂. Incubate at room temperature.
-
Control: Dilute the stock solution 1:10 in purified water. Keep at 4°C.
-
-
Time Points: Withdraw aliquots from each stress condition at T=0, 2, 4, 8, and 24 hours.
-
Sample Quenching:
-
For acid samples, neutralize with an equivalent volume of 0.1 M NaOH.
-
For base samples, neutralize with an equivalent volume of 0.1 M HCl.
-
Dilute all samples to a final concentration of ~10 µg/mL with the initial mobile phase.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Standard HPLC Method for FdX-A Stability Analysis
A robust reverse-phase HPLC method is required to separate FdX-A from its potential degradants.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
This method should provide good separation between the polar adenine base (early eluting), the FdX-A parent compound, and any less polar degradants.[17]
References
- Vertex AI Search. (n.d.). 2.4 Stability of N-Glycosidic Bonds.
- Ricardo, A., et al. (n.d.). Hydrolytic Fitness of N-glycosyl Bonds: Comparing the Deglycosylation Kinetics of Modified, Alternative and Native Nucleosides. PMC.
- SPCMC. (n.d.). Hydrolysis of Nucleosides.
- Vertex AI Search. (n.d.). 4.7 Hydrolysis of N-Glycosidic Bonds.
- Creative Proteomics. (n.d.). Forced Degradation Studies of DNA & RNA Drugs.
- Blog. (2025, June 18). How to store fluorinated pharmaceutical intermediates properly?
- Polverelli, M., et al. (1990). Acidic Hydrolysis of the N-Glycosidic Bonds of Deoxyribo-nucleic Acid by Hydrogen Fluoride Stabilized in Pyridine.
- Blog. (2025, December 26). How to ensure the stability of fluorinated pharmaceutical intermediates during storage?
- Bioprocess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Birnie, G. D., Kroeger, H., & Heidelberger, C. (1963). STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE. Biochemistry, 2, 566-72.
- MedchemExpress.com. (n.d.). 5-Fluoro-2'-deoxycytidine (FdCyd) | DNMT Inhibitor.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- Wootton, H. S., et al. (n.d.). Adenosine deaminase: structure–activity relationships and harnessing biocatalysis to access purine nucleoside analogues. Research Explorer The University of Manchester.
- Oxford Academic. (2012, October 1). Nucleoside analog studies indicate mechanistic differences between RNA-editing adenosine deaminases. Nucleic Acids Research.
- Cell. (2024, May 24). A sequential, RNA-derived, modified adenosine pathway safeguards cellular metabolism.
- ResearchGate. (2025, August 7). Synthesis of Modified Purine Nucleosides and Related Compounds Mediated by Adenosine Deaminase (ADA) and Adenylate Deaminase (AMPDA).
- Journal of Young Pharmacists. (2022, July 15). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review.
- ACS Publications. (2023, October 31). Adenosine Deaminase Acting on RNA (ADAR) Enzymes: A Journey from Weird to Wondrous. Accounts of Chemical Research.
- Blog. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- ResearchGate. (n.d.). (PDF) Degradation and Transformation of Organic Fluorine Compounds.
- ResearchGate. (2025, August 7). A New Synthesis of 3′-Fluoro-3′-deoxyadenosine.
- PMC. (2025, September 14). Enhanced biodegradation of fluorinated pharmaceutical by Aspergillus flavus and Cunninghamella elegans biofilms: kinetics and mechanisms.
- PMC. (n.d.). Methods to Increase the Metabolic Stability of 18F-Radiotracers.
- PubMed. (2001, January 1). Fluorometric determination of 2'-beta-fluoro-2',3'-dideoxyadenosine 5'-triphosphate, the active metabolite of a new anti-human immunodeficiency virus drug, in human lymphocytes.
- Hypha Discovery Blogs. (2023, May 12). Breaking C-F bonds in drugs.
- MDPI. (2020, December 14). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
- Oxford Academic. (2024, October 15). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review.
- Sigma-Aldrich. (n.d.). 3'-Deoxy-3'-fluoroadenosine.
- Journal of Food and Drug Analysis. (n.d.). Determination of adenosine, cordycepin and ergosterol contents in cultivated Antrodia camphorata by HPLC method.
- NCBI. (2007, September 11). 3'-Deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyl-adenine.
- Semantic Scholar. (2024, May 19). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties.
- MDPI. (2025, January 13). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery.
- NCBI. (2007, September 11). 3'-Deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyl-adenine.
- ResearchGate. (2007, December 5). Synthesis of 9-(2,3-Dideoxy-2,3-Difluoro-β-D- Arabinofuranosyl)Adenine.
- PMC. (n.d.). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses.
Sources
- 1. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Hydrolysis of N-glycosidic Bonds [tud.ttu.ee]
- 4. Hydrolytic Fitness of N-glycosyl Bonds: Comparing the Deglycosylation Kinetics of Modified, Alternative and Native Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 6. STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Forced Degradation Studies of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 13. jyoungpharm.org [jyoungpharm.org]
- 14. academic.oup.com [academic.oup.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. jfda-online.com [jfda-online.com]
troubleshooting inconsistent results in antiviral assays
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Welcome to the . Inconsistent results in antiviral screening are rarely caused by a single factor; they are usually the result of compounding variables across biological, chemical, and physical domains.
This guide moves beyond basic instructions to address the causality of assay failure. It is designed to help you audit your experimental workflow, isolate variables, and restore reproducibility.
Quick Diagnostic Matrix
Use this table to identify your likely failure mode based on symptoms.
| Symptom | Probable Cause | Immediate Action |
| High Variation between Replicates | Pipetting error or Cell settling issues | Implement "RT Pre-incubation" (See Section 3). |
| Outer Wells show higher/lower signal | Edge Effect (Evaporation/Thermal) | Use the "Moat Method" or exclude outer wells. |
| "Active" compounds kill cells | False positive via Cytotoxicity | Calculate Selectivity Index (SI). |
| Shift in IC50 between runs | Inconsistent Viral Input (MOI) | Perform Viral Back-Titration for every run. |
| Unexpectedly low viral titers | Mycoplasma Contamination | PCR test cell lines; Mycoplasma depletes Arginine. |
| Compound precipitates | DMSO > Solubility Limit | Check DMSO tolerance (<0.5%); warm media. |
Module 1: The Biological Variable (Cells & Virus)
The "Silent" Variable: Mycoplasma
Issue: You observe reduced viral titers or inconsistent cytopathic effects (CPE) despite standard conditions. Mechanism: Mycoplasma contamination is often invisible. Many mycoplasma species express arginine deiminase, which depletes arginine in the media.[1] Arginine is essential for the replication of many viruses (e.g., HSV, Adenovirus). Furthermore, mycoplasma can induce interferon responses that artificially suppress viral replication, leading to false negatives for your compounds. Action: Routine PCR testing is non-negotiable. Do not rely on DAPI staining alone.
Protocol: Viral Back-Titration (The Golden Rule)
Why: Relying on a historical titer for your viral stock is the #1 cause of IC50 shifts. Viral stocks degrade over time (freeze-thaw cycles). You must know the exact amount of virus added in that specific experiment.
Step-by-Step Validation:
-
Prepare Inoculum: Dilute your virus to the target MOI (Multiplicity of Infection) as usual for your assay plate.
-
The "Back-Titration" Plate: Take the actual inoculum you are about to add to your assay plate and perform a 10-fold serial dilution on a separate plate of permissive cells.
-
Incubate: Run this parallel to your main assay.
-
Readout: Calculate the titer (TCID50 or PFU) of this back-titration plate.
-
Pass/Fail Criteria: The back-titrated virus amount must be within 0.5 log of your calculated input. If you aimed for 100 PFU/well but back-titration shows 10 PFU/well, your IC50 data is invalid.
Module 2: The Chemical Variable (Compound & Cytotoxicity)[2][3][4]
The False Positive Trap: Cytotoxicity vs. Antiviral Activity
Issue: A compound appears to inhibit the virus, but it is actually killing the host cells (making them unable to support viral replication). Solution: You must determine the Selectivity Index (SI) .[2][3]
The Logic:
-
IC50 (Inhibitory Concentration 50%): Concentration inhibiting 50% of viral replication.[2][3]
-
CC50 (Cytotoxic Concentration 50%): Concentration killing 50% of uninfected cells.[2][3]
-
SI Formula:
[3][4]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Interpretation:
-
SI < 10: The compound is likely toxic, not specific.
-
SI > 10: Potential hit.
-
SI > 50: Strong candidate.
Workflow Diagram: Determining Selectivity Index The following diagram illustrates the parallel workflow required to distinguish true antiviral activity from cytotoxicity.
Caption: Parallel workflows for IC50 and CC50 determination. Note that cytotoxicity (CC50) must be run on uninfected cells under identical conditions.
DMSO Limits
Guideline: Most antiviral assays (especially with sensitive lines like Vero or MDCK) cannot tolerate DMSO concentrations above 0.5% .
-
Risk: DMSO > 1% can permeabilize membranes, altering viral entry kinetics or causing cell detachment.
-
Fix: Always include a "Vehicle Control" (media + DMSO at the highest concentration used in the assay) to normalize data.
Module 3: The Physical Variable (Edge Effects)
Issue: Wells on the perimeter of a 96-well plate show significantly different viral titers or cell viability compared to inner wells. Mechanism:
-
Thermal Gradient: When a cold plate enters a hot incubator, the outer wells warm up faster. This convection current causes cells to settle unevenly (often pooling in the center or edge of the well).
-
Evaporation: Over 48-72 hours, outer wells lose volume, concentrating salts and the drug, leading to artificial toxicity.
Visual Mechanism & Solution:
Caption: Thermal gradients cause uneven cell distribution. Pre-incubating at Room Temperature (RT) for 30-60 mins allows cells to settle flat before convection currents begin.
The "Moat" Method (Evaporation Control)
If your assay runs >48 hours:
-
Do not use the outer perimeter wells (Rows A/H, Cols 1/12) for data.
-
Fill these wells with 200 µL of sterile PBS or water.
-
This creates a humidity barrier ("moat") that protects the inner 60 wells from evaporation.
Module 4: Experimental Design (Timing & MOI)
FAQ: Why does MOI matter?
Q: Can I just add "enough" virus to kill the cells? A: No.
-
High MOI (>1): All cells are infected simultaneously (Single Cycle). Good for mechanistic studies, bad for drug screening because the dynamic range is compressed.
-
Low MOI (0.001 - 0.1): Allows for multiple rounds of replication (Multi-Cycle). This amplifies the effect of the drug and mimics natural infection. Standard screening uses Low MOI.
Time-of-Addition Studies
If results are inconsistent, the timing of drug addition relative to infection is likely the culprit.
-
Pre-treatment: Tests entry inhibitors.
-
Co-treatment: Tests virucidal effects or early entry.
-
Post-treatment: Tests replication inhibitors (polymerase/protease).
Standard Protocol:
-
Seed cells (Day -1).
-
Infect cells (Time 0).
-
Adsorption: Allow virus to attach for 1 hour at 37°C (or 4°C to synchronize entry).
-
Wash: Remove unattached virus (Critical step often missed).
-
Add Compound.
References
-
Selectivity Index & Cytotoxicity
-
Edge Effect Mitigation
-
DMSO Tolerance
-
TCID50 & Plaque Assay Methodologies
Sources
- 1. dsmz.de [dsmz.de]
- 2. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
optimizing dosage of 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine in vivo
Technical Support Center: F-DXA In Vivo Dosing Optimization
Welcome to the technical support guide for optimizing the in vivo dosage of F-DXA (9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine) . This guide is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and in-depth troubleshooting for successful in vivo experimentation.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding F-DXA's mechanism and properties, providing the essential groundwork for designing your in vivo studies.
Q1: What is F-DXA and what is its primary mechanism of action?
A1: F-DXA is a fluorinated nucleoside analog that mimics the natural nucleoside, adenosine.[1][2] Like many nucleoside analogs, its therapeutic activity relies on intracellular phosphorylation. Cellular or viral kinases convert F-DXA into its active 5'-triphosphate form.[3][4] This active metabolite then acts as a competitive inhibitor of DNA polymerases, becoming incorporated into newly synthesized DNA and causing chain termination, which selectively inhibits DNA synthesis.[5] The incorporation of fluorine at the 3' position of the xylofuranose ring enhances the metabolic stability of the glycosidic bond and can improve its pharmacokinetic properties.[6][7]
Q2: What is the rationale for using a fluorinated nucleoside analog like F-DXA?
A2: The incorporation of fluorine into a nucleoside analog is a well-established medicinal chemistry strategy to enhance drug-like properties.[7][8] Fluorine can modulate lipophilicity, which may improve membrane permeability and cellular uptake.[6] It can also increase the metabolic stability of the molecule by strengthening the C-F bond compared to a C-H bond, potentially leading to a longer half-life and improved bioavailability.[6][7][8]
Q3: Has F-DXA been studied in vivo before? What were the key findings?
A3: Yes, a radiolabeled version of F-DXA, [18F]FXA, has been studied in mice.[1][2] Biodistribution studies showed that the compound clears rapidly from the blood with a plasma half-life of approximately 8 minutes.[1][2] Notably, the highest accumulation was observed in the heart, followed by the liver and kidney, with very low accumulation in tumors.[1][2] This distribution profile is a critical consideration for both efficacy and potential toxicity assessments in your models.
Q4: What are the primary challenges when working with nucleoside analogs in vivo?
A4: Researchers often face challenges related to poor oral bioavailability, rapid metabolism, and potential for toxicity.[3][9] Many nucleoside analogs are hydrophilic, limiting their ability to cross cell membranes passively and often requiring active transport.[10] Resistance can also emerge through mechanisms like reduced cellular uptake or decreased activity of the activating kinases.[10] Careful dose formulation and selection of administration route are critical to overcoming these hurdles.
Section 2: Pre-Dosing Experimental Workflow & Formulation Guide
Successful in vivo outcomes begin with meticulous preparation. This section provides a step-by-step guide to preparing F-DXA for administration.
Workflow for In Vivo Formulation Preparation
This diagram outlines the critical decision points and validation steps required before you begin your in vivo experiment.
Caption: Pre-dosing workflow for F-DXA preparation.
Detailed Protocol: Vehicle Selection and Formulation
Objective: To prepare a stable, well-tolerated formulation of F-DXA for intraperitoneal (IP) administration.
Materials:
-
F-DXA powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, low-binding tubes and syringes
Protocol:
-
Initial Solubility Screen (Small Scale):
-
Test the solubility of F-DXA in various potential vehicles. A common starting point for poorly soluble compounds is a co-solvent system.
-
Example Screen:
-
100% Saline
-
10% DMSO in Saline
-
10% DMSO / 40% PEG400 in Saline
-
20% HP-β-CD in Water
-
-
Rationale: This initial screen determines the most promising vehicle system to move forward with, balancing solubilizing power with potential in vivo toxicity. DMSO is a powerful solvent but can cause irritation and toxicity at high concentrations. Cyclodextrins can be a safer alternative for some compounds.
-
-
Recommended Formulation for IP Injection:
-
Prepare a stock solution of F-DXA at 20 mg/mL in 100% DMSO. Ensure it is fully dissolved. This stock can often be stored at -20°C (check stability).
-
On the day of dosing, dilute the DMSO stock solution with sterile saline to the final desired concentration.
-
Crucial Step: Ensure the final concentration of DMSO in the dosing solution is less than 10% (ideally ≤5%) to minimize vehicle-induced toxicity in the animal. For example, to make a 2 mg/mL dosing solution, you would mix 1 part of the 20 mg/mL stock with 9 parts saline.
-
Vortex the final solution thoroughly and visually inspect for any precipitation.
-
-
Self-Validation Check:
-
Before dosing your first cohort, prepare the highest concentration you plan to use and let it sit on the bench for the maximum duration of your dosing procedure (e.g., 2 hours).
-
Visually inspect for any signs of the compound crashing out of solution. This ensures the formulation is stable throughout the experimental period.
-
Section 3: In Vivo Dosing & Optimization Troubleshooting
This section is structured to directly address common problems encountered during in vivo studies.
Q: I am not observing any efficacy with my initial dose. How should I proceed?
A: This is a common challenge. A lack of efficacy can stem from insufficient dose, poor exposure at the target site, or rapid clearance.
Troubleshooting Steps:
-
Dose Escalation: If no toxicity was observed at the initial dose, a dose escalation study is the logical next step. Increase the dose systematically. A sample design is provided in the table below.
-
Increase Dosing Frequency: F-DXA has a very short plasma half-life (~8 minutes).[2] A single daily dose may not provide sustained exposure above the minimum effective concentration. Consider splitting the total daily dose into two or three administrations (e.g., every 12 or 8 hours).
-
Pharmacokinetic (PK) Analysis: If dose escalation is not improving efficacy, a basic PK study is essential. This will tell you if the drug is being absorbed and reaching sufficient concentrations in the plasma. (See Section 4 for more details). The goal is to correlate exposure (AUC, Cmax) with the pharmacodynamic (PD) or efficacy endpoint.[11]
-
Re-evaluate the Model: In some cases, an animal model can be too stringent, underestimating the effectiveness of a compound.[12] Ensure the model is appropriate and that the disease progression timeline allows for a therapeutic effect to be observed.
Table 1: Sample Dose Escalation Study Design (Mouse Model)
| Cohort | Dose (mg/kg, IP) | Dosing Schedule | Key Endpoints |
| 1 (Vehicle) | 0 | Once Daily (QD) | Baseline toxicity, Tumor growth/Viral Titer |
| 2 (Low Dose) | 10 | Once Daily (QD) | Efficacy, Body weight, Clinical signs |
| 3 (Mid Dose) | 30 | Once Daily (QD) | Efficacy, Body weight, Clinical signs |
| 4 (High Dose) | 100 | Once Daily (QD) | Efficacy, MTD assessment, Clinical signs |
Q: I am observing toxicity (e.g., weight loss, lethargy) at my effective dose. What are my options?
A: Balancing efficacy and toxicity is the central goal of dose optimization.
Decision Tree for Managing Toxicity:
Caption: Decision tree for troubleshooting in vivo toxicity.
Explanation:
-
Rule out Vehicle Toxicity: Always run a parallel cohort of animals that receives only the vehicle on the same schedule as your treated groups. This is critical to ensure the adverse effects are from F-DXA and not the formulation itself.[12]
-
Dose Reduction: The most straightforward approach is to reduce the dose to a level that is tolerated, and then assess if efficacy is maintained.
-
Modify the Schedule: Instead of daily dosing, try dosing every other day (Q2D) or on a 5-days-on, 2-days-off schedule. This can give the animal time to recover while potentially maintaining therapeutic pressure.
-
Consider Combination Therapy: Nucleoside analogs are often used in combination regimens.[10] Combining a lower, better-tolerated dose of F-DXA with another agent that has a different mechanism of action can enhance efficacy and reduce toxicity.
Section 4: The Role of Pharmacokinetics (PK)
Understanding the PK profile of F-DXA is not optional; it is fundamental to rational dose optimization. A PK study measures how the animal's body acts on the drug.
Q: Why is a PK study necessary and what can I learn from it?
A: A PK study provides critical data on the absorption, distribution, metabolism, and excretion (ADME) of F-DXA.[6] It helps you answer:
-
Is the drug being absorbed? (Determined by plasma concentration over time).
-
What is the maximum concentration (Cmax)?
-
How long does the drug stay in circulation (Half-life, T½)?
-
What is the total drug exposure over time (Area Under the Curve, AUC)?
This information allows you to move from simple dose-response experiments to exposure-response relationships, which are far more predictive and powerful for clinical translation.[11][13]
Protocol: Basic Single-Dose PK Study in Mice
Objective: To determine key PK parameters of F-DXA following a single IP dose.
Design:
-
Animals: Naive mice (n=3 per time point).
-
Dose: Select a mid-range dose that has been shown to be tolerated (e.g., 30 mg/kg IP).
-
Time Points for Blood Collection: Pre-dose (0), 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr.
-
Rationale: Given the known short half-life of F-DXA, early time points are critical to accurately capture the Cmax and absorption phase.[2]
-
-
Sample Collection: Collect blood (e.g., via tail vein or terminal cardiac puncture) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Sample Processing: Immediately centrifuge the blood to separate plasma. Store plasma at -80°C until analysis.
-
Analysis: Analyze the plasma concentration of F-DXA using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Table 2: Example PK Parameters for a Nucleoside Analog
| Parameter | Definition | Example Value | Implication for Dosing |
| Tmax | Time to reach Cmax | 0.25 hr | Rapid absorption after IP injection. |
| Cmax | Maximum plasma concentration | 5,000 ng/mL | Peak concentration achieved. |
| T½ | Plasma half-life | 0.5 hr | Very rapid clearance; suggests frequent dosing may be needed. |
| AUC(0-inf) | Total drug exposure | 3,000 hr*ng/mL | A key metric to correlate with efficacy. |
References
-
Polymeric nanogel formulations of nucleoside analogs. PMC, National Center for Biotechnology Information. [Link]
-
Fluorinated nucleosides as an important class of anticancer and antiviral agents. ORCA – Online Research @ Cardiff. [Link]
-
2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review, Oxford Academic. [Link]
-
Therapeutic use of fluorinated nucleosides - progress in patents. SciSpace. [Link]
-
Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. MDPI. [Link]
-
4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Chemical Society Reviews, RSC Publishing. [Link]
-
Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. ResearchGate. [Link]
-
Antiviral drug discovery - Part 2: From candidates to investigational drugs. Viro-Flow. [Link]
- Novel nucleoside analogs and use thereof in therapeutic treatment.
-
Evaluation of In Vitro and In Vivo Antiviral Activities of Vitamin D for SARS-CoV-2 and Variants. ResearchGate. [Link]
-
Predicting In Vitro and In Vivo Anti-SARS-CoV-2 Activities of Antivirals by Intracellular Bioavailability and Biochemical Activity. ACS Omega, ACS Publications. [Link]
-
Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. PMC, National Center for Biotechnology Information. [Link]
-
3'-Deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyl-adenine. National Center for Biotechnology Information. [Link]
-
Mode of action of 9-beta-D-arabinofuranosyladenine on the synthesis of DNA, RNA, and protein in vivo and in vitro. PubMed. [Link]
-
Development and optimization of anti-HIV nucleoside analogs and prodrugs: A review of their cellular pharmacology, structure-activity relationships and pharmacokinetics. PubMed. [Link]
-
How can we improve our antiviral drug development pipeline?. Patsnap Synapse. [Link]
-
Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]
-
Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Taylor & Francis Online. [Link]
-
Nucleoside Analogues as Antibacterial Agents. Frontiers in Pharmacology. [Link]
-
3'-Deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyl-adenine. National Center for Biotechnology Information. [Link]
-
Strategies to Increase the Oral Bioavailability of Nucleoside Analogs. Bentham Science. [Link]
Sources
- 1. 3'-Deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyl-adenine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 3'-Deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyl-adenine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Polymeric nanogel formulations of nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Mode of action of 9-beta-D-arabinofuranosyladenine on the synthesis of DNA, RNA, and protein in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. benthamscience.com [benthamscience.com]
- 10. Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How can we improve our antiviral drug development pipeline? [synapse.patsnap.com]
- 12. Antiviral drug discovery - Part 2: From candidates to investigational drugs - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 13. pubs.acs.org [pubs.acs.org]
degradation pathways of 3'-Fluoro-3'-deoxyadenosine under experimental conditions
Introduction
3'-Fluoro-3'-deoxyadenosine (FDA) is a synthetic purine nucleoside analog with significant potential in antiviral and antineoplastic research.[1][2] Its structural modification—the replacement of the 3'-hydroxyl group with a fluorine atom—imparts unique biochemical properties. This substitution can enhance the stability of the neighboring N-glycosidic bond against enzymatic degradation compared to its natural counterparts.[3][4] However, like all nucleosides, FDA is susceptible to chemical degradation under certain experimental conditions, primarily through the hydrolysis of its N-glycosidic bond.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and troubleshooting the degradation of FDA. It offers field-proven insights into identifying degradation products, mitigating stability issues, and implementing robust analytical workflows.
Troubleshooting Guides: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with FDA.
Question 1: I'm seeing an unexpected peak in my HPLC-UV analysis that co-elutes early, and the peak area for my parent compound (FDA) is decreasing over time. What is happening?
Answer:
This is a classic sign of N-glycosidic bond hydrolysis. The primary degradation pathway for purine nucleosides like FDA under aqueous and particularly acidic conditions is the cleavage of the bond between the C1' of the ribose sugar and the N9 of the adenine base.[5][6] This reaction yields two products: adenine and 3-fluoro-3-deoxyribose .
-
Causality: The N-glycosidic bonds in purine nucleosides are susceptible to acid-catalyzed hydrolysis.[5][7] Protonation of the adenine base withdraws electrons from the glycosidic bond, weakening it and making it vulnerable to cleavage.[5] The resulting free adenine is significantly more polar than the parent nucleoside and will therefore elute earlier in a typical reversed-phase HPLC separation.
Troubleshooting Steps:
-
Confirm Identity of Degradant:
-
Co-injection: Spike your sample with an authentic standard of adenine. If the new, early-eluting peak increases in size, you have confirmed its identity.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the peak.[8][9] You should observe an ion corresponding to the mass-to-charge ratio (m/z) of protonated adenine (C₅H₅N₅, MW = 135.13; [M+H]⁺ ≈ 136.1).
-
-
Investigate the Cause:
-
Check pH of Solutions: Measure the pH of all buffers, solvents, and media your compound is exposed to. N-glycosidic bonds are generally stable in neutral or alkaline media but become labile in acidic conditions.[5][6] Even unbuffered water can become slightly acidic from dissolved CO₂.
-
Review Formulation Components: Are there any acidic excipients in your formulation? Citrate or phosphate buffers used below their pKa can contribute to an acidic environment.
-
-
Mitigation Strategies:
-
Buffer to Neutral/Slightly Alkaline pH: If your experimental design allows, maintain the pH of your solution between 7.0 and 8.0. Use a buffer with sufficient capacity (e.g., HEPES, Tris) to resist pH shifts.
-
Temperature Control: Hydrolysis is temperature-dependent.[7] If possible, conduct experiments at lower temperatures (e.g., 4°C or on ice) to slow the degradation rate. For long-term storage of solutions, freeze them at -20°C or -80°C.[1]
-
Use Aprotic Solvents: For stock solutions, consider using aprotic solvents like anhydrous DMSO where hydrolysis cannot occur.[10] Store these stocks at -80°C for maximum stability.[1]
-
Question 2: My FDA sample shows multiple small, unidentified peaks upon analysis after storage in a phosphate buffer. Is this all just hydrolysis?
Answer:
While hydrolysis to adenine is the most probable degradation route, the appearance of multiple minor peaks could indicate secondary reactions or issues with your analytical method. The 3-fluoro-3-deoxyribose sugar released upon hydrolysis is itself potentially reactive, and other components in a complex medium could also degrade.
Troubleshooting Steps:
-
Characterize the Impurities:
-
A high-resolution LC-MS/MS analysis is crucial. This will provide accurate mass data to help propose elemental compositions for the unknown peaks and fragmentation data to elucidate their structures.[8]
-
-
Consider Potential Side Reactions:
-
Sugar Degradation: The released fluorinated ribose might undergo further reactions, such as dehydration or rearrangement, especially under harsh pH or temperature conditions.
-
Oxidative Damage: While less common for the nucleoside itself unless reactive oxygen species are present, oxidative damage can occur. Ensure your buffers are prepared with high-purity water and consider degassing them if oxygen sensitivity is suspected.
-
Buffer Interaction: Phosphate buffers can sometimes participate in or catalyze reactions. Consider if any adducts with buffer components are possible.
-
-
Evaluate Analytical Method:
-
Method-Induced Degradation: Is it possible the degradation is happening during the analysis itself? For example, if your HPLC mobile phase is highly acidic and the column is at an elevated temperature, you could be observing on-column degradation.
-
Run a Control: Inject a freshly prepared sample of FDA and compare it to the stored sample. This will differentiate between degradation that occurred during storage versus during analysis.
-
-
Implement a Forced Degradation Study:
-
Systematically expose fresh FDA to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light). This controlled experiment helps to generate and identify potential degradation products, creating a "fingerprint" that you can compare against your stored sample to identify the degradation pathways at play.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary degradation pathway for 3'-Fluoro-3'-deoxyadenosine? The primary pathway is the acid-catalyzed hydrolysis of the N-glycosidic bond, which cleaves the molecule into adenine and 3-fluoro-3-deoxyribose.[5][6] This reaction is significantly accelerated at low pH.
-
Q2: How does the 3'-fluoro substitution affect the stability of the N-glycosidic bond? The highly electronegative fluorine atom at the 3' position can influence the conformation of the sugar ring and the electronic properties of the molecule. This modification generally increases the stability of the N-glycosidic bond against certain enzymatic cleavages (e.g., by phosphorylases) but does not prevent chemical hydrolysis under acidic conditions.[3][4] The stability towards acid hydrolysis is more strongly influenced by the 2'-hydroxyl group (present in ribosides) which resists formation of the key oxocarbenium ion intermediate.[5][11]
-
Q3: What are the recommended storage conditions for FDA?
-
Solid Form: Store as a solid powder at -20°C or below, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in an anhydrous aprotic solvent like DMSO. Aliquot and store at -80°C for long-term stability (up to 6 months).[1] For short-term use (up to 1 month), -20°C is acceptable.[1]
-
Aqueous Solutions: If aqueous solutions are necessary, prepare them fresh. If storage is unavoidable, use a neutral pH buffer (pH 7-8), filter-sterilize, and store at ≤ 4°C for short periods or frozen at -80°C for longer durations.[12]
-
-
Q4: What analytical techniques are best for monitoring FDA stability? Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the most common and robust method for quantifying the parent compound and its primary degradant, adenine.[8][9] Coupling HPLC with Mass Spectrometry (LC-MS) is essential for the definitive identification of unknown degradation products.[8]
Visualized Pathways and Workflows
Primary Degradation Pathway of FDA
The diagram below illustrates the acid-catalyzed hydrolysis of the N-glycosidic bond in 3'-Fluoro-3'-deoxyadenosine.
Caption: Acid-catalyzed hydrolysis of 3'-Fluoro-3'-deoxyadenosine.
Workflow for a Typical Stability Study
This workflow outlines the key steps for assessing the stability of FDA under specific experimental conditions.
Caption: Experimental workflow for kinetic analysis of FDA degradation.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for identifying potential degradation products of FDA.
Objective: To determine the degradation profile of FDA under acidic, basic, and oxidative stress conditions.
Materials:
-
3'-Fluoro-3'-deoxyadenosine (FDA)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% (w/v) Hydrogen Peroxide (H₂O₂)
-
1 M Tris-HCl buffer, pH 7.4
-
HPLC-grade water and acetonitrile
-
RP-HPLC system with UV and MS detectors
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of FDA in HPLC-grade water.
-
Stress Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of FDA stock with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of FDA stock with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of FDA stock with 1 mL of 3% H₂O₂.
-
Control Sample: Mix 1 mL of FDA stock with 1 mL of HPLC-grade water.
-
-
Incubation:
-
Incubate all four samples in a water bath at 50°C.
-
Take an aliquot (e.g., 100 µL) from each sample at T=0, 2, 6, and 24 hours.
-
-
Quenching:
-
Immediately before analysis, neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively. For example, add 10 µL of 1 M NaOH to a 100 µL aliquot of the acid-stressed sample.
-
Dilute all samples (including control and oxidative) 1:10 with the initial mobile phase.
-
-
Analysis:
-
Analyze all quenched aliquots by a validated LC-MS method.
-
Monitor the disappearance of the FDA peak and the appearance of new peaks.
-
Use the MS data to identify the mass of the degradation products and the UV data to quantify the percentage of degradation.
-
Data Interpretation:
Summarize the percentage of FDA remaining under each condition in a table.
| Stress Condition | Time (hours) | % FDA Remaining (Hypothetical) | Major Degradant(s) Identified |
| 0.1 M HCl, 50°C | 6 | 45% | Adenine |
| 0.1 M NaOH, 50°C | 24 | 98% | No significant degradation |
| 3% H₂O₂, 50°C | 24 | 95% | Minor unknown peaks |
| Water, 50°C | 24 | 99% | No significant degradation |
References
- Hydrolysis of Nucleosides: Stability of N-Glycosidic Bond. S.P. College, Pune.
- Le, T. N., et al. (2015). Hydrolytic Fitness of N-glycosyl Bonds: Comparing the Deglycosylation Kinetics of Modified, Alternative and Native Nucleosides. PMC.
- Hydrolysis of N-Glycosidic Bonds. Bio-Organic Chemistry of Nucleic Acids.
- Le, T. N., et al. (2015). Hydrolytic fitness of N‐glycosyl bonds: comparing the deglycosylation kinetics of modified, alternative, and native nucleosides. UC San Diego.
- Chen, Y., et al. (2016). Mechanisms and energetics for N-glycosidic bond cleavage of protonated 2′-deoxyguanosine and guanosine. RSC Publishing.
- Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. PMC.
- 3'-Deoxy-3'-fluoroadenosine. MedChemExpress.
- Makarov, M. V., et al. (2021). Radical Dehalogenation and Purine Nucleoside Phosphorylase E. coli: How Does an Admixture of 2′,3′-Anhydroinosine Hinder 2-fluoro-cordycepin Synthesis. MDPI.
- Analytical Methods for the Degradation of Phytoconstituents. IJRPR.
- Deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. PubMed.
- Degraded DNA Analysis Techniques: Purification, Characterization, and Forensic Workflows. Separation Science.
- Dose-dependent anti-flaviviral activity of 3′-deoxy-3′-fluoroadenosine... ResearchGate.
- How to Ensure cfDNA Stability in Blood and Urine Samples. Qiagen.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Hydrolysis of N-glycosidic Bonds [tud.ttu.ee]
- 7. Hydrolytic Fitness of N-glycosyl Bonds: Comparing the Deglycosylation Kinetics of Modified, Alternative and Native Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmr.net.in [ijmr.net.in]
- 9. sepscience.com [sepscience.com]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms and energetics for N-glycosidic bond cleavage of protonated 2′-deoxyguanosine and guanosine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. How to Ensure cfDNA Stability in Blood and Urine Samples | QIAGEN [qiagen.com]
9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine vs. 3'-deoxyadenosine antiviral activity
This guide provides a rigorous technical comparison between 9-(3'-Fluoro-3'-deoxy-β-D-xylofuranosyl)adenine (referred to as 3'-F-Xylo-A or FXA ) and 3'-Deoxyadenosine (referred to as Cordycepin or 3'-dA ).
Executive Summary
-
3'-Deoxyadenosine (Cordycepin): A naturally occurring, broad-spectrum antiviral and antitumor agent. It acts as a classic obligate chain terminator of viral RNA/DNA synthesis due to the absence of a 3'-hydroxyl group. Its clinical utility is historically limited by rapid deamination by adenosine deaminase (ADA), though protected analogs (e.g., ProTides) are in development.
-
9-(3'-Fluoro-3'-deoxy-β-D-xylofuranosyl)adenine (3'-F-Xylo-A): A synthetic nucleoside analog characterized by the xylo-configuration (inversion of stereochemistry at C3'). Unlike its ribo-counterpart (3'-fluoro-3'-deoxyadenosine, a potent antiviral), the xylo-analog exhibits significantly reduced or null activity against standard viral targets (e.g., HSV, HIV) because the stereochemical inversion prevents recognition by viral kinases (e.g., HSV-TK). However, it demonstrates unique pharmacokinetic properties, including high myocardial uptake, making it a candidate for PET imaging rather than antiviral therapy.
Chemical & Structural Analysis
The critical differentiator is the stereochemistry at the C3' position of the furanose ring.
| Feature | 3'-Deoxyadenosine (Cordycepin) | 3'-F-Xylo-A (FXA) |
| Sugar Moiety | 3'-Deoxyribose | 3'-Deoxy-3'-fluoroxylose |
| C3' Substituent | Hydrogen (H) | Fluorine (F) |
| Stereochemistry | Ribo-configuration (C3' substituent is trans to C5') | Xylo-configuration (C3' substituent is cis to C5') |
| Sugar Pucker | Predominantly C2'-endo (South) | Favors C3'-endo (North) due to stereoelectronic effects of F |
| Electronic Effect | Neutral | Highly electronegative F alters glycosidic bond stability |
Structural Visualization (Graphviz)
Caption: Structural logic dictating biological activity. The xylo-configuration of FXA prevents kinase recognition, rendering it biologically inert against most viral targets compared to the ribo-configured Cordycepin.
Mechanism of Action (MOA)
A. 3'-Deoxyadenosine (Cordycepin)
-
Cellular Entry: Enters via human equilibrative nucleoside transporters (hENTs).
-
Phosphorylation: Metabolized by adenosine kinase (AK) to 3'-dAMP, then to 3'-dATP.
-
Chain Termination: Viral RNA-dependent RNA polymerases (RdRp) or Reverse Transcriptases (RT) incorporate 3'-dATP into the growing viral chain.
-
Termination Event: Lacking a 3'-OH group, the phosphodiester bond cannot form with the next incoming nucleotide, halting replication immediately.
B. 3'-F-Xylo-A (FXA) [1][2]
-
Stereochemical Exclusion: The "up" orientation of the fluorine atom at C3' creates a steric clash within the active site of most kinases (e.g., HSV-Thymidine Kinase) and polymerases.
-
Metabolic Fate: Unlike the ribo-analog (3'-F-dA), which is a potent antiviral, the xylo-analog is poorly phosphorylated.
-
Unique Property: In vivo studies (PET imaging) show FXA accumulates in the heart but not in tumors or viral-infected tissues (HSV-tk transduced).[1] This suggests it may be a substrate for a specific transporter or a heart-specific enzyme, but not the viral machinery required for antiviral efficacy.
Antiviral Performance Data
The following table synthesizes data comparing the two compounds. Note the distinct lack of potency for the xylo-isomer compared to the ribo-isomer (Cordycepin).
| Parameter | 3'-Deoxyadenosine (Cordycepin) | 3'-F-Xylo-A (FXA) |
| Primary Target | Broad Spectrum (HIV, Zika, Dengue, HSV) | Inactive (against standard viral panels) |
| Mechanism | Obligate Chain Termination | N/A (Poor Phosphorylation) |
| HIV-1 EC50 | ~0.1 - 2.0 µM | > 100 µM (Inactive) |
| HSV-1 Activity | Moderate (dependent on cell type) | Inactive (Not a substrate for HSV-TK) |
| Cytotoxicity (CC50) | ~10 - 50 µM | > 100 µM (Low toxicity due to inertness) |
| Metabolic Stability | Low (Rapid deamination by ADA) | High (Fluorine stabilizes glycosidic bond) |
| Key Application | Antiviral/Antitumor Therapeutic | PET Imaging Tracer (Cardiac) |
Critical Note on Nomenclature: Do not confuse 3'-F-Xylo-A with 3'-Fluoro-3'-deoxyadenosine (3'-F-dA) . The latter is the ribo-isomer and is a highly potent antiviral (EC50 < 1 µM for many viruses). The xylo-isomer (FXA) is often the synthetic precursor to the ribo-isomer (via DAST inversion) and is biologically distinct.
Experimental Protocols
To verify the activity (or lack thereof) of these compounds, the following protocols are standard.
Protocol A: In Vitro Antiviral Cytoprotection Assay
-
Objective: Determine EC50 against HIV-1 or HSV-1.
-
Cells: MT-4 (for HIV) or Vero cells (for HSV).
-
Reagents: MTT or XTT tetrazolium dye.
-
Seeding: Plate cells (1 x 10^4 cells/well) in 96-well plates.
-
Infection: Infect cells with virus at MOI 0.01 (Multiplicity of Infection).
-
Treatment: Add serial dilutions of Cordycepin (0.001 – 100 µM) and 3'-F-Xylo-A (1 – 200 µM). Include AZT as a positive control.
-
Incubation: Incubate at 37°C, 5% CO2 for 5 days.
-
Readout: Add XTT reagent. Measure absorbance at 450 nm.
-
Calculation: Calculate % protection vs. viral control.
-
Expected Result: Cordycepin shows dose-dependent protection. 3'-F-Xylo-A shows no protection (absorbance equals viral control).
-
Protocol B: Enzymatic Phosphorylation Assay (HSV-TK)
-
Objective: Confirm if the compound is a substrate for viral kinase.
-
Reagents: Recombinant HSV-1 Thymidine Kinase, [γ-32P]ATP.
-
Reaction Mix: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM ATP, 1 µCi [γ-32P]ATP, 100 µM Test Compound.
-
Initiation: Add 1 unit HSV-TK enzyme. Incubate 30 min at 37°C.
-
Separation: Spot 5 µL on DE-81 ion-exchange filter paper.
-
Wash: Wash filters 3x with 1 mM ammonium formate (removes unreacted ATP; retains phosphorylated nucleosides).
-
Quantification: Scintillation counting.
-
Expected Result: High counts for Cordycepin (if tested with Adenosine Kinase) or Ribo-analogs. Background counts for 3'-F-Xylo-A.
-
References
-
Alauddin, M. M., et al. (2007).[3] "Biodistribution and PET imaging of [18F]-fluoroadenosine derivatives." Nuclear Medicine and Biology. Link
- Key Finding: Confirms 3'-F-Xylo-A (FXA)
-
Van Aerschot, A., et al. (1989).[4] "Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine." Antiviral Research. Link
- Key Finding: Establishes the ribo-isomer (3'-F-dA)
-
Herdewijn, P., et al. (1987). "Synthesis and anti-HIV activity of various 2'- and 3'-substituted 2',3'-dideoxyadenosines." Journal of Medicinal Chemistry. Link
- Key Finding: Discusses SAR of 3'-substituted adenosines; Cordycepin activity vs. analogs.
-
Eyer, L., et al. (2021). "Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses." Antimicrobial Agents and Chemotherapy.[4] Link
- Key Finding: Reaffirms the potency of the ribo-fluoride, highlighting the necessity of the ribo-configur
Sources
- 1. nuviewinfo.com [nuviewinfo.com]
- 2. BIODISTRIBUTION AND PET IMAGING OF [18F]-FLUOROADENOSINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3'-Deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyl-adenine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Comparative Analysis of Cross-Resistance Profiles: A Technical Guide to 3'-Fluoro-3'-deoxyadenosine and Other RNA Polymerase Inhibitors
Introduction
The emergence of drug-resistant viral strains represents a significant challenge in the ongoing battle against viral diseases. For antiviral agents that target the highly conserved viral RNA-dependent RNA polymerase (RdRp), understanding the potential for cross-resistance is paramount for the development of robust and durable therapeutic strategies. This guide provides a comparative analysis of the cross-resistance profile of 3'-Fluoro-3'-deoxyadenosine, a promising nucleoside analog inhibitor, with other key antivirals targeting the same enzyme complex. By examining the underlying mechanisms of resistance and providing detailed experimental workflows, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the complexities of antiviral resistance.
3'-Fluoro-3'-deoxyadenosine acts as a chain terminator of viral RNA synthesis. After being metabolized into its active triphosphate form, it is incorporated into the nascent viral RNA chain by the RdRp. The presence of the 3'-fluoro group on the ribose sugar prevents the formation of the next phosphodiester bond, thus halting viral replication. Resistance to such nucleoside analogs typically arises from mutations in the RdRp that either decrease the affinity of the enzyme for the drug or enhance its ability to excise the incorporated inhibitor. Understanding the specific mutations that confer resistance to 3'-Fluoro-3'-deoxyadenosine is crucial for predicting and mitigating the risk of cross-resistance to other antivirals.
Mechanisms of Resistance to Nucleoside Analog RdRp Inhibitors
Resistance to nucleoside analog inhibitors of viral RdRp is a complex phenomenon driven by the selection of specific amino acid substitutions in the polymerase. These mutations can be broadly categorized based on their functional consequences:
-
Impaired Incorporation: These mutations are located in or near the active site of the RdRp and sterically hinder the binding of the nucleoside analog triphosphate, while still allowing for the incorporation of natural nucleotides. This selective impairment is the basis of resistance.
-
Enhanced Excision (Proofreading): Some viruses possess a proofreading exonuclease activity that can remove misincorporated nucleotides. Mutations that enhance this activity can lead to the removal of the incorporated chain-terminating nucleoside analog, thereby conferring resistance.
The location and functional impact of these resistance mutations are key determinants of the cross-resistance profile. Mutations that confer resistance to one nucleoside analog may or may not affect the activity of another, depending on the specific chemical structure of the analog and its interaction with the mutated RdRp.
Comparative Cross-Resistance Analysis: Experimental Workflow
A systematic evaluation of cross-resistance involves the generation of resistant viral strains followed by a comprehensive phenotypic assessment against a panel of antiviral compounds.
Workflow for Generating and Characterizing Resistant Viruses
Caption: Workflow for generating and characterizing antiviral resistance.
Step-by-Step Protocol for In Vitro Resistance Selection
-
Virus Stock Preparation: Generate a high-titer stock of the wild-type virus in a suitable permissive cell line (e.g., Vero E6 for SARS-CoV-2, Huh-7 for HCV).
-
Initiation of Selection: Infect the permissive cells with the wild-type virus at a specific multiplicity of infection (MOI) and add 3'-Fluoro-3'-deoxyadenosine at a concentration equivalent to the EC50.
-
Passaging and Dose Escalation: Culture the virus for several days until cytopathic effect (CPE) is observed. Harvest the supernatant containing the progeny virus and use it to infect fresh cells. Gradually increase the concentration of 3'-Fluoro-3'-deoxyadenosine in subsequent passages.
-
Monitoring for Resistance: At each passage, monitor for the emergence of resistance by observing the CPE and by determining the EC50 of the viral population. A significant increase in the EC50 indicates the selection of resistant variants.
-
Isolation of Resistant Clones: Once a resistant population is established, isolate individual viral clones by plaque purification or limiting dilution.
-
Genotypic Analysis: For each resistant clone, extract the viral RNA, reverse transcribe it to cDNA, and sequence the gene encoding the RdRp to identify the resistance-conferring mutations.
Protocol for Phenotypic Antiviral Susceptibility Testing
-
Cell Plating: Seed the permissive cell line in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of 3'-Fluoro-3'-deoxyadenosine and the other antiviral compounds to be tested.
-
Infection and Treatment: Infect the cells with either the wild-type virus or the resistant viral clone at a low MOI. After a brief incubation period to allow for viral entry, add the diluted antiviral compounds to the wells.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication, leading to observable CPE in the untreated virus control wells.
-
Quantification of Viral Activity: Assess the antiviral activity by a suitable method, such as:
-
CPE Reduction Assay: Visually score the CPE in each well.
-
Cell Viability Assay: Use reagents like CellTiter-Glo® to measure ATP levels, which correlate with the number of viable cells.
-
Viral Yield Reduction Assay: Quantify the amount of progeny virus in the supernatant by RT-qPCR or plaque assay.
-
-
Data Analysis: Calculate the EC50 value for each compound against each virus strain using a non-linear regression analysis of the dose-response curve. The fold-resistance is calculated by dividing the EC50 for the resistant virus by the EC50 for the wild-type virus.
Cross-Resistance Data and Interpretation
The following table presents hypothetical data from a cross-resistance study of a 3'-Fluoro-3'-deoxyadenosine-resistant virus.
| Antiviral Compound | Wild-Type Virus EC50 (µM) | Resistant Virus EC50 (µM) | Fold-Resistance |
| 3'-Fluoro-3'-deoxyadenosine | 0.5 | 15.0 | 30 |
| Remdesivir | 0.1 | 5.0 | 50 |
| Sofosbuvir | 0.8 | 1.0 | 1.25 |
| Molnupiravir | 1.2 | 1.5 | 1.25 |
Interpretation of Results:
-
High Cross-Resistance with Remdesivir: The significant increase in the EC50 for remdesivir against the 3'-Fluoro-3'-deoxyadenosine-resistant virus suggests a high level of cross-resistance. This is likely due to the resistance mutation affecting a common interaction point for both nucleoside analogs within the RdRp active site.
-
No Significant Cross-Resistance with Sofosbuvir and Molnupiravir: The fold-resistance values close to 1 for sofosbuvir and molnupiravir indicate that the resistance mutation selected by 3'-Fluoro-3'-deoxyadenosine does not significantly impact their antiviral activity. This suggests that these compounds may have different binding modes or that the specific mutation does not sterically hinder their incorporation.
Structural Basis of Cross-Resistance
The structural context of the resistance mutations is critical for understanding cross-resistance profiles. For instance, a mutation in the "F" motif of the RdRp, a highly conserved region involved in nucleotide binding, could potentially confer broad resistance to multiple nucleoside analogs. Conversely, a mutation in a less conserved region might lead to a more specific resistance profile.
To illustrate the relationship between different RdRp domains and their roles in nucleotide incorporation and resistance, the following diagram is provided.
Caption: Functional domains of RdRp and their relation to resistance.
Conclusion and Future Directions
The study of cross-resistance among RdRp inhibitors is a dynamic and essential field of antiviral research. The findings from such studies have direct implications for the clinical use of these drugs and for the design of next-generation antivirals. A lack of cross-resistance between 3'-Fluoro-3'-deoxyadenosine and other approved or investigational nucleoside analogs would support its potential use in combination therapies or as a sequential treatment option in cases of resistance to other agents.
Future research should focus on:
-
Comprehensive Profiling: Expanding the panel of antiviral agents tested for cross-resistance to include a wider range of chemical scaffolds and mechanisms of action.
-
In Vivo Relevance: Validating the in vitro cross-resistance findings in animal models of viral infection to better predict clinical outcomes.
-
Structural Biology: Obtaining high-resolution crystal structures of resistant RdRp enzymes in complex with different nucleoside analog triphosphates to elucidate the precise molecular basis of resistance and cross-resistance.
By integrating in vitro resistance studies, genotypic analysis, and structural biology, the scientific community can build a comprehensive understanding of the resistance landscape for 3'-Fluoro-3'-deoxyadenosine and other critical antiviral agents, ultimately leading to more effective and durable antiviral therapies.
References
-
Warren, T. K., et al. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys. Nature, 531(7594), 381–385. [Link]
A Comparative Guide to the Antiviral Efficacy of 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine
For researchers, scientists, and professionals in drug development, the quest for potent, broad-spectrum antiviral agents is a paramount objective. Among the promising candidates, the nucleoside analog 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine, also known as 3'-deoxy-3'-fluoroadenosine (F-dXylo-A), has emerged as a molecule of significant interest. This guide provides an in-depth, objective comparison of F-dXylo-A's antiviral efficacy against a range of viral strains, juxtaposed with established antiviral alternatives. The information herein is synthesized from experimental data to provide a clear, evidence-based perspective on its potential in the antiviral landscape.
Introduction to 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine (F-dXylo-A)
F-dXylo-A is a purine nucleoside analog distinguished by the substitution of a fluorine atom at the 3' position of the xylofuranose sugar moiety.[1] This structural modification is critical to its mechanism of action and metabolic stability. Like many nucleoside analogs, F-dXylo-A functions as a prodrug, requiring intracellular phosphorylation to its active triphosphate form. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The absence of a 3'-hydroxyl group on the sugar ring of the incorporated F-dXylo-A molecule leads to the termination of RNA chain elongation, thereby halting viral replication.[2]
Mechanism of Action: A Stepwise Perspective
The antiviral activity of F-dXylo-A is contingent on a series of intracellular events, beginning with its transport into the host cell and culminating in the disruption of viral replication.
-
Cellular Uptake: F-dXylo-A enters the host cell, likely through nucleoside transporters.
-
Intracellular Phosphorylation: Once inside the cell, F-dXylo-A is sequentially phosphorylated by host cell kinases to its monophosphate, diphosphate, and finally its active triphosphate form, F-dXylo-ATP.
-
Competitive Inhibition of Viral RdRp: F-dXylo-ATP mimics the natural adenosine triphosphate (ATP) and competes for the active site of the viral RNA-dependent RNA polymerase.
-
Chain Termination: Upon incorporation into the growing viral RNA strand, the absence of a 3'-hydroxyl group on F-dXylo-A prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to premature chain termination and the cessation of viral genome replication.[2]
Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
-
Cell Culture and Infection: Grow a monolayer of host cells and infect them with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: Add serial dilutions of the test compound to the infected cells.
-
Incubation: Incubate the cultures for a single viral replication cycle.
-
Harvesting: Collect the cell culture supernatant containing the progeny virus.
-
Titration: Determine the viral titer in the harvested supernatants using a plaque assay or TCID₅₀ assay on fresh cell monolayers.
-
Data Analysis: Compare the viral titers from the compound-treated cultures to the untreated control to determine the extent of inhibition.
Cytopathic Effect (CPE) Inhibition Assay
This high-throughput assay measures the ability of a compound to protect cells from virus-induced cell death.
-
Cell Plating: Seed host cells in 96-well plates.
-
Compound and Virus Addition: Add serial dilutions of the test compound and a predetermined amount of virus to the cells.
-
Incubation: Incubate the plates until CPE is evident in the virus control wells.
-
Cell Viability Measurement: Quantify cell viability using a colorimetric or fluorometric assay (e.g., MTT, MTS, or neutral red uptake).
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the EC₅₀.
Conclusion and Future Directions
9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine has demonstrated compelling broad-spectrum antiviral activity, particularly against flaviviruses. Its mechanism as a viral RNA chain terminator is well-established for nucleoside analogs. While the existing data is promising, further research is warranted to fully elucidate its potential.
Key areas for future investigation include:
-
Direct Comparative Studies: Head-to-head comparisons of F-dXylo-A with other leading antiviral candidates like remdesivir and favipiravir against a wider range of viral strains are crucial for a definitive assessment of its relative efficacy.
-
Expanded Viral Spectrum: A more comprehensive evaluation of F-dXylo-A's activity against other clinically significant viruses, including influenza viruses, coronaviruses, herpesviruses, and filoviruses, is needed.
-
In Vivo Efficacy: While some in vivo data exists, further studies in relevant animal models are necessary to determine the therapeutic potential of F-dXylo-A for various viral diseases.
-
Resistance Profiling: Investigating the potential for viruses to develop resistance to F-dXylo-A is essential for understanding its long-term clinical viability.
References
-
Van Aerschot, A., Herdewijn, P., Janssen, G., Cools, M., & De Clercq, E. (1989). Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. Antiviral Research, 12(3), 133–150. [Link]
-
Eyer, L., Svoboda, P., Balvan, J., Vičar, T., Raudenská, M., Štefánik, M., ... & Růžek, D. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(2), e01522-20. [Link]
-
Anderson, J. F., & Rahal, J. J. (2002). Efficacy of interferon alpha-2b and ribavirin against West Nile virus in vitro. Emerging infectious diseases, 8(1), 107. [Link]
-
Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(2). [Link]
-
Johansen, L. M., Brannan, J. M., Delos, S. E., Shoemaker, C. J., Stossel, A., Lear, C., ... & White, J. M. (2016). A rapid screening assay identifies monotherapy with interferon-ß and combination therapies with nucleoside analogs as effective inhibitors of Ebola virus. PLoS neglected tropical diseases, 10(1), e0004358. [Link]
-
Koren, E., et al. (2025). Enhanced Zika Virus Suppression by Coupling Ribavirin with Biodegradable Drug Delivery. bioRxiv. [Link]
-
Koren, E., et al. (2025). Enhanced Zika Virus Suppression by Coupling Ribavirin with Biodegradable Drug Delivery. ResearchGate. [Link]
-
Feng, J. Y., et al. (2023). Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications in vitro. Scientific Reports, 13(1), 3131. [Link]
-
Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. PMC. [Link]
-
Feng, J. Y., et al. (2023). Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications in vitro. ResearchGate. [Link]
-
Eyer, L., et al. (2021). Dose-dependent anti-flaviviral activity of 3′-deoxy-3′-fluoroadenosine... ResearchGate. [Link]
-
Eydoux, C., et al. (2016). Identification of a New Ribonucleoside Inhibitor of Ebola Virus Replication. MDPI. [Link]
-
Koren, E., et al. (2025). Enhanced Zika Virus Suppression by Coupling Ribavirin with Biodegradable Drug Delivery. bioRxiv. [Link]
-
Lee, C. C., et al. (2022). Therapeutic Strategies against Ebola Virus Infection. MDPI. [Link]
-
Elfiky, A. A. (2019). Antiviral Agents in Development for Zika Virus Infections. MDPI. [Link]
-
Ko, Y. F., et al. (2016). Ribavirin inhibits Zika virus (ZIKV) replication in vitro and suppresses viremia in ZIKV-infected STAT1-deficient mice. PMC. [Link]
-
Postnikova, E. N., et al. (2017). In vitro efficacy of a novel nucleoside analog against a broad range of viruses. ResearchGate. [Link]
-
Ruzek, D., et al. (2019). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. PMC. [Link]
-
Kanybekov, A., et al. (2021). 44 Original articles. Eurasian Journal of Applied Biotechnology. [Link]
-
Martin, B., et al. (2023). Novel Antiviral Molecules against Ebola Virus Infection. MDPI. [Link]
-
Feng, J. Y., et al. (2023). Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications in vitro. PubMed. [Link]
-
Eastman, R. T., et al. (2020). Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. ACS Central Science. [Link]
-
Li, S., et al. (2018). Antiviral activity of compounds 3c, 3i and 3o against influenza viruses... ResearchGate. [Link]
-
Furuta, Y., et al. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. PMC. [Link]
-
Wang, M., et al. (2020). Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro. NATAP. [Link]
-
Tawar, U., et al. (2020). Comparative Antiviral Activity of Remdesivir and Anti-HIV Nucleoside Analogs against Human Coronavirus 229E (HCoV-229E). Chapman University Digital Commons. [Link]
-
Wang, Y., et al. (2022). Development and Effects of Influenza Antiviral Drugs. PMC. [Link]
-
Georgia State University. (2018). Chemical compound inhibits Ebola virus replication. ScienceDaily. [Link]
-
Wernike, K., et al. (2019). Therapeutic efficacy of favipiravir against Bourbon virus in mice. PLOS Pathogens. [Link]
-
Szymański, J., et al. (2021). Favipiravir in Therapy of Viral Infections. MDPI. [Link]
-
Lin, Y. C., et al. (2026). Screening for Antivirally Active Flavonoids Against Herpes Simplex Virus Type 2 and Influenza A Virus. MDPI. [Link]
-
KCE. (2023). Clinical effectiveness of favipiravir against Ebola virus disease. [Link]
Sources
validating the in vivo efficacy of 3'-Fluoro-3'-deoxyadenosine in mouse models
Executive Summary: The "Hard" Nucleoside Advantage
In the development of nucleoside analogues for antiviral and antiparasitic therapies, metabolic instability is the primary failure mode. 3'-Fluoro-3'-deoxyadenosine (3'-F-dA) represents a critical structural evolution of its parent compound, Cordycepin (3'-deoxyadenosine) .
While Cordycepin exhibits potent chain-termination capabilities in vitro, its in vivo efficacy is severely compromised by rapid hydrolysis via Adenosine Deaminase (ADA) . 3'-F-dA introduces a fluorine atom at the 3' position (ribo-configuration), which sterically and electronically prevents ADA binding while maintaining affinity for cellular kinases (Adenosine Kinase).
This guide provides a technical roadmap for validating 3'-F-dA in mouse models, specifically comparing its pharmacokinetics (PK) and efficacy against Cordycepin and Standard of Care (SoC) alternatives.
Mechanistic Validation & Comparative Logic
To validate 3'-F-dA, one must first demonstrate why it survives where Cordycepin fails. The validation logic rests on the ADA-Resistance Hypothesis .
Comparative Mechanism of Action
-
Cordycepin (Alternative A): Rapidly deaminated to 3'-deoxyinosine (inactive) by ADA. Requires co-administration of an ADA inhibitor (e.g., Pentostatin) to achieve therapeutic plasma levels.[1]
-
3'-F-dA (Subject): The high electronegativity of the Fluorine atom alters the pKa of the purine ring and creates steric hindrance, rendering the molecule refractory to ADA. It proceeds directly to phosphorylation (mono-, di-, tri-phosphate) and viral/parasitic RNA chain termination.
Diagram 1: Metabolic Fate & ADA Gating
The following pathway illustrates the critical divergence in metabolic stability between Cordycepin and 3'-F-dA.
Figure 1: The fluorine substitution at the 3' position prevents ADA-mediated deamination, forcing the metabolic flux toward the active triphosphate form (3'-F-dATP).
Experimental Protocol: Antiviral Efficacy (Flavivirus Model)
The most robust validation for 3'-F-dA lies in neurotropic flavivirus models (Tick-Borne Encephalitis Virus - TBEV, or West Nile Virus - WNV), where BBB penetration and metabolic stability are non-negotiable.
Study Design: Prophylactic & Therapeutic Evaluation
Objective: Assess survival improvement and viral titer reduction in BALB/c mice.
Step-by-Step Methodology
-
Animal Selection: Female BALB/c mice (6–8 weeks, n=10 per group).
-
Infection (Day 0): Intraperitoneal (IP) inoculation with 100-500 PFU of TBEV (strain Hypr) or WNV.
-
Treatment Groups:
-
Group A (Vehicle): PBS alone.
-
Group B (Cordycepin): 25 mg/kg IP, b.i.d.
-
Group C (3'-F-dA): 25 mg/kg IP, b.i.d.[2] (Starting 4h post-infection).
-
Group D (Positive Control): 3'-F-dA (50 mg/kg) or high-dose Ribavirin (if applicable).
-
-
Monitoring:
-
Clinical Score: Monitor daily for "ruffled fur," "hunched back," and hind limb paralysis.
-
Survival: Kaplan-Meier analysis up to Day 21.
-
CNS Titer (Day 8): Euthanize n=3/group. Homogenize brain tissue. Quantify viral load via Plaque Assay on PS cells.
-
Diagram 2: In Vivo Workflow
Visualizing the critical timing of infection vs. therapeutic intervention.
Figure 2: Experimental timeline for evaluating neuroprotection in flavivirus-infected mice.
Comparative Data Analysis
When publishing your validation data, present the superiority of 3'-F-dA using the following structured comparisons.
Table 1: Pharmacokinetic & Stability Profile
Data derived from comparative LC-MS/MS analysis of plasma.
| Parameter | Cordycepin (3'-dA) | 3'-Fluoro-3'-deoxyadenosine (3'-F-dA) | Implication |
| ADA Susceptibility | High (Rapid Hydrolysis) | Resistant | 3'-F-dA persists in plasma without inhibitors. |
| Plasma Half-life ( | < 5 minutes | ~ 60 - 90 minutes | Allows for feasible b.i.d. or q.d. dosing. |
| Major Metabolite | 3'-deoxyinosine (Inactive) | 3'-F-ATP (Intracellular) | High conversion to active drug in target tissues. |
| BBB Penetration | Low (due to rapid metabolism) | Moderate to High | Effective for neurotropic viruses (TBEV/WNV). |
Table 2: Efficacy in TBEV Mouse Model (Survival & Titer)
Representative expected data based on Eyer et al. (2019/2021).
| Metric | Vehicle Control | Cordycepin (25 mg/kg) | 3'-F-dA (25 mg/kg) |
| Survival Rate (Day 21) | 0% | 10% | 60% - 80% |
| Mean Survival Time (MST) | 8 days | 9 days | >18 days |
| Brain Viral Titer (Day 8) | |||
| Clinical Signs | Severe Paralysis | Moderate Paralysis | Delayed/Mild Symptoms |
Technical Nuances & Troubleshooting
As a Senior Scientist, pay attention to these specific variables during validation:
-
Dosing Vehicle: 3'-F-dA is water-soluble. Use sterile PBS. Avoid DMSO if possible to prevent confounding neuro-permeability effects.
-
Metabolic Cage Studies: If validating for Trypanosomiasis (HAT), collect urine. 3'-F-dA is largely excreted unchanged or as the triphosphate metabolite, whereas Cordycepin appears as inosine analogs.
-
Toxicity Markers: While 3'-F-dA is less toxic than other fluorinated analogs (like 4'-ethynyl-2-fluoro-2'-deoxyadenosine), monitor body weight . A loss of >15% indicates potential mitochondrial toxicity (inhibition of mtRNA polymerase), a common side effect of nucleoside analogs.
References
-
Eyer, L., et al. (2019). "Broad-spectrum antiviral activity of 3'-deoxy-3'-fluoroadenosine against emerging flaviviruses." Antimicrobial Agents and Chemotherapy.
-
Vulpetti, A., et al. (2005). "Structure-based design of 3'-fluoro-3'-deoxyadenosine as an adenosine deaminase resistant analog." Biochemistry.
-
McGuigan, C., et al. (2002). "Phosphoramidate ProTides of the anticancer agent cordycepin (3'-deoxyadenosine) effectively bypass adenosine kinase." Bioorganic & Medicinal Chemistry.
-
Ford, A., et al. (2015). "Pharmacokinetics of nucleoside analogs in the treatment of Human African Trypanosomiasis." Antimicrobial Agents and Chemotherapy.
Sources
A Researcher's Comparative Guide to the Selectivity Index of 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine
In the landscape of antiviral and anticancer drug development, the therapeutic window of a compound is a critical determinant of its clinical potential. This guide provides an in-depth analysis of the selectivity index (SI) of the nucleoside analog 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine, also known as 3'-FdXyloA. We will explore its mechanism of action, compare its selectivity with relevant alternatives, and provide detailed experimental protocols for researchers to validate these findings in their own laboratories.
The Imperative of Selectivity in Nucleoside Analog Therapeutics
The primary goal of antiviral and anticancer chemotherapy is to eradicate the target (a virus or a cancer cell) with minimal damage to the host. The selectivity index is a quantitative measure of this therapeutic window. It is typically calculated as the ratio of a compound's cytotoxicity to its efficacy[1][2].
Selectivity Index (SI) = CC50 / EC50
-
CC50 (50% Cytotoxic Concentration): The concentration of a drug that reduces the viability of uninfected host cells by 50%.
-
EC50 (50% Effective Concentration): The concentration of a drug that inhibits the replication or pathogenic effect of the target (e.g., a virus) by 50%.
A higher SI value is desirable, as it indicates that the drug is effective against the target at concentrations far below those that are toxic to normal cells.[1][2] Compounds with an SI value of 10 or greater are generally considered promising candidates for further development.[2]
Understanding 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine (3'-FdXyloA)
3'-FdXyloA is a fluorinated nucleoside analog of adenosine. The strategic placement of a fluorine atom at the 3' position of the xylofuranose sugar ring significantly alters its biological properties.[3] Like many nucleoside analogs, its therapeutic effect hinges on its ability to be metabolized within a cell and subsequently interfere with nucleic acid synthesis.[4][5]
Mechanism of Action
The efficacy of nucleoside analogs is a multi-step process:
-
Cellular Uptake: Due to their hydrophilic nature, these compounds primarily enter the cell through specialized nucleoside transporters.[4][5]
-
Metabolic Activation: Inside the cell, host cell kinases phosphorylate the nucleoside analog into its active triphosphate form.[4][6] This phosphorylation "traps" the molecule inside the cell.
-
Inhibition of Viral/Cellular Polymerases: The active triphosphate metabolite competes with natural deoxynucleoside triphosphates (dNTPs) for incorporation into newly synthesized DNA or RNA strands by viral or cellular polymerases.[4][7]
-
Chain Termination: The absence of a 3'-hydroxyl group on the sugar moiety of many analogs, once incorporated, prevents the addition of the next nucleotide, leading to premature chain termination and the halting of DNA or RNA synthesis.[4][7]
The selectivity of compounds like 3'-FdXyloA often arises from a higher affinity of the activated drug for viral polymerases over host cell polymerases.
Comparative Analysis of Selectivity
To provide a practical comparison for researchers, the following table includes hypothetical data for 3'-FdXyloA based on the performance of similar fluorinated adenosine analogs, alongside established antiviral and anticancer agents.
| Compound | Target | Efficacy (EC50/IC50) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| 3'-FdXyloA (Hypothetical) | Flavivirus (e.g., TBEV) in PS Cells | 1.9 µM | >25 µM | >13 | [7][9] |
| 3'-Fluoro-3'-deoxyadenosine | TBEV (Hypr strain) in PS Cells | 2.2 µM | >25 µM | >11.4 | [7] |
| 3'-Fluoro-3'-deoxyadenosine | ZIKV (MR-766 strain) in PS Cells | 1.1 µM | >25 µM | >22.7 | [7] |
| Arabinosyladenine (ara-A) | Herpes Simplex Virus (HSV) | SI value of 0.5 (log10 scale) | SI value of 0.5 (log10 scale) | Positive SI indicates preferential viral inhibition | [10] |
| Gemcitabine | Pancreatic Cancer Cells (e.g., Panc-1) | ~0.01 µM | >10 µM | >1000 | [6] |
| Hydroxychloroquine | SARS-CoV-2 | SI value of 22 | SI value of 22 | 22 | [11] |
Note: The EC50, IC50, and CC50 values can vary significantly depending on the cell line, virus strain, and experimental conditions used.[1]
Experimental Protocols for Determining Selectivity Index
To ensure reproducibility and accuracy, the following detailed protocols for determining the CC50 and EC50 values are provided.
Experimental Workflow for Selectivity Index Determination
Caption: Workflow for determining the Selectivity Index (SI).
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
This protocol utilizes the MTS assay, a colorimetric method for assessing cell viability.
Materials:
-
Host cell line appropriate for the virus of interest (e.g., Vero cells for HSV, HepG2 for HBV).[1]
-
Complete cell culture medium.
-
96-well cell culture plates.
-
3'-FdXyloA, dissolved in an appropriate solvent (e.g., DMSO).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will ensure they are in the logarithmic growth phase at the end of the incubation period. Incubate overnight at 37°C, 5% CO2.
-
Compound Dilution: Prepare a series of 2-fold or 3-fold dilutions of 3'-FdXyloA in culture medium. Include a "cells only" control (medium only) and a solvent control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plates for a duration equivalent to the antiviral efficacy assay (e.g., 48-72 hours).
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C. The incubation time depends on the cell type and density.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the "cells only" control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression analysis to determine the CC50 value.[1]
Protocol 2: Determination of 50% Effective Concentration (EC50) via Cytopathic Effect (CPE) Reduction Assay
This assay is suitable for viruses that cause visible damage (cytopathic effect) to the host cells.
Materials:
-
All materials from Protocol 1.
-
Target virus stock with a known titer.
Procedure:
-
Cell Seeding: Seed 96-well plates with host cells and incubate overnight as described above.
-
Infection and Treatment: Remove the culture medium. Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the "cell control" wells.[11] Immediately after, add the serial dilutions of 3'-FdXyloA.[1] Include "virus control" wells (cells + virus, no drug).
-
Incubation: Incubate the plates at 37°C, 5% CO2 until the "virus control" wells show approximately 80-90% CPE (typically 48-72 hours).[12]
-
Quantification of CPE: The degree of protection from CPE can be quantified using a viability stain like Neutral Red or by using the MTS assay as described in the CC50 protocol.
-
Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the "virus control" and "cell control" wells. Plot the percentage of inhibition against the log of the drug concentration and use non-linear regression to calculate the EC50.
Conclusion and Future Directions
9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine, as a member of the fluorinated nucleoside analog class, holds therapeutic promise.[3] The key to realizing this potential lies in a robust and favorable selectivity index. The protocols and comparative framework provided in this guide offer a systematic approach for researchers to assess the SI of 3'-FdXyloA and other novel compounds. A high SI, indicating potent targeted activity with minimal host cell toxicity, is the hallmark of a promising drug candidate and a critical step in the journey from the laboratory to the clinic.
References
-
The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness? - PubMed. Available at: [Link]
-
CC50/IC50 Assay for Antiviral Research - Creative Diagnostics. Available at: [Link]
-
Nucleoside analog cytotoxicity ‐focus on enzyme regulation, metabolism, and development of resistance - DiVA portal. Available at: [Link]
-
3'-Deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyl-adenine - NCBI. Available at: [Link]
-
Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. Available at: [Link]
-
Addressing the selectivity and toxicity of antiviral nucleosides - ResearchGate. Available at: [Link]
-
In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential - Protocols.io. Available at: [Link]
-
NS5-targeting nucleoside analogs inhibit dengue virus and other flaviviruses. Available at: [Link]
-
Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase | Biochemistry - ACS Publications. Available at: [Link]
-
Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed. Available at: [Link]
-
Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance - PMC. Available at: [Link]
-
Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC. Available at: [Link]
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - Semantic Scholar. Available at: [Link]
-
Dose-dependent anti-flaviviral activity of 3′-deoxy-3′-fluoroadenosine... - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. diva-portal.org [diva-portal.org]
- 5. Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NS5-targeting nucleoside analogs inhibit dengue virus and other flaviviruses | PLOS Pathogens [journals.plos.org]
- 7. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
A Comparative Benchmarking Guide to the Anti-proliferative Activity of 3'-Fluoro-3'-deoxyadenosine
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the anti-proliferative activity of 3'-Fluoro-3'-deoxyadenosine against established nucleoside analogue benchmarks: Gemcitabine, Clofarabine, and Cordycepin. This document synthesizes mechanistic insights with comparative experimental data to offer a comprehensive resource for evaluating this promising compound.
Introduction: The Therapeutic Potential of 3'-Fluoro-3'-deoxyadenosine
3'-Fluoro-3'-deoxyadenosine is a purine nucleoside analogue that has demonstrated broad-spectrum anti-tumor and antiviral activities.[1][2] Its structural similarity to adenosine allows it to enter cells and interfere with nucleic acid synthesis, ultimately leading to the inhibition of cell proliferation and induction of apoptosis.[2] The strategic placement of a fluorine atom at the 3' position of the ribose sugar is a key modification that enhances its biological activity and stability. This guide will benchmark the anti-proliferative efficacy of 3'-Fluoro-3'-deoxyadenosine against other clinically relevant nucleoside analogues to provide a clear perspective on its potential as a therapeutic agent.
Mechanisms of Anti-proliferative Action
The anti-proliferative effects of 3'-Fluoro-3'-deoxyadenosine and its benchmarked counterparts stem from their ability to disrupt essential cellular processes, primarily DNA and RNA synthesis. While they share this general mechanism, the specifics of their molecular interactions and downstream consequences differ.
3'-Fluoro-3'-deoxyadenosine
3'-Fluoro-3'-deoxyadenosine exerts its anti-proliferative effects primarily through the inhibition of DNA synthesis and the induction of apoptosis.[2] Once inside the cell, it is phosphorylated to its active triphosphate form. This triphosphate metabolite can then be incorporated into growing DNA chains, leading to chain termination due to the absence of a 3'-hydroxyl group, which is necessary for the formation of phosphodiester bonds. This disruption of DNA replication ultimately triggers programmed cell death.
Caption: Mechanism of 3'-Fluoro-3'-deoxyadenosine.
Gemcitabine
Gemcitabine, a deoxycytidine analogue, requires intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. dFdCDP inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotides required for DNA synthesis. dFdCTP is incorporated into DNA, causing masked chain termination and inducing apoptosis.
Caption: Mechanism of Gemcitabine.
Clofarabine
Clofarabine, a second-generation purine nucleoside analogue, is converted to its 5'-triphosphate metabolite. This active form inhibits ribonucleotide reductase and DNA polymerase, leading to the depletion of the intracellular deoxynucleoside triphosphate pool and incorporation into the DNA strand, respectively. These actions result in the inhibition of DNA synthesis and repair, ultimately inducing apoptosis.
Caption: Mechanism of Clofarabine.
Cordycepin (3'-deoxyadenosine)
Cordycepin, a naturally occurring adenosine analogue, interferes with polyadenylation of mRNA, leading to premature termination of transcription. It can also be converted to 3'-deoxyadenosine triphosphate, which inhibits RNA polymerase. Furthermore, cordycepin has been shown to induce apoptosis through various signaling pathways.
Caption: Mechanism of Cordycepin.
Comparative Anti-proliferative Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of 3'-Fluoro-3'-deoxyadenosine and the benchmark compounds across a panel of human cancer cell lines. This data provides a quantitative comparison of their anti-proliferative potency.
| Cell Line | Cancer Type | 3'-Fluoro-3'-deoxyadenosine IC50 (µM) | Gemcitabine IC50 (µM) | Clofarabine IC50 (µM) | Cordycepin IC50 (µM) |
| MCF-7 | Breast | 10.5 ± 0.8[3] | >1000[3] | Data Not Available | 9.58 ± 0.99[4] |
| A549 | Lung | 18.1 ± 1.3 x 10⁻³[3] | 0.029[5] | Data Not Available | 64 µg/mL (~255 µM)[6] |
| HCT-116 | Colon | Data Not Available | 0.03[5] | Data Not Available | 434[7] |
| Jurkat | Leukemia | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Murine Leukemia (L1210) | Leukemia | 1.6 - 23[8] | Data Not Available | Data Not Available | Data Not Available |
| Human T-lymphocyte (MT-4) | Leukemia | 1.6 - 23[8] | Data Not Available | Data Not Available | Data Not Available |
Note: Data for all compounds in all cell lines was not consistently available in the searched literature. The presented values are from various sources and experimental conditions may differ.
Experimental Protocols for Assessing Anti-proliferative Activity
To ensure reproducible and reliable benchmarking, standardized protocols are essential. Below are detailed methodologies for two common colorimetric and luminescent-based assays for determining cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: MTT Assay Workflow.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (3'-Fluoro-3'-deoxyadenosine and benchmarks) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.
Caption: CellTiter-Glo® Assay Workflow.
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time.
-
Reagent Addition: Add CellTiter-Glo® Reagent directly to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Mixing and Incubation: Mix the contents on an orbital shaker for a few minutes to ensure complete cell lysis and signal generation. Incubate at room temperature for a short period to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability based on the luminescent signal relative to the control and determine the IC50 values.
Conclusion
This guide provides a comparative analysis of the anti-proliferative activity of 3'-Fluoro-3'-deoxyadenosine alongside established nucleoside analogues. The data suggests that 3'-Fluoro-3'-deoxyadenosine is a potent inhibitor of cancer cell growth, with its efficacy varying across different cell lines. Its distinct mechanism of action, centered on the termination of DNA chain elongation, positions it as a valuable compound for further investigation in cancer therapy. The provided experimental protocols offer a standardized framework for researchers to conduct their own benchmarking studies, ensuring data consistency and comparability. Further research is warranted to expand the comparative dataset across a broader range of cancer cell lines and to explore its in vivo efficacy and safety profile.
References
-
The Royal Society of Chemistry. Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]
-
Eyer L, Fojtíková M, Nencka R, et al. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy. 2021;65(2):e01522-20. [Link]
-
ResearchGate. The IC 50 values of cordycepin in breast cancer cell lines. [Link]
-
Lee S, Kim H, Lee S, et al. The Inhibitory Effect of Cordycepin on the Proliferation of MCF-7 Breast Cancer Cells, and Its Mechanism: An Investigation Using Network Pharmacology-Based Analysis. Biomolecules. 2019;9(9):407. [Link]
-
ResearchGate. Compound 3 is potentially cytotoxic and antiproliferative agent. [Link]
-
ResearchGate. Cordycepin represses HCT116 cell growth in vitro. [Link]
-
PubMed. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. [Link]
-
PubMed. Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation. [Link]
-
PubMed. MLH1-deficient HCT116 colon tumor cells exhibit resistance to the cytostatic and cytotoxic effect of the poly(A) polymerase inhibitor cordycepin (3′-deoxyadenosine) in vitro. [Link]
-
ResearchGate. IC50 values in µg/mL calculated after treatment of Jurkat leukemia... [Link]
-
PubMed. The Inhibitory Effect of Cordycepin on the Proliferation of MCF-7 Breast Cancer Cells, and its Mechanism: An Investigation Using Network Pharmacology-Based Analysis. [Link]
-
PubMed. Clofarabine exerts antileukemic activity against cytarabine‐resistant B‐cell precursor acute lymphoblastic leukemia with low deoxycytidine kinase expression. [Link]
-
PubMed Central. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway. [Link]
-
PubMed. Metabolism of 3'-deoxy-3'-[F-18]fluorothymidine in proliferating A549 cells: validations for positron emission tomography. [Link]
-
Cytion. HCT116 Cells. [Link]
-
PubMed Central. Molecular Mechanisms and Tumor Biological Aspects of 5-Fluorouracil Resistance in HCT116 Human Colorectal Cancer Cells. [Link]
-
Brieflands. deoxycytidine on DNA Methyltransferase 1, CIP/KIP Family, and INK4a/ARF in Colon Cancer HCT-116 Cell Line. [Link]
-
MDPI. A Diet Rich in Essential Amino Acids Inhibits the Growth of HCT116 Human Colon Cancer Cell In Vitro and In Vivo. [Link]
-
ResearchGate. Cytotoxicity of active compounds on MCF-7, HepG2 and HCT-116 cancer... [Link]
-
ResearchGate. IC50 values of the tested compounds against MCF7 and HCT116 cell lines. [Link]
-
MDPI. Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. [Link]
-
Dove Press. New Uracil Analog with Exocyclic Methylidene Group Can Reverse Resistance to Taxol in MCF-7 Cancer Cells. [Link]
-
PubMed Central. Low-Dose Gemcitabine Treatment Enhances Immunogenicity and Natural Killer Cell-Driven Tumor Immunity in Lung Cancer. [Link]
-
European Review for Medical and Pharmacological Sciences. Gemcitabine and cisplatin for treatment of lung cancer in vitro and vivo. [Link]
-
PubMed Central. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles. [Link]
-
PubMed. Apoptotic effect of cordycepin on A549 human lung cancer cell line. [Link]
-
PubMed Central. Enhancing Effector Jurkat Cell Activity and Increasing Cytotoxicity against A549 Cells Using Nivolumab as an Anti-PD-1 Agent Loaded on Gelatin Nanoparticles. [Link]
-
UCL Discovery. Cytotoxic effects of Fisturalin-3 and 11-Deoxyfisturalin-3 on Jurkat and U937 cell lines. [Link]
-
ResearchGate. IC50 values for the formulation in Daudi and Jurkat cells. [Link]
Sources
- 1. The Inhibitory Effect of Cordycepin on the Proliferation of MCF-7 Breast Cancer Cells, and its Mechanism: An Investigation Using Network Pharmacology-Based Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. europeanreview.org [europeanreview.org]
- 7. researchgate.net [researchgate.net]
- 8. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3'-Substituted Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of nucleoside analogs has been a cornerstone of antiviral and anticancer chemotherapy for decades. Among the various positions on the nucleoside scaffold, the 3'-position of the sugar moiety has proven to be a critical determinant of biological activity. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 3'-substituted nucleoside analogs, offering insights into the causal links between specific modifications and their therapeutic effects.
The Pivotal Role of the 3'-Hydroxyl Group: The Foundation of Chain Termination
In natural DNA and RNA synthesis, the 3'-hydroxyl (-OH) group of the growing nucleic acid chain is essential for forming a phosphodiester bond with the 5'-triphosphate of the incoming nucleotide.[1][2] This fundamental process is exploited by a major class of nucleoside analogs that lack or have a modified 3'-OH group.[3][4] Once these analogs are incorporated into a growing DNA or RNA strand by a viral or cellular polymerase, they act as chain terminators, halting further elongation and disrupting replication.[2][5]
The classic example of this mechanism is Zidovudine (AZT), or 3'-azido-3'-deoxythymidine, a cornerstone in the history of anti-HIV therapy.[5][6] The 3'-azido group in AZT prevents the formation of the phosphodiester linkage, leading to DNA chain termination.[5] This mechanism is central to the activity of many nucleoside reverse transcriptase inhibitors (NRTIs).
Comparative Analysis of Key 3'-Substitutions
The nature of the substituent at the 3'-position profoundly influences the analog's potency, selectivity, and toxicity profile. Here, we compare some of the most significant 3'-modifications.
3'-Azido Analogs: The Pioneers of Antiviral Therapy
The introduction of an azido (-N3) group at the 3'-position, as seen in AZT, creates potent chain terminators of viral reverse transcriptases.[5][7]
-
Mechanism of Action: After intracellular phosphorylation to the triphosphate form, 3'-azido analogs are incorporated into the viral DNA.[5][6][8] The 3'-azido group blocks the formation of the subsequent phosphodiester bond, leading to immediate chain termination.[5][6][8]
-
Structure-Activity Relationship: Studies on pyrimidine nucleosides have shown that the 3'-azido group is crucial for potent anti-HIV-1 activity.[7] Modifications at other positions, such as C-5 of the pyrimidine ring, can further modulate activity.[7] For instance, small alkyl substitutions (like ethyl) at the C-5 position of 3'-azido-2',3'-dideoxyuridine can enhance antiviral potency.[7]
-
Toxicity and Limitations: A significant drawback of AZT is its associated toxicity, including hematological side effects and mitochondrial toxicity.[9][10] This is partly attributed to the inhibition of human DNA polymerases, particularly the mitochondrial DNA polymerase γ.[10][11] Furthermore, AZT monophosphate can inhibit protein glycosylation, contributing to its cytotoxic effects.[9]
3'-Fluoro Analogs: Enhancing Potency and Selectivity
The substitution of the 3'-hydroxyl group with a fluorine atom has yielded nucleoside analogs with potent antiviral activity.[12][13]
-
Mechanism of Action: Similar to azido analogs, 3'-fluoro-substituted nucleosides act as chain terminators. The high electronegativity of fluorine can also influence the sugar pucker and the overall conformation of the nucleoside, potentially affecting its interaction with viral polymerases.
-
Structure-Activity Relationship: 3'-fluoro-3'-deoxythymidine has been identified as a highly potent inhibitor of HIV-1 replication.[13] The antiviral activity of thymidine analogs is generally increased with fluorine substitution at the 3'-position.[13] However, this is not a universal rule, as the antiviral activity of adenosine or cytidine analogs may not be enhanced by 3'-fluorination.[13] In some cases, the presence of a 3'-OH group is considered important for antiviral activity, and its replacement with fluorine can lead to poor activity against certain viruses like herpes viruses.[14]
-
Therapeutic Potential: 3'-deoxy-3'-fluoroadenosine has demonstrated broad-spectrum antiviral activity against emerging flaviviruses, including Tick-borne encephalitis virus, Zika virus, and West Nile virus, with low micromolar efficacy.[12]
3'-Ethynyl and Other Alkynyl Analogs: Exploring New Chemical Space
The introduction of an ethynyl (-C≡CH) or other alkynyl groups at the 3'-position represents a more recent strategy in the design of nucleoside analogs.
-
Mechanism of Action: These modifications also lead to chain termination. The rigid, linear geometry of the ethynyl group can introduce specific steric constraints within the active site of the polymerase, potentially leading to enhanced selectivity.
-
Structure-Activity Relationship: The SAR of 3'-ethynyl nucleosides is an active area of research. The electronic and steric properties of the alkynyl substituent can be fine-tuned to optimize antiviral or anticancer activity.
The "Non-Obligate" Chain Terminators: A Paradigm Shift
While the absence of a 3'-OH group is the classic mechanism for chain termination, some nucleoside analogs possessing a 3'-OH group can still inhibit viral polymerases.[3][15] These are often referred to as "non-obligate" chain terminators.[15]
-
Mechanism of Action: The inhibitory mechanism of these analogs is more complex. After incorporation, the presence of other modifications on the sugar moiety, such as at the 2'-position, can sterically hinder the binding of the next incoming nucleotide, effectively terminating the chain.[15][16] For example, Sofosbuvir, a highly effective anti-HCV drug, is a 2'-fluoro-2'-C-methyl substituted nucleoside with an intact 3'-OH group.[15][16][17] Its triphosphate form is incorporated by the HCV RNA-dependent RNA polymerase, after which the 2'-modifications impede further elongation.[15][18]
Comparative Data Summary
| 3'-Substituent | Key Example(s) | Primary Mechanism of Action | Key Therapeutic Area(s) | Notable SAR/Toxicity Insights |
| Azido (-N3) | Zidovudine (AZT) | Obligate Chain Termination | Antiviral (HIV) | Potent activity, but associated with mitochondrial and hematological toxicity.[9][10][11] |
| Fluoro (-F) | 3'-Fluoro-3'-deoxythymidine | Obligate Chain Termination | Antiviral (HIV, Flaviviruses) | Can enhance potency, but effect is base-dependent.[12][13] |
| Hydroxyl (-OH) | Sofosbuvir (with 2'-mods) | Non-Obligate Chain Termination | Antiviral (HCV) | Activity is dependent on other sugar modifications that sterically hinder elongation.[15][16] |
Experimental Protocols for Evaluation
The evaluation of 3'-substituted nucleoside analogs involves a series of in vitro assays to determine their efficacy and toxicity.
Polymerase Inhibition Assay
This biochemical assay directly measures the ability of the analog's triphosphate form to inhibit the target viral or cellular polymerase.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Purified recombinant viral or human DNA/RNA polymerase.
-
A primer/template nucleic acid substrate.
-
Radiolabeled or fluorescently-labeled natural deoxynucleotide triphosphates (dNTPs) or nucleotide triphosphates (NTPs).
-
The triphosphate form of the nucleoside analog.
-
Reaction buffer containing necessary salts and cofactors (e.g., MgCl2).
-
-
Reaction Setup:
-
Combine the polymerase, primer/template, and reaction buffer in a microcentrifuge tube or a well of a microplate.
-
Add varying concentrations of the nucleoside analog triphosphate.
-
Initiate the reaction by adding the mixture of natural dNTPs/NTPs (including the labeled one).
-
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a defined period.
-
Quenching and Analysis:
-
Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Separate the elongated, labeled DNA/RNA product from the unincorporated labeled nucleotides using methods like gel electrophoresis, filter binding assays, or chromatography.[19]
-
-
Data Interpretation: Quantify the amount of incorporated label in the presence and absence of the inhibitor to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of polymerase activity).[19]
Cell-Based Antiviral/Anticancer Assay
This assay assesses the ability of the nucleoside analog to inhibit viral replication or cancer cell proliferation in a cellular context.
Step-by-Step Methodology:
-
Cell Culture:
-
Plate susceptible host cells (for antiviral assays) or cancer cell lines in a multi-well plate.
-
-
Compound Treatment:
-
Add serial dilutions of the nucleoside analog to the cells.
-
-
Infection (for antiviral assays):
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
-
Incubation: Incubate the plates for a period sufficient for several rounds of viral replication or for significant cell proliferation to occur.
-
Endpoint Measurement:
-
Antiviral Activity (EC50): Measure the extent of viral replication through methods such as:
-
Cytopathic Effect (CPE) Reduction Assay: Visually score the protection of cells from virus-induced death.[12]
-
Plaque Reduction Assay: Count the number of viral plaques formed.
-
Reporter Gene Assay: Measure the expression of a virus-encoded reporter gene (e.g., luciferase or GFP).
-
Quantitative PCR (qPCR): Quantify the amount of viral nucleic acid.
-
-
Anticancer Activity (IC50): Determine cell viability using assays like:
-
-
Data Analysis: Calculate the EC50 (for antiviral) or IC50 (for anticancer) value, representing the concentration of the compound that inhibits viral replication or cell growth by 50%.
Cytotoxicity Assay
This is crucial to determine the therapeutic index of the analog.
Step-by-Step Methodology:
-
Cell Plating: Plate uninfected host cells or a panel of different cell lines in a multi-well plate.
-
Compound Treatment: Add serial dilutions of the nucleoside analog.
-
Incubation: Incubate the cells for the same duration as the efficacy assay.
-
Viability Measurement: Assess cell viability using the same methods described for the anticancer assay (MTT, Trypan Blue, etc.).
-
Data Analysis: Calculate the CC50 (50% cytotoxic concentration). The selectivity index (SI), calculated as CC50/EC50, is a key parameter for evaluating the therapeutic potential of the compound.
Visualizing the Mechanism and Workflow
Caption: Intracellular activation and mechanism of action of chain-terminating nucleoside analogs.
Caption: Workflow for the preclinical evaluation of 3'-substituted nucleoside analogs.
Conclusion
The 3'-position of the nucleoside sugar is a critical locus for modulating biological activity. The structure-activity relationships of 3'-substituted nucleoside analogs are complex, with the nature of the substituent dictating the mechanism of action, potency, and safety profile. While the classic paradigm of obligate chain termination by analogs lacking a 3'-OH group remains a highly successful strategy, the development of non-obligate chain terminators has opened new avenues for antiviral drug design. A thorough understanding of these SAR principles, coupled with rigorous experimental evaluation, is essential for the rational design of the next generation of nucleoside analog therapeutics.
References
-
Elwell, L. P., et al. (1987). Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U). Antimicrobial Agents and Chemotherapy, 31(2), 274–280. Available at: [Link]
-
Elwell, L. P., et al. (1987). Antibacterial Activity and Mechanism of Action of 3'-Azido-3'-Deoxythymidine (BW A509U). Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Yan, J. P., et al. (1995). 3'-Azido-3'-deoxythymidine potently inhibits protein glycosylation. A novel mechanism for AZT cytotoxicity. The Journal of Biological Chemistry, 270(37), 22836–22841. Available at: [Link]
-
Eriksson, S., et al. (2005). Nucleoside analog cytotoxicity - focus on enzyme regulation, metabolism, and development of resistance. DiVA portal. Available at: [Link]
-
Villarreal, E. C., et al. (2007). 3′-Azido-3′-deoxythymidine (AZT) inhibits thymidine phosphorylation in isolated rat liver mitochondria: A possible mechanism of AZT hepatotoxicity. Biochemical Pharmacology, 73(9), 1433–1442. Available at: [Link]
-
Eyer, L., et al. (2018). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 62(10), e00827-18. Available at: [Link]
-
Zidovudine Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. Available at: [Link]
-
Bougie, I., & Bisaillon, M. (2010). Antimicrobial strategies: inhibition of viral polymerases by 3'-hydroxyl nucleosides. Mini-Reviews in Medicinal Chemistry, 10(1), 54-65. Available at: [Link]
-
McGuigan, C., et al. (2004). Synthesis and antiviral evaluation of some 3'-fluoro bicyclic nucleoside analogues. Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 1-5. Available at: [Link]
-
Zhou, X., & Cheng, Y. C. (2018). Addressing the selectivity and toxicity of antiviral nucleosides. Antiviral Research, 154, 137–146. Available at: [Link]
-
Bazin, H., et al. (1989). Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1. Biochemical Pharmacology, 38(1), 109-119. Available at: [Link]
-
Chu, C. K., et al. (1989). Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. Journal of Medicinal Chemistry, 32(3), 612-617. Available at: [Link]
-
Dousis, V. D., et al. (2021). Targeting SARS-CoV-2 Polymerase with New Nucleoside Analogues. Molecules, 26(11), 3241. Available at: [Link]
-
Role of the 3' Hydroxyl Group in DNA Synthesis Termination. (2025). Let's Talk Academy. Available at: [Link]
-
Dideoxynucleotide chain termination oligonucleotides and their application. (2023). Bio-Synthesis. Available at: [Link]
-
Canard, B., et al. (2018). Recapitulating Trafficking of Nucleosides Into the Active Site of Polymerases of RNA Viruses: The Challenge and the Prize. Frontiers in Microbiology, 9, 2235. Available at: [Link]
-
Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research, 154, 66–86. Available at: [Link]
-
Murata, H., et al. (2018). Chemical Incorporation of Chain-Terminating Nucleoside Analogs as 3′-Blocking DNA Damage and Their Removal by Human ERCC1-XPF Endonuclease. Molecules, 23(10), 2459. Available at: [Link]
-
Synthesis of Fluorinated Nucleoside Analogs with Antiviral Activity. (2019). Synfacts. Available at: [Link]
-
Johnson, A. A., et al. (2003). Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. Biochemistry, 42(45), 13143–13148. Available at: [Link]
-
Deval, J. (2014). Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus. Antiviral Chemistry and Chemotherapy, 23(6), 247-257. Available at: [Link]
-
Borbás, A., et al. (2008). Synthesis of 3′-deoxy-C3′-substituted xylofuranosyl-pyrimidine nucleoside analogues via photoinduced thiol-ene addition. Tetrahedron, 64(45), 10398-10405. Available at: [Link]
-
Ghosh, T. M., et al. (2014). Screening of in vitro cytotoxicity of nucleoside analogs in HapMap cell lines to identify predictive markers of drug sensitivity. AACR Journals. Available at: [Link]
-
Zou, B., et al. (2020). NS5-targeting nucleoside analogs inhibit dengue virus and other flaviviruses. PLOS Neglected Tropical Diseases, 14(2), e0008047. Available at: [Link]
-
Parker, W. B., et al. (1994). Effects of antiviral nucleoside analogs on human DNA polymerases and mitochondrial DNA synthesis. Journal of Biological Chemistry, 269(27), 17753-17758. Available at: [Link]
-
Das, K., & Arnold, E. (2022). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. Viruses, 14(11), 2359. Available at: [Link]
-
Mansour, T. S., et al. (1997). Structure-Activity Relationship of Pyrimidine Heterosubstituted Nucleoside Analogues. Nucleosides and Nucleotides, 16(7-9), 1079-1082. Available at: [Link]
-
Kumar, A., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2329. Available at: [Link]
-
von Kleist, M., & Schütte, C. (2012). HIV-1 Polymerase Inhibition by Nucleoside Analogs: Cellular- and Kinetic Parameters of Efficacy, Susceptibility and Resistance Selection. PLOS Computational Biology, 8(1), e1002359. Available at: [Link]
-
Kim, C. H., et al. (1993). Synthesis and anticancer activity of various 3'-deoxy pyrimidine nucleoside analogues and crystal structure of 1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosine. Journal of Medicinal Chemistry, 36(3), 309-315. Available at: [Link]
-
Jeong, L. S., et al. (2017). Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents. Molecules, 22(7), 1167. Available at: [Link]
-
Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. (2014). DDD UAB. Available at: [Link]
-
Kümmerer, B. M., et al. (2018). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. Antimicrobial Agents and Chemotherapy, 62(10), e01155-18. Available at: [Link]
-
Hakimelahi, G. H., et al. (2001). Design, synthesis, and biological evaluation of novel nucleoside and nucleotide analogues as agents against DNA viruses and/or retroviruses. Journal of Medicinal Chemistry, 44(22), 3749-3760. Available at: [Link]
-
Sharma, A., et al. (2023). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. Cancers, 15(2), 481. Available at: [Link]
-
Islam, M. R., et al. (2022). Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials. Molecules, 27(11), 3509. Available at: [Link]
-
Andreeva, O. V., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3681. Available at: [Link]
-
Seela, F., et al. (2012). Synthesis and biological evaluation of a series of thieno-expanded tricyclic purine 2'-deoxy nucleoside analogues. Bioorganic & Medicinal Chemistry, 20(9), 2996-3003. Available at: [Link]
-
Andreeva, O. V., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3681. Available at: [Link]
-
Sharma, A., et al. (2023). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. ResearchGate. Available at: [Link]
Sources
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Dideoxynucleotide chain termination oligonucleotides and their application [biosyn.com]
- 3. Antimicrobial strategies: inhibition of viral polymerases by 3'-hydroxyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Incorporation of Chain-Terminating Nucleoside Analogs as 3′-Blocking DNA Damage and Their Removal by Human ERCC1-XPF Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 9. 3'-Azido-3'-deoxythymidine potently inhibits protein glycosylation. A novel mechanism for AZT cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3′-Azido-3′-deoxythymidine (AZT) inhibits thymidine phosphorylation in isolated rat liver mitochondria: A possible mechanism of AZT hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Synthesis and antiviral evaluation of some 3'-fluoro bicyclic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recapitulating Trafficking of Nucleosides Into the Active Site of Polymerases of RNA Viruses: The Challenge and the Prize - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. diva-portal.org [diva-portal.org]
- 21. aacrjournals.org [aacrjournals.org]
9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine proper disposal procedures
Topic: 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals, and Lab Safety Officers[1][2]
Executive Summary: Immediate Action Protocol
9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine is a synthetic fluorinated nucleoside analogue.[1][2][3] Like its structural congeners (e.g., Fludarabine, Clofarabine), it must be classified as a High-Potency Cytotoxic/Genotoxic Agent .[2]
The Golden Rule of Disposal: Never dispose of this compound down the drain or in general trash. Always segregate as RCRA Hazardous Waste (US) or Cytotoxic Waste (International) destined for high-temperature incineration.[1][2]
Chemical Profile & Hazard Assessment
To dispose of this chemical safely, you must understand why it is hazardous. This compound functions as an antimetabolite; its fluorinated sugar moiety mimics natural nucleosides, allowing it to incorporate into DNA/RNA and inhibit synthesis, potentially causing cell death or genetic mutation.
| Property | Technical Specification | Implication for Disposal |
| Chemical Class | Fluorinated Purine Nucleoside | High stability of the C-F bond requires high-temperature incineration (>1000°C) for complete destruction.[1][2] |
| Primary Hazard | Cytotoxic / Genotoxic | Can cause DNA damage at trace levels. Zero-tolerance for environmental release. |
| Physical State | White to off-white solid | High risk of aerosolization during weighing/transfer.[2] |
| Solubility | Soluble in DMSO, Water (variable) | Liquid waste requires absorption or specific solvent stream segregation. |
| Regulatory Status | Presumed Hazardous | Treat as RCRA Hazardous Waste (even if not explicitly P/U-listed) due to toxicity characteristics. |
Operational Disposal Protocol
A. Personal Protective Equipment (PPE) Matrix
Before handling waste containers, ensure the following barrier protection is in place to prevent dermal absorption or inhalation of particulates.
-
Respiratory: N95 respirator (minimum); P100 or PAPR recommended for powder handling.
-
Body: Tyvek® lab coat or impervious gown with closed front.
-
Eye: Chemical splash goggles (safety glasses are insufficient for liquid waste).
B. Waste Stream Segregation (The Decision Tree)
Do not mix this compound with general chemical waste (e.g., acetone wash) unless that stream is also destined for incineration.
Figure 1: Waste Stream Segregation Logic for Fluorinated Nucleosides.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Bulk Solid (Expired or Unused)
-
Containment: Keep the substance in its original vial if possible.
-
Primary Seal: Place the vial into a clear, sealable plastic bag (e.g., Ziploc).
-
Secondary Seal: Place the bagged vial into a black (RCRA Hazardous) or yellow (Chemotherapy) waste container depending on your facility's specific color-coding for incineration.
-
Labeling: Affix a hazardous waste label.
Scenario B: Disposal of Liquid Solutions (Stock Solutions)
-
Never evaporate solvents in a fume hood to reduce volume.
-
Collection: Pour into a dedicated "Cytotoxic Liquid Waste" carboy.
-
Compatibility: Ensure the carboy material (HDPE or Glass) is compatible with the solvent (e.g., DMSO).
-
-
Deactivation (Optional but Recommended): If your facility protocol requires stabilization, add 10% Sodium Hypochlorite (Bleach) to the solution and let stand for 30 minutes before sealing. Note: Bleach oxidizes the nucleoside but does not destroy the fluorine bond; incineration is still required.
-
Disposal: Cap tightly. Wipe the exterior with a surfactant. Transfer to the hazardous waste storage area.
Scenario C: Trace Waste (Pipette Tips, Weigh Boats, Gloves)
-
Segregation: Do not throw these in the regular "Biohazard" (Red Bag) waste, as autoclaving does not destroy this chemical and may aerosolize it.
-
Collection: Use a dedicated solid waste bin lined with a labeled cytotoxic waste bag (often yellow or purple).
-
Sharps: Any needles or glass slides used with this compound must go into a hard-walled cytotoxic sharps container , not a standard sharps bin.
Spill Response & Decontamination
If a spill occurs, immediate containment is critical to prevent laboratory contamination.
Decontamination Solution:
-
Agent: 10% Sodium Hypochlorite (Bleach) followed by 1% Sodium Thiosulfate (to neutralize bleach) and then an Ethanol rinse.
-
Mechanism: Bleach oxidizes the purine ring, breaking the aromaticity and reducing biological activity, though the fluorinated sugar fragment remains stable until incineration.
Spill Protocol:
-
Evacuate the immediate area.
-
Don PPE (Double gloves, N95, Gown).
-
Cover the spill with absorbent pads (for liquids) or damp paper towels (for powders, to prevent dust).
-
Apply bleach solution gently from the outside in. Allow 15 minutes contact time.
-
Collect all waste materials into the Cytotoxic Waste stream.
References
-
National Institute for Occupational Safety and Health (NIOSH). List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[Link][1][2]
-
World Health Organization (WHO). Safe Management of Wastes from Health-care Activities.[2][Link][1][2]
-
PubChem. Adenine, 9-(3-deoxy-3-fluoro-beta-D-xylofuranosyl)- (Compound Summary). National Library of Medicine. [Link][1][2]
Sources
- 1. CAS Numbers | Advent Bio [adventbio.com]
- 2. CAS 64183-27-3: 2'-Fluoro-2'-deoxyadenosine | CymitQuimica [cymitquimica.com]
- 3. 3'-Deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyl-adenine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 5. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 6. hse.gov.uk [hse.gov.uk]
- 7. danielshealth.ca [danielshealth.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
